molecular formula C4H2O3 B1676711 Moniliformin CAS No. 31876-38-7

Moniliformin

カタログ番号: B1676711
CAS番号: 31876-38-7
分子量: 98.06 g/mol
InChIキー: KGPQKNJSZNXOPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Moniliformin (CAS 31876-38-7) is a low molecular weight, water-soluble mycotoxin primarily produced by various Fusarium fungal species, including F. avenaceum , F. subglutinans , and F. proliferatum , and is found predominantly in cereal grains worldwide . This emerging mycotoxin is of significant research interest due to its high prevalence and potent biological activity, particularly its cardiotoxic and hematotoxic effects . The primary mechanism of action of this compound is the competitive inhibition of the pyruvate dehydrogenase complex, a key enzyme in cellular energy metabolism . This inhibition blocks the conversion of pyruvate to acetyl-CoA, thereby disrupting the tricarboxylic acid (Krebs) cycle and reducing mitochondrial respiration and cellular energy production . This mechanism underpins its observed toxicity in research models, which includes myocardial degeneration, ventricular hypertrophy, and damage to cardiomyocytes and mitochondria . In research settings, this compound is a critical standard used for: - Toxicological Studies: Investigating its acute and chronic effects, with the heart and cardiovascular system identified as the primary targets . - Food and Feed Safety Monitoring: Developing and validating analytical methods, such as LC-MS/MS, to accurately determine the natural occurrence and contamination levels of MON in various food matrices like maize, sorghum, and rice . - Agricultural Research: Studying the factors that influence mycotoxin production in crops, such as the impact of insect damage and climatic conditions, to develop effective mitigation strategies . Occurrence data show that this compound is a common contaminant, with studies reporting its presence in a high percentage of tested maize samples, and its levels can be significantly influenced by weather conditions during the growing season . The European Food Safety Authority (EFSA) has conducted risk assessments for this compound, concluding that while current exposure levels indicate a low health risk, the data available on its toxicity remain limited, highlighting the need for further research . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-hydroxycyclobut-3-ene-1,2-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KGPQKNJSZNXOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt)
Record name Moniliformin
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DSSTOX Substance ID

DTXSID10185731
Record name Moniliformin
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Molecular Weight

98.06 g/mol
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CAS No.

31876-38-7, 71376-34-6
Record name Moniliformin
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Foundational & Exploratory

An In-depth Technical Guide to Moniliformin-Producing Fusarium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniliformin is a mycotoxin produced by a wide array of Fusarium species, contaminating various cereal crops worldwide and posing a significant threat to food and feed safety. This technical guide provides a comprehensive overview of the Fusaurus species known to produce this compound, quantitative data on production levels, detailed experimental protocols for its analysis, and an exploration of the current understanding of its biosynthesis and regulatory pathways.

Fusarium Species Known for this compound Production

A significant number of Fusarium species have been identified as producers of this compound. The production capabilities can vary significantly between species and even among different isolates of the same species. The following table summarizes the known this compound-producing Fusarium species, categorized by their respective sections within the genus.

Table 1: Fusarium Species Known to Produce this compound

SectionSpecies
LiseolaF. anthophilum, F. dlamini, F. napiforme, F. nygamai, F. proliferatum, F. subglutinans, F. verticillioides (formerly F. moniliforme)
ArthrosporiellaF. concolor, F. semitectum
DiscolorF. culmorum, F. sambucinum
ElegansF. beomiforme, F. oxysporum, F. redolens
GibbosumF. acuminatum, F. equiseti
Martiella and VentricosumF. solani
RoseumF. arthrosporioides, F. avenaceum
SporotrichiellaF. chlamydosporum, F. sporotrichioides, F. tricinctum

Quantitative this compound Production

The quantity of this compound produced is highly dependent on the Fusarium species, the specific isolate, the substrate, and environmental conditions such as temperature and water activity. The following table presents a summary of reported this compound production levels by various Fusarium species on different substrates.

Table 2: Quantitative Production of this compound by Various Fusarium Species

Fusarium SpeciesSubstrateThis compound Concentration (mg/kg)
F. acuminatumNot specified130 - 2670[1]
F. avenaceumNot specified70 - 2670[1]
F. anthophilumNot specified200[1]
F. dlaminiNot specified130 - 470[1]
F. oxysporumNot specified130 - 270[1]
F. proliferatumNot specified130 - 400[1]
F. solaniNot specified670[1]
F. subglutinansNot specified70 - 1660[1]
F. tricinctumNot specified130 - 1330[1]
F. moniliformeCornUp to 33,700[2]
F. acuminatumNot specified3,400[2]
F. concolorNot specified9,500[2]
F. equisetiNot specified< 30[2]
F. semitectumNot specified< 30[2]

Experimental Protocols

Accurate detection and quantification of this compound are crucial for research and safety monitoring. Various analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection being the most common.

Extraction of this compound from Fusarium Cultures on Solid Substrate (e.g., Rice)

This protocol is adapted for the extraction of this compound from fungal cultures grown on a solid substrate like rice.

Materials:

  • Fusarium-colonized rice culture

  • Methanol (B129727)

  • Deionized water

  • Blender or stomacher

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Dry the moldy rice culture at 60°C and grind to a fine powder.

  • Extract a known amount of the ground culture (e.g., 50 g) with methanol (e.g., 200 mL) by blending at high speed for 5 minutes.

  • Filter the extract through filter paper.

  • Repeat the extraction of the residue with another portion of methanol.

  • Combine the methanol extracts and evaporate to dryness under vacuum using a rotary evaporator.

  • Dissolve the residue in deionized water for further cleanup and analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in cleaned-up extracts.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column: Strong anion exchange (SAX) column or a reverse-phase C18 column with an ion-pairing agent.

Chromatographic Conditions (Example):

  • Mobile Phase: 0.05 M phosphate (B84403) buffer (pH 4.6)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 229 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare a standard curve of this compound in the mobile phase at various concentrations.

  • Filter the aqueous extract from the extraction step through a 0.45 µm filter.

  • Inject the filtered sample onto the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for this compound analysis, especially in complex matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Analytical column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar this compound molecule.

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

  • Gradient Elution: A gradient program starting with a high percentage of acetonitrile and gradually increasing the aqueous phase.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transitions for this compound (e.g., m/z 97 -> m/z 41).

Procedure:

  • Extract the sample as described previously. A further solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.

  • Prepare a standard curve of this compound.

  • Inject the sample extract and standards onto the LC-MS/MS system.

  • Identify and quantify this compound based on its retention time and the area of the specific MRM transition peak.

Biosynthetic and Signaling Pathways

The genetic and molecular basis of this compound biosynthesis in Fusarium is not as well-characterized as that of other mycotoxins like fumonisins or trichothecenes. While dedicated gene clusters for many fungal secondary metabolites have been identified, a specific and complete biosynthetic gene cluster for this compound has not yet been fully elucidated in the scientific literature.

However, general signaling pathways are known to regulate mycotoxin production in Fusarium. These pathways are influenced by various environmental cues and are likely involved in the regulation of this compound biosynthesis.

General Regulatory Pathways for Mycotoxin Biosynthesis in Fusarium

Several global regulatory networks are known to influence the production of secondary metabolites, including mycotoxins, in Fusarium. These include pathways responsive to environmental signals such as nutrient availability (nitrogen, carbon), pH, light, and stress. While the direct linkage to this compound is still under investigation, these pathways represent the current understanding of mycotoxin regulation in the genus.

G General Regulatory Influences on Mycotoxin Biosynthesis in Fusarium Nutrient_Availability Nutrient Availability (Nitrogen, Carbon) G_Protein_Signaling G-Protein Signaling (e.g., FadA) Nutrient_Availability->G_Protein_Signaling cAMP_PKA_Pathway cAMP/PKA Pathway Nutrient_Availability->cAMP_PKA_Pathway pH Ambient pH pH_Signaling pH Signaling (e.g., PacC) pH->pH_Signaling Light Light Velvet_Complex Velvet Complex (VeA, LaeA) Light->Velvet_Complex Oxidative_Stress Oxidative Stress MAPK_Cascades MAPK Cascades (e.g., Hog1) Oxidative_Stress->MAPK_Cascades G_Protein_Signaling->cAMP_PKA_Pathway Mycotoxin_Biosynthesis Mycotoxin Biosynthetic Gene Clusters cAMP_PKA_Pathway->Mycotoxin_Biosynthesis MAPK_Cascades->Mycotoxin_Biosynthesis Velvet_Complex->Mycotoxin_Biosynthesis pH_Signaling->Mycotoxin_Biosynthesis

Caption: General signaling pathways influencing mycotoxin biosynthesis in Fusarium.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a contaminated sample.

experimental_workflow Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Cereal Grains) Homogenization Sample Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: A typical workflow for the analysis of this compound.

Conclusion

This compound remains a significant mycotoxin of concern due to its widespread production by numerous Fusarium species and its potential toxicity. This guide has provided an in-depth overview of the Fusarium species involved, their production capabilities, and detailed methodologies for accurate analysis. While the specific genetic and regulatory mechanisms governing this compound biosynthesis are still an active area of research, the general signaling pathways presented here offer a framework for understanding its production. Continued research into the molecular biology of this compound biosynthesis is essential for the development of effective strategies to mitigate its contamination in food and feed.

References

The Enigmatic Pathway of Moniliformin: A Technical Guide to its Biosynthesis in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniliformin is a mycotoxin of significant concern in agriculture and food safety, produced by various Fusarium species that contaminate cereal crops worldwide.[1] Its unique cyclobutene-dione structure is responsible for its toxicity, which primarily targets the cardiovascular system.[1] this compound inhibits the pyruvate (B1213749) dehydrogenase complex, a critical enzyme in cellular respiration. This guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway in fungi, presenting available quantitative data, relevant experimental protocols, and a discussion of the existing knowledge gaps that present opportunities for future research.

The this compound Biosynthetic Pathway: An Unresolved Puzzle

Despite decades of research into Fusarium mycotoxins, the complete biosynthetic gene cluster responsible for this compound production has not yet been definitively identified and characterized in the scientific literature. Unlike other mycotoxins such as fumonisins, for which the FUM gene cluster is well-documented, the specific genetic locus containing the polyketide synthase (PKS) and tailoring enzymes for this compound synthesis remains elusive.

Based on its chemical structure, this compound is hypothesized to be a polyketide-derived metabolite. The biosynthesis is thought to initiate with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase, followed by a series of enzymatic modifications including cyclization and oxidation to form the characteristic four-membered ring.

A Hypothetical Pathway

The following diagram illustrates a plausible, though unconfirmed, biosynthetic route to this compound, starting from basic metabolic precursors. This model is based on general principles of fungal polyketide synthesis.

G cluster_0 Central Metabolism cluster_1 Hypothetical this compound Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) (Putative) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Intermediate Linear Polyketide Intermediate PKS->Polyketide_Intermediate Condensation Cyclization_Oxidation Cyclization & Oxidation Enzymes (Putative) Polyketide_Intermediate->Cyclization_Oxidation Modification This compound This compound Cyclization_Oxidation->this compound

A hypothetical biosynthetic pathway for this compound.

Quantitative Analysis of this compound Production

While the genetic basis is unclear, the production of this compound has been quantified in numerous Fusarium species. The following table summarizes reported production levels, highlighting the significant variability among species and isolates.

Fusarium SpeciesIsolate(s)SubstrateThis compound Concentration (mg/kg or µg/g)Reference(s)
F. acuminatum2 isolatesNot specified130 - 2670[2]
F. acuminatumNot specifiedNot specified3400[3]
F. anthophilum1 of 3 isolatesNot specified200[2]
F. avenaceum18 isolatesNot specified70 - 2670[2]
F. beomiformeNot specifiedCorn cultures200 - 890
F. concolorNot specifiedNot specified9500[3]
F. dlamini2 of 3 isolatesNot specified130 - 470[2]
F. moniliformeNot specifiedCorn> 10000[3]
F. moniliforme NRRL 6322NRRL 6322Corn grit medium~600[4]
F. napiformeNot specifiedCorn cultures16 - 388
F. nygamaiNot specifiedCorn cultures15 - 874
F. nygamai (from millet)19 isolatesCorn cultures4300 - 18200
F. oxysporum4 of 9 isolatesNot specified130 - 270[2]
F. oxysporum31 isolatesNot specified0.5 - 1007.47[5]
F. proliferatum3 of 7 isolatesNot specified130 - 400[2]
F. solani1 of 14 isolatesNot specified670[2]
F. subglutinans8 of 20 isolatesNot specified70 - 1660[2]
F. tricinctum2 of 9 isolatesNot specified130 - 1330[2]

Key Experimental Protocols

Identifying the this compound gene cluster will require gene disruption and functional analysis. Below is a generalized protocol for targeted gene deletion in Fusarium using the split-marker recombination technique, a common method for studying gene function in these fungi.

Protocol: Targeted Gene Deletion in Fusarium via Split-Marker Recombination

Objective: To create a knockout mutant of a candidate gene potentially involved in this compound biosynthesis.

1. Preparation of Fungal Material:

  • Culture the target Fusarium strain (e.g., F. proliferatum) in a suitable liquid medium to obtain fresh mycelia.
  • Harvest the mycelia and prepare protoplasts by enzymatic digestion of the fungal cell wall. This typically involves a mixture of enzymes such as driselase (B13393941) and β-glucanase in an osmotic stabilizer (e.g., 0.7 M NaCl).

2. Construction of the Deletion Cassette:

  • Using PCR, amplify approximately 1 kb of the 5' and 3' flanking regions of the target gene from fungal genomic DNA.
  • Amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).
  • In a subsequent fusion PCR reaction, "split" the marker gene into two overlapping fragments. Fuse the 5' flank of the target gene to the 5' fragment of the marker, and the 3' flank to the 3' fragment of the marker. This creates two separate DNA constructs.

3. Protoplast Transformation:

  • Transform the prepared fungal protoplasts with the two split-marker DNA constructs simultaneously.
  • Polyethylene glycol (PEG)-mediated transformation is a commonly used method to facilitate DNA uptake.

4. Selection and Screening of Transformants:

  • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).
  • Only transformants where homologous recombination has occurred at the target locus, leading to the reconstitution of a functional resistance marker, will grow.
  • Isolate putative mutants and confirm the correct gene replacement event by PCR using primers that bind outside the integrated cassette and within the marker gene.

5. Phenotypic Analysis:

  • Culture the confirmed knockout mutants under conditions known to induce this compound production in the wild-type strain.
  • Analyze the culture extracts for the presence or absence of this compound using analytical techniques such as HPLC or LC-MS/MS. A loss of this compound production in the mutant would indicate the involvement of the deleted gene in its biosynthesis.

The following diagram outlines the workflow for this experimental approach.

G start Start: Identify Candidate Gene pcr_flanks PCR Amplify 5' and 3' Flanks start->pcr_flanks pcr_marker PCR Amplify Selectable Marker (e.g., hph) start->pcr_marker split_marker Create Split-Marker Cassettes via Fusion PCR pcr_flanks->split_marker pcr_marker->split_marker transform Co-transform Protoplasts with Cassettes split_marker->transform protoplast Prepare Fungal Protoplasts protoplast->transform selection Select on Hygromycin Medium transform->selection pcr_confirm Confirm Gene Deletion via PCR selection->pcr_confirm analysis Chemical Analysis (HPLC, LC-MS/MS) of Mutant pcr_confirm->analysis end End: Gene Function Determined analysis->end

Workflow for gene function analysis via split-marker knockout.

Conclusion and Future Directions

The biosynthesis of this compound in Fusarium species presents a compelling area for future research. While quantitative data on its production are available, the underlying genetic and enzymatic machinery remains to be elucidated. The primary challenge and opportunity for researchers is the identification and functional characterization of the this compound biosynthetic gene cluster. The application of modern genomic tools, such as whole-genome sequencing and comparative genomics between this compound-producing and non-producing strains, coupled with gene disruption techniques, will be instrumental in unraveling this enigmatic pathway. A complete understanding of this compound biosynthesis will not only provide insights into fungal secondary metabolism but also pave the way for novel strategies to mitigate mycotoxin contamination in food and feed, and potentially unlock new avenues for drug development.

References

Moniliformin in Cereal Crops: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moniliformin (MON), a mycotoxin produced by various Fusarium species, poses a significant threat to food and feed safety worldwide. Its natural occurrence in a wide range of cereal crops, coupled with its potent cardiotoxicity, necessitates a thorough understanding of its prevalence, detection, and biological activity. This technical guide provides a comprehensive overview of the natural occurrence of this compound in key cereal crops, details analytical methodologies for its detection, and elucidates its mechanism of toxicity. Furthermore, this guide explores the current knowledge on the biosynthetic pathway of this compound in Fusarium species, offering insights for future research and the development of targeted control strategies.

Introduction

This compound is a low-molecular-weight mycotoxin characterized by a unique cyclobutene-1,2-dione structure.[1] It is primarily produced by a variety of Fusarium species, including F. proliferatum, F. subglutinans, F. avenaceum, and F. fujikuroi, which are common pathogens of cereal crops.[1][2] The contamination of cereals such as maize, wheat, rice, and sorghum with this compound is a global concern due to its potential adverse health effects on both humans and animals.[3][4][5] The primary toxic effect of this compound is cardiotoxicity, leading to myocardial necrosis and heart failure.[6] This guide aims to provide a detailed technical resource for researchers and scientists working on mycotoxin analysis, food safety, and drug development by summarizing the current data on this compound's natural occurrence, presenting detailed experimental protocols, and visualizing key biological pathways.

Natural Occurrence in Cereal Crops

This compound contamination has been reported in a variety of cereal crops from different geographical regions. The prevalence and concentration of this mycotoxin are influenced by factors such as climatic conditions, agricultural practices, and the susceptibility of the host plant to Fusarium infection.[4]

Data Presentation: this compound Contamination in Cereal Crops

The following tables summarize the quantitative data on the natural occurrence of this compound in major cereal crops, compiled from various international studies.

Table 1: this compound (MON) Contamination in Maize (Zea mays)

Geographic RegionYear of SurveyNo. of Samples AnalyzedIncidence (%)Mean Concentration (µg/kg)Maximum Concentration (µg/kg)Reference(s)
South KoreaNot SpecifiedNot Specified80100.80Not Specified[3]
Serbia2018-2021400100222.71742.0[4]
Italy2018Not Specified95.1Not Specified4811[7]
Italy (Northwestern)2008-201110893Not Specified2606[8]
EthiopiaNot Specified15096Not Specified4410[9][10]
Germany2006-2007Not Specified43-45Not Specified3330[4]
Netherlands & GermanyNot Specified23--207[11][12]
PolandNot SpecifiedNot Specified--530,000[5][13]
United KingdomNot Specified36-50-250-[14]

Table 2: this compound (MON) Contamination in Wheat (Triticum spp.)

Geographic RegionYear of SurveyNo. of Samples AnalyzedIncidence (%)Mean Concentration (µg/kg)Maximum Concentration (µg/kg)Reference(s)
Italy (Durum)2019Not Specified45.0Not Specified>500 (in 7.5% of samples)[7]
Italy (Common)2019Not Specified18.7Not Specified>100 (in 2.5% of samples)[7]
NorwayNot SpecifiedNot Specified76Not Specified950[11]
PolandNot SpecifiedNot Specified--2,080[5]

Table 3: this compound (MON) Contamination in Sorghum (Sorghum bicolor)

Geographic RegionYear of SurveyNo. of Samples AnalyzedIncidence (%)Mean Concentration (µg/kg)Maximum Concentration (µg/kg)Reference(s)
South KoreaNot SpecifiedNot Specified93153.31374.10[3]
ArgentinaNot SpecifiedNot Specified41605.06914.2[15][16]
Ethiopia2021Not Specified93149437[17]

Table 4: this compound (MON) Contamination in Rice (Oryza sativa)

Geographic RegionYear of SurveyNo. of Samples AnalyzedIncidence (%)Mean Concentration (µg/kg)Maximum Concentration (µg/kg)Reference(s)
South Korea (Brown)Not SpecifiedNot Specified874.14Not Specified[3]
South Korea (Black)Not SpecifiedNot Specified332.67Not Specified[3]
South Korea (White)Not SpecifiedNot Specified671.16Not Specified[3]
IranNot Specified650Not DetectedNot Detected[18]
China (Keshan disease endemic area)Not SpecifiedNot Specified--264[14]

Table 5: this compound (MON) Contamination in Other Cereals

CerealGeographic RegionIncidence (%)Mean Concentration (µg/kg)Maximum Concentration (µg/kg)Reference(s)
OatsNorway31.5Not Specified210[11]
OatsPolandNot SpecifiedNot Specified220[5]
BarleyNorway25Not Specified380[11]
RyePolandNot SpecifiedNot Specified12.3[14]
TriticalePolandNot SpecifiedNot Specified15.7[14]
Job's TearsSouth Korea10097.19Not Specified[3]
Foxtail MilletSouth Korea6031.34Not Specified[3]

Experimental Protocols

Accurate and sensitive detection of this compound in complex cereal matrices is crucial for risk assessment and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the analysis of this mycotoxin.

Sample Preparation for this compound Analysis

A generic and robust sample preparation protocol is essential for reliable quantification. The following is a generalized workflow adaptable for various cereal matrices.

G cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis start Weigh Homogenized Cereal Sample (5-10g) extraction Add Extraction Solvent (e.g., Acetonitrile:Water, 84:16 v/v) start->extraction shake Shake vigorously (e.g., 60 min) extraction->shake centrifuge Centrifuge/Filter Extract shake->centrifuge spe Apply to Solid Phase Extraction (SPE) Cartridge (e.g., Strong Anion Exchange - SAX) centrifuge->spe wash Wash Cartridge to Remove Interferences spe->wash elute Elute this compound wash->elute reconstitute Reconstitute in Mobile Phase elute->reconstitute analysis Inject into HPLC or LC-MS/MS System reconstitute->analysis

Figure 1: General experimental workflow for this compound analysis in cereals.
High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical HPLC method for the quantification of this compound.

  • Instrumentation: HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: Strong Anion Exchange (SAX) column (e.g., 10 µm, 4 mm i.d. x 25 cm).[5]

  • Mobile Phase: 0.01 M sodium dihydrogen phosphate (B84403) (pH 5.0).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV absorbance at 229 nm.[5]

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared using certified this compound standards.

An alternative approach involves paired-ion chromatography on a reverse-phase column.[5]

  • Column: C18 reverse-phase column (e.g., 10 µm, 4 mm i.d. x 25 cm).

  • Mobile Phase: 0.005 M tetrabutylammonium (B224687) hydrogen sulphate in a mixture of 8% methanol (B129727) and 92% 0.1 M sodium phosphate buffer (pH 7.0).[5]

  • Flow Rate: 2.0 mL/min.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers higher sensitivity and selectivity for this compound analysis, especially in complex matrices.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-p-HILIC).

  • Mobile Phase:

  • Gradient: Isocratic elution with 10% A and 90% B.

  • Flow Rate: 0.15 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Monitoring the transition of the precursor ion (m/z 97) to a specific product ion.[17]

  • Quantification: Use of an internal standard, such as 13C2-moniliformin, is recommended for accurate quantification to compensate for matrix effects.[13]

Signaling Pathways and Mechanism of Toxicity

The primary mechanism of this compound's toxicity is the inhibition of the pyruvate (B1213749) dehydrogenase (PDH) complex, a key enzyme complex in cellular respiration.[16] This inhibition disrupts the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid cycle (Krebs cycle).

G cluster_glycolysis Glycolysis (in Cytoplasm) cluster_mitochondrion Mitochondrial Matrix Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport into Mitochondrion PDH Pyruvate Dehydrogenase Complex (PDH) Pyruvate_mito->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA Krebs Citric Acid Cycle (Krebs Cycle) AcetylCoA->Krebs ATP ATP (Cellular Energy) Krebs->ATP Electron Transport Chain This compound This compound This compound->PDH Inhibits

Figure 2: Signaling pathway showing this compound's inhibition of the Pyruvate Dehydrogenase (PDH) complex.

The inhibition of the PDH complex by this compound leads to a cascade of cellular events:

  • Decreased Acetyl-CoA Production: This limits the fuel for the citric acid cycle, leading to a reduction in the production of NADH and FADH2.

  • Reduced ATP Synthesis: The decreased availability of NADH and FADH2 for the electron transport chain results in a significant drop in cellular ATP levels.

  • Cellular Energy Depletion: The lack of ATP impairs numerous cellular functions, particularly in tissues with high energy demands, such as the heart.

  • Cardiotoxicity: The severe energy deficit in cardiac muscle cells leads to necrosis, myocardial damage, and ultimately, heart failure.[6]

Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound in Fusarium species is not yet fully elucidated, and a specific gene cluster has not been definitively identified. However, based on the biosynthesis of other mycotoxins, it is hypothesized to be a polyketide-derived metabolite.[4] The biosynthesis of mycotoxins in fungi is typically governed by a cluster of genes that encode the necessary enzymes, including polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and various modifying enzymes.[16]

While the specific genes for this compound are unknown, the general process for polyketide-derived mycotoxin synthesis provides a logical framework.

G cluster_precursors Precursor Molecules cluster_synthesis Polyketide Synthesis cluster_modification Post-PKS Modifications AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) (Hypothetical MON PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide ModifyingEnzymes Modifying Enzymes (e.g., Oxygenases, Reductases) Polyketide->ModifyingEnzymes This compound This compound ModifyingEnzymes->this compound

Figure 3: A logical relationship diagram for the hypothesized biosynthetic pathway of this compound.

Further research, including genome sequencing of this compound-producing Fusarium strains and gene knockout studies, is required to identify the specific "MON" gene cluster and elucidate the precise enzymatic steps involved in its biosynthesis.

Conclusion

This compound represents a significant and persistent challenge to the safety of cereal-based food and feed. Its widespread occurrence across various crops and geographical locations underscores the need for continuous monitoring and the development of effective mitigation strategies. This technical guide has provided a comprehensive overview of the current state of knowledge regarding this compound, from its natural prevalence to its molecular mechanism of action. The detailed analytical protocols and visual representations of key pathways are intended to serve as a valuable resource for the scientific community. A critical area for future research is the elucidation of the this compound biosynthetic pathway, which will be instrumental in developing targeted approaches to prevent its formation in cereal crops, thereby safeguarding public and animal health.

References

Moniliformin: A Comprehensive Toxicological Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Moniliformin (MON) is a mycotoxin produced by various Fusarium species, contaminating cereal crops worldwide.[1] Its low molecular weight and high polarity contribute to its frequent occurrence in food and feed, posing a potential risk to human and animal health.[2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, its mechanism of action, and detailed experimental methodologies for its assessment. The primary toxic effects of this compound are cardiotoxicity and hematotoxicity.[3][4] The core mechanism of its toxicity lies in the potent inhibition of the mitochondrial pyruvate (B1213749) dehydrogenase complex (PDC), a critical enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[5][6] This guide synthesizes quantitative toxicological data, outlines experimental protocols, and presents visual diagrams of key pathways and workflows to serve as a critical resource for the scientific community.

Toxicological Profile

The toxicity of this compound varies significantly across different animal species. The primary target organs are the heart and hematopoietic system, leading to acute cardiac failure and hematological disturbances.[3][4]

Acute Toxicity

Acute exposure to this compound can lead to rapid onset of clinical signs, including muscular weakness, respiratory distress, and death.[7] The median lethal dose (LD50) has been determined for several species, as summarized in the table below.

Table 1: Acute Toxicity of this compound (LD50 Values)

SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
CockerelsOral4.0[8]
DucklingsOral3.68[8]
Rats (male)Oral50.0[8]
Rats (female)Oral41.57[8]
MiceIntraperitoneal20.9 - 24.0[7][8][9]
Mice (male)Intraperitoneal29.1[10]
MinkIntraperitoneal2.2 - 2.8[8]
Cardiotoxicity

This compound is a potent cardiotoxin, causing significant damage to myocardial tissue.[1][8] Studies in rats have demonstrated that this compound perfusion decreases myocardial contractile force and intravenous injection inhibits cardiac hemodynamic variables, leading to ventricular arrhythmia.[1] Ultrastructural examinations of the myocardium in mice and rats treated with this compound revealed lesions in the mitochondria, myofibrils, and sarcolemma.[5] These changes are similar to those observed in Keshan disease, an endemic cardiomyopathy, suggesting a potential etiological link.[5][11]

Hematotoxicity

In addition to cardiotoxicity, this compound has been shown to induce hematological hazards.[3][4] A 28-day study in pigs identified a decrease in hematocrit and hemoglobin levels as sensitive endpoints of this compound toxicity.[4]

Genotoxicity

In vitro studies have demonstrated the genotoxic potential of this compound. It has been shown to cause chromosome aberrations in cultured human peripheral blood lymphocytes.[9][12] this compound treatment significantly increased the frequencies of chromosomal aberrations (CA), sister-chromatid exchanges (SCE), and micronuclei (MN) in a dose-dependent manner.[12] However, there is currently no available data on its in vivo genotoxicity or carcinogenicity.[3][13]

Mechanism of Action

The primary molecular mechanism underlying this compound's toxicity is the inhibition of the pyruvate dehydrogenase complex (PDC) .[5][6] PDC is a critical mitochondrial enzyme complex that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and cellular respiration.[14]

This compound acts as a potent and selective inhibitor of the pyruvate dehydrogenase (E1) component of the complex.[13][15] The inhibition is time-dependent and follows saturation kinetics.[15] Thiamin pyrophosphate (TPP), a cofactor for the E1 enzyme, is necessary for the inhibitory action of this compound.[13][15] Pyruvate, the substrate of PDC, can protect the enzyme complex from inactivation by this compound.[13][15] It has been proposed that this compound acts as a "suicide inactivator," where the enzyme itself converts the inhibitor into a more reactive form that then irreversibly binds to and inactivates the enzyme.[13][15]

The inhibition of PDC by this compound leads to a cascade of downstream effects:

  • Disruption of Cellular Respiration: By blocking the entry of pyruvate into the TCA cycle, this compound severely impairs mitochondrial respiration and ATP production.[16]

  • Metabolic Shift: The blockage of aerobic metabolism forces cells to rely more heavily on anaerobic glycolysis, leading to an accumulation of lactate.

  • Cardiomyocyte Dysfunction: The heart has a high energy demand and is particularly vulnerable to disruptions in mitochondrial function. The inhibition of PDC in cardiomyocytes leads to energy depletion, contractile dysfunction, and ultimately cell death, explaining the pronounced cardiotoxicity of this compound.[1]

Moniliformin_MOA cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion cluster_pdc Pyruvate Dehydrogenase Complex (PDC) cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport PDC PDC (E1, E2, E3) Pyruvate_mito->PDC Substrate AcetylCoA Acetyl-CoA PDC->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP Energy Production This compound This compound This compound->PDC Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

This section outlines key experimental methodologies for assessing the toxicological properties of this compound.

In Vitro Genotoxicity Assessment: Chromosomal Aberration Assay

This protocol is based on established guidelines for chromosomal aberration tests (e.g., OECD 473).[15]

Objective: To evaluate the potential of this compound to induce structural chromosomal abnormalities in cultured mammalian cells.

Materials:

  • Human peripheral blood lymphocytes (HPBL) or a suitable cell line (e.g., Chinese Hamster Ovary - CHO cells).

  • Cell culture medium (e.g., RPMI-1640 for HPBL, Ham's F12 for CHO) supplemented with fetal bovine serum, antibiotics, and phytohemagglutinin (for HPBL).

  • This compound (dissolved in a suitable solvent, e.g., water or DMSO).

  • Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • Negative/vehicle control.

  • S9 metabolic activation system (optional, to assess the effect of metabolites).

  • Colcemid or another metaphase-arresting agent.

  • Hypotonic solution (e.g., 0.075 M KCl).

  • Fixative (e.g., methanol:acetic acid, 3:1 v/v).

  • Giemsa stain.

  • Microscope slides.

  • Microscope with oil immersion objective.

Procedure:

  • Cell Culture: Culture HPBL or CHO cells under standard conditions (37°C, 5% CO2).

  • Treatment: Expose cell cultures to at least three concentrations of this compound, along with positive and negative controls. A typical exposure is for 3-4 hours with and without S9 activation, and a longer exposure (e.g., 24 hours) without S9.

  • Metaphase Arrest: Add colcemid to the cultures for the final 2-3 hours of incubation to arrest cells in metaphase.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate to swell the cells.

  • Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step several times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow to air dry.

  • Staining: Stain the slides with Giemsa solution.

  • Scoring: Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges) under a microscope.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the percentage of cells with aberrations compared to the negative control.

Genotoxicity_Workflow Cell_Culture 1. Cell Culture (e.g., Human Lymphocytes) Treatment 2. Treatment (this compound, Controls +/- S9) Cell_Culture->Treatment Metaphase_Arrest 3. Metaphase Arrest (Colcemid) Treatment->Metaphase_Arrest Harvesting 4. Cell Harvesting Metaphase_Arrest->Harvesting Hypotonic 5. Hypotonic Treatment Harvesting->Hypotonic Fixation 6. Fixation Hypotonic->Fixation Slide_Prep 7. Slide Preparation Fixation->Slide_Prep Staining 8. Staining (Giemsa) Slide_Prep->Staining Scoring 9. Microscopic Scoring (Aberrations) Staining->Scoring Analysis 10. Data Analysis Scoring->Analysis

Caption: Workflow for in vitro genotoxicity assessment.

Pyruvate Dehydrogenase Complex (PDC) Inhibition Assay

This protocol is adapted from methodologies used to study PDC inhibition.[3][14]

Objective: To determine the inhibitory effect of this compound on the activity of the pyruvate dehydrogenase complex.

Materials:

  • Isolated mitochondria or purified PDC from a suitable source (e.g., bovine heart).

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Substrates: Pyruvate, Coenzyme A (CoA), NAD+.

  • Cofactors: Thiamin pyrophosphate (TPP), MgCl2.

  • This compound at various concentrations.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD+, CoA, TPP, and MgCl2.

  • Pre-incubation: Add the mitochondrial preparation or purified PDC to the reaction mixture and pre-incubate for a few minutes at a controlled temperature (e.g., 30°C).

  • Inhibitor Addition: Add different concentrations of this compound to the experimental cuvettes. A control cuvette should receive the vehicle.

  • Reaction Initiation: Initiate the reaction by adding pyruvate.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each this compound concentration relative to the control. IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Analytical Detection of this compound in Biological Matrices

This protocol outlines a general procedure for the extraction and quantification of this compound from a biological matrix (e.g., maize) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][17]

Objective: To accurately quantify the concentration of this compound in a complex biological sample.

Materials:

  • Homogenized biological sample (e.g., ground maize).

  • Extraction solvent (e.g., acetonitrile/water mixture).

  • Solid-phase extraction (SPE) cartridges (e.g., strong anion exchange - SAX) for cleanup.

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • This compound analytical standard.

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium (B1175870) formate).

Procedure:

  • Extraction: Extract a known weight of the homogenized sample with the extraction solvent by shaking or vortexing.

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Cleanup (SPE): Condition the SPE cartridge. Load the supernatant onto the cartridge. Wash the cartridge to remove interfering compounds. Elute this compound with an appropriate solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate this compound from other components on a suitable analytical column (e.g., HILIC). Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.

  • Quantification: Create a calibration curve using the this compound analytical standard to quantify the concentration in the sample.

Analytical_Workflow Sample 1. Sample Homogenization Extraction 2. Solvent Extraction Sample->Extraction Cleanup 3. Solid-Phase Extraction (Cleanup) Extraction->Cleanup Concentration 4. Evaporation & Reconstitution Cleanup->Concentration LCMS 5. LC-MS/MS Analysis Concentration->LCMS Quantification 6. Quantification LCMS->Quantification

Caption: Analytical workflow for this compound detection.

Conclusion

This compound is a mycotoxin of significant concern due to its potent cardiotoxic and hematotoxic effects, which are primarily mediated through the inhibition of the pyruvate dehydrogenase complex. This disruption of cellular energy metabolism has severe consequences, particularly for high-energy-demand tissues like the heart. The available data also indicate a potential for genotoxicity, warranting further investigation into its long-term health effects, including carcinogenicity. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in toxicology and drug development to further elucidate the risks associated with this compound exposure and to develop strategies for its detection and mitigation. Continued research is crucial to establish regulatory limits and ensure the safety of the global food and feed supply.

References

A Technical Guide to Moniliformin: From Discovery to Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and scientific research surrounding moniliformin, a mycotoxin produced by various Fusarium species. This document details its physicochemical properties, toxicological data, and the methodologies for its isolation, purification, and analysis, with a focus on providing actionable information for professionals in research and drug development.

Discovery and Historical Context

This compound was first identified in 1973 in the United States from cultures of Fusarium proliferatum that had been isolated from maize kernels infected with southern leaf blight. Initially, the producing fungus was misidentified as Fusarium moniliforme. The name "this compound" is derived from the original, albeit incorrect, identification of the producing organism.

Subsequent research has revealed that this compound is produced by a wide range of Fusarium species, including F. subglutinans, F. avenaceum, F. concolor, F. equiseti, and F. semitectum. More recently, production of this mycotoxin has also been reported in Penicillium melanoconidium, expanding the known fungal sources of this compound. This compound is a frequent contaminant of cereal grains, particularly maize, and has been detected in samples from various parts of the world.

Physicochemical Properties

This compound is the sodium or potassium salt of 3-hydroxy-1,2-cyclobutenedione. It is a small, highly polar, and acidic molecule. Due to its ionic nature, it is highly soluble in water and other polar solvents.

PropertyValueReference
Chemical Formula C4HNaO3 (Sodium Salt)
Molar Mass 120.04 g/mol (Sodium Salt)
Appearance Yellow crystalline solid
Melting Point Decomposes at 345-355 °C without melting
pKa 1.70
Solubility Very good in water and polar solvents like methanol.
UV Absorption Maxima (λmax) 226 nm and 259 nm in methanol
UV Molar Absorptivity 19100 L/mol/cm (at 229 nm in H2O), 5600 L/mol/cm (at 260 nm in H2O)

Toxicological Data

This compound exhibits acute toxicity in various animal species, with cardiotoxicity being the primary effect. The mechanism of toxicity involves the inhibition of the pyruvate (B1213749) dehydrogenase complex, a critical enzyme linking glycolysis to the Krebs cycle.

Animal SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
Cockerels Oral4.0
Ducklings Oral3.68
Mice Intraperitoneal20.9 - 24.0
Rats (male) Oral50.0
Rats (female) Oral41.57
Mink Intraperitoneal2.2 - 2.8

Mechanism of Action and Signaling Pathway

This compound's primary molecular target is the pyruvate dehydrogenase complex (PDC), a key enzyme in cellular respiration. Specifically, it inhibits the pyruvate dehydrogenase (E1) component of the complex. This inhibition is dependent on the presence of the cofactor thiamine (B1217682) pyrophosphate (TPP). The proposed mechanism is that of a "suicide inactivator," where this compound forms a stable adduct with TPP within the active site of the enzyme, leading to irreversible inhibition.

The inhibition of PDC has significant downstream effects on cellular metabolism. By blocking the conversion of pyruvate to acetyl-CoA, this compound effectively decouples glycolysis from the Krebs cycle and oxidative phosphorylation, leading to a severe reduction in ATP production. This disruption of cellular energy metabolism is particularly detrimental to tissues with high energy demands, such as the heart muscle, explaining the observed cardiotoxicity.

moniliformin_pathway cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrial Matrix Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Pyruvate_m Pyruvate Pyruvate->Pyruvate_m Transport into Mitochondrion AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA Pyruvate Dehydrogenase Complex (PDC) Pyruvate_m->AcetylCoA Pyruvate_m->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs OxPhos Oxidative Phosphorylation Krebs->OxPhos NADH, FADH2 ATP ATP OxPhos->ATP This compound This compound This compound->Pyruvate_m This compound->AcetylCoA TPP Thiamine Pyrophosphate (TPP) TPP->Pyruvate_m TPP->AcetylCoA experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Fungal Culture or Contaminated Cereal Extraction Extraction (Acetonitrile/Water) Start->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Data Data Acquisition and Quantification LCMS->Data

Moniliformin Stability Under Different Environmental Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the stability of moniliformin (MON), a mycotoxin produced by various Fusarium species, under different environmental conditions. Understanding the stability of this mycotoxin is crucial for accurate risk assessment, the development of effective decontamination strategies, and for ensuring the integrity of analytical standards.

Stability in Aqueous Solutions: Effects of Temperature and pH

The stability of this compound in aqueous solutions is significantly influenced by both temperature and pH. Generally, the degradation of this compound increases with rising temperature and pH.

Key Findings:

  • pH Influence: this compound is most stable under acidic conditions (pH 4).[1][2] As the pH increases towards neutral (pH 7) and alkaline (pH 9-10) conditions, its stability decreases markedly.[1][2]

  • Temperature Influence: Higher temperatures accelerate the degradation of this compound, with the effect being more pronounced at higher pH values.[1][2]

Quantitative Data Summary:

The following table summarizes the percentage reduction of this compound in aqueous buffer solutions after 60 minutes of heating at various temperatures and pH levels.

Temperature (°C)pHThis compound Reduction (%)Reference
15045[1]
1001056[1][2]
1251072[1][2]
1501083[1][2]
17510>99[1][2]

Experimental Protocol: Thermal Stability in Aqueous Solution

This protocol is based on the methodology described by Pineda-Valdes and Bullerman (2000).

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

    • Dilute the this compound stock solution with the respective buffers to achieve the target concentration.

  • Thermal Treatment:

    • Dispense aliquots of the buffered this compound solutions into sealed vials.

    • Place the vials in a preheated oil bath or heating block set to the desired temperatures (e.g., 100°C, 125°C, 150°C).

    • Collect samples at specified time intervals (e.g., 10, 20, 30, 45, 60 minutes).

    • Immediately cool the collected samples in an ice bath to stop the degradation reaction.

  • Analysis:

    • Analyze the concentration of remaining this compound in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

    • Calculate the percentage of this compound reduction relative to a control sample kept at room temperature.

Logical Relationship of Temperature and pH on this compound Degradation

cluster_stability This compound Stability cluster_degradation Degradation Temperature Temperature Degradation Degradation Temperature->Degradation Increases pH pH pH->Degradation Increases (alkaline) Stability Stability Stability->Degradation Inversely Proportional

Caption: Relationship between temperature, pH, and this compound stability.

Stability in Food Matrices

The stability of this compound has also been investigated in cereal grains, which are the primary commodities contaminated by this mycotoxin.

Key Findings:

  • In ground corn and wheat, this compound shows moderate decomposition when heated. For instance, after heating at 100°C for 30 minutes, 55% of the this compound remained in the corn.[3]

Quantitative Data Summary:

MatrixTemperature (°C)Time (hours)This compound Remaining (%)Reference
Ground Corn1000.555[3]

Stability in Organic Solvents

The stability of this compound in organic solvents is a critical consideration for analytical and research purposes.

Key Findings:

  • Acetonitrile (B52724) and Methanol (B129727): this compound standard solutions prepared in acetonitrile and methanol are generally considered stable when stored at -18°C for extended periods (e.g., 14 months).[5]

  • Acetonitrile-Water Mixtures: this compound is often extracted from samples using mixtures of acetonitrile and water.[3] The stability in these mixtures is crucial for accurate quantification. A study on multi-mycotoxin standards in a water/methanol (50/50 v/v) solution with 0.1% formic acid showed stability for at least 75 hours at 23°C when exposed to light.[5]

Further research is needed to comprehensively evaluate the stability of this compound in a wider range of organic solvents such as DMSO, ethanol, and chloroform.

Photostability

Limited specific information is available regarding the photostability of this compound. However, general practices for handling mycotoxin standards recommend protection from light. For instance, diluted multi-mycotoxin standard solutions, including this compound, have been shown to be stable when exposed to light for at least 75 hours at 23°C in silanized glass.[5]

A dedicated photostability study on this compound under controlled UV and visible light exposure is required to fully characterize its susceptibility to photodegradation.

Degradation Kinetics

While several studies have reported the percentage reduction of this compound under various conditions, a detailed analysis of its degradation kinetics (e.g., reaction order, rate constants) is not extensively documented in the available literature. Understanding the kinetics is essential for predicting the shelf-life and fate of the mycotoxin.

Further studies are needed to determine the degradation kinetics of this compound under different temperature and pH conditions to establish kinetic models and calculate activation energies.

Degradation Products

Identifying the degradation products of this compound is crucial for assessing the potential toxicity of its breakdown compounds.

Ozone Degradation:

  • Treatment with ozone has been shown to detoxify this compound.[6]

  • The degradation involves the disappearance of the double bond and the opening of the four-carbon ring structure.[6]

  • The identified degradation products are 1,2-dihydroxy-1,2-dicarboxyl-epoxyethane and 2-carbonyl-3-hydroxy-dibutyric acid.[6]

Workflow for Ozone Degradation of this compound

This compound This compound Ozone Ozone (O3) Treatment This compound->Ozone Intermediate Ring Opening & Double Bond Cleavage Ozone->Intermediate Product1 1,2-dihydroxy-1,2-dicarboxyl-epoxyethane Intermediate->Product1 Product2 2-carbonyl-3-hydroxy-dibutyric acid Intermediate->Product2

Caption: Ozone-mediated degradation pathway of this compound.

Information on the degradation products resulting from thermal or pH-mediated degradation is currently lacking and requires further investigation using techniques like LC-MS/MS.

Biological Degradation

Microbial degradation offers a potential avenue for the detoxification of this compound in contaminated commodities.

Key Findings:

  • The bacterium Ochrobactrum anthropi (strain Y21-2), isolated from mycotoxin-contaminated soil, has been shown to utilize this compound as its sole carbon and energy source, leading to its degradation.[7]

  • Resting cell suspensions of this bacterium can rapidly degrade this compound, suggesting the presence of specific degradative enzymes.[7]

The specific enzymes and metabolic pathways involved in the biodegradation of this compound by Ochrobactrum anthropi have not yet been fully elucidated and represent an important area for future research.

Experimental Workflow for this compound Biodegradation Study

cluster_isolation Isolation & Culture cluster_degradation_assay Degradation Assay cluster_mechanism Mechanism Investigation Soil Contaminated Soil Sample Enrichment Enrichment Culture (MON as sole C source) Soil->Enrichment Isolation Isolation of Ochrobactrum anthropi Enrichment->Isolation Incubation Incubation of Bacteria with this compound Isolation->Incubation Analysis Analysis of MON Concentration (HPLC) Incubation->Analysis Enzyme Enzyme Identification (Future Work) Analysis->Enzyme Pathway Pathway Elucidation (Future Work) Analysis->Pathway

Caption: Workflow for investigating the biodegradation of this compound.

Conclusion and Future Directions

This compound exhibits variable stability depending on the environmental conditions. It is relatively stable under acidic conditions and at lower temperatures but degrades significantly in alkaline environments and at elevated temperatures. While some information exists on its stability in certain solvents and its degradation by ozone and a specific bacterium, there are notable gaps in our understanding.

Future research should focus on:

  • Conducting detailed photostability studies.

  • Evaluating its stability in a broader range of organic solvents.

  • Determining the degradation kinetics and elucidating the structures of thermal and hydrolytic degradation products.

  • Identifying the enzymes and metabolic pathways involved in its biodegradation.

A comprehensive understanding of these factors will be instrumental in developing effective strategies to mitigate the risks associated with this compound contamination in food and feed, as well as in ensuring the accuracy of scientific research involving this mycotoxin.

References

Known Analogues and Derivatives of Moniliformin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniliformin (MON), a mycotoxin produced by various Fusarium species, presents a significant concern for food and feed safety due to its cardiotoxic effects.[1] Its unique chemical structure, a salt of 3-hydroxy-1,2-cyclobutenedione (also known as semisquaric acid), has intrigued chemists and toxicologists alike.[2] The primary mechanism of this compound's toxicity is the inhibition of the pyruvate (B1213749) dehydrogenase complex (PDC), a critical enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[3][4][5] This disruption of cellular energy metabolism underlies its pathological effects.

This technical guide provides a comprehensive overview of the known analogues and derivatives of this compound. It delves into their chemical synthesis, biological activities, and toxicological profiles, offering a valuable resource for researchers in mycotoxicology, medicinal chemistry, and drug development. The exploration of these derivatives is crucial for understanding structure-activity relationships and for the potential development of novel therapeutic agents or tools to probe cellular metabolism.

Known Analogues and Derivatives

The structural simplicity of this compound, centered around the cyclobutenedione core, allows for a variety of synthetic modifications. Research has primarily focused on the derivatization of the hydroxyl and enolic positions, leading to a range of analogues with altered physicochemical and biological properties. These can be broadly categorized into naturally occurring analogues and synthetic derivatives.

Naturally Occurring Analogues

While this compound is the most well-characterized member of its structural class produced by fungi, other related mycotoxins often co-occur in contaminated commodities. These include beauvericin, enniatins, and fusaproliferin, which, although structurally distinct from this compound, are relevant due to their synergistic or additive toxic effects.[1]

Synthetic Derivatives

The majority of known this compound analogues are products of synthetic chemistry. The squaric acid scaffold, being the core of this compound, has been extensively utilized in medicinal chemistry to generate a diverse library of compounds with a wide range of biological activities, including anticancer properties.[6][7][8] Derivatives are typically synthesized by modifying the hydroxyl group or by substituting the hydrogen on the cyclobutene (B1205218) ring.

Key classes of synthetic derivatives include:

  • Aryl and Alkyl Amino Derivatives: Substitution of the hydroxyl group with amino moieties, often bearing aryl or alkyl substituents, has been a common strategy. These modifications significantly alter the polarity and hydrogen bonding capabilities of the molecule.

  • Ether and Ester Derivatives: Alkylation or acylation of the hydroxyl group yields ether and ester derivatives, respectively. These changes can modulate the molecule's lipophilicity and its interaction with biological targets.

  • Squaric Acid Amides: These compounds, where one or both hydroxyl groups of squaric acid are replaced by amino groups, represent a significant class of derivatives with diverse biological activities.[9]

Quantitative Data on Biological Activity and Toxicity

The biological activity of this compound and its derivatives is primarily assessed through cytotoxicity assays and enzyme inhibition studies. The following tables summarize the available quantitative data.

CompoundCell LineAssayIC50 (µM)Reference
This compoundSH-SY5YMTT>200[10]
This compoundChicken cardiac myocytesTetrazolium cleavage95[11]
This compoundChicken skeletal myocytesTetrazolium cleavage42[11]
This compoundChicken splenocytesTetrazolium cleavage>200[11]
This compoundChicken chondrocytesTetrazolium cleavage>200[11]

Table 1: Cytotoxicity of this compound

CompoundSpeciesRouteLD50 (mg/kg)Reference
This compound1-day-old chicksCrop intubation5.4[12]
This compoundFemale miceIntraperitoneal20.9[2][12]
This compoundMale miceIntraperitoneal29.1[12]

Table 2: Acute Toxicity of this compound

InhibitorEnzyme SourceKi (µM)Reference
Acetyl phosphinate (Pyruvate analogue)Pyruvate Dehydrogenase Complex0.1[13]
Methyl ester of acetyl phosphonate (B1237965) (Pyruvate analogue)Pyruvate Dehydrogenase Complex40[13]

Table 3: Inhibition of Pyruvate Dehydrogenase Complex by Analogues (Note: Data for direct this compound analogues is limited; data for pyruvate analogues that mimic the substrate are provided for context).

Experimental Protocols

Synthesis of this compound Analogues (General Procedures)

The synthesis of this compound analogues often starts from squaric acid or its diethyl ester. The following are generalized protocols for the synthesis of key derivative classes.

1. Synthesis of Squaric Acid Amides:

  • Materials: Diethyl squarate, primary or secondary amine, solvent (e.g., ethanol, methanol), Lewis acid catalyst (e.g., Zn(OTf)₂ for less reactive amines).

  • Procedure:

    • Dissolve diethyl squarate in the chosen solvent.

    • Add the amine (typically 1-2 equivalents). For anilines and other less nucleophilic amines, add a catalytic amount of a Lewis acid.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

2. Synthesis of Aryl Squaramides via Liebeskind–Srogl Cross-Coupling:

This method allows for the introduction of aryl groups onto the squaramide scaffold.

  • Materials: Resin-bound squaric acid derivative, aryl boronic acid, copper(I) thiophene-2-carboxylate (B1233283) (CuTC), palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., tri(2-furyl)phosphine, TFP), anhydrous dioxane.

  • Procedure:

    • Swell the resin in the anhydrous solvent.

    • Add the aryl boronic acid, CuTC, palladium catalyst, and ligand.

    • Heat the reaction mixture under an inert atmosphere until the coupling is complete.

    • Wash the resin extensively to remove excess reagents.

    • Cleave the product from the resin using appropriate conditions depending on the linker used.

    • Purify the final product by chromatography.

Biological Assays

1. MTT Assay for Cytotoxicity:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials: 96-well plates, cultured cells, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Procedure: [2][14]

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

2. Pyruvate Dehydrogenase (PDC) Activity Assay:

This assay measures the activity of the PDC by monitoring the reduction of NAD⁺ to NADH.

  • Materials: Isolated mitochondria or purified PDC, assay buffer (e.g., phosphate (B84403) buffer with cofactors MgCl₂, TPP, CoA, and NAD⁺), pyruvate (substrate), test compounds.

  • Procedure: [15]

    • Pre-incubate the enzyme preparation with the test compound in the assay buffer.

    • Initiate the reaction by adding pyruvate.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Calculate the rate of the reaction and determine the inhibitory effect of the compound. The inhibition constant (Ki) can be determined by measuring the reaction rates at various substrate and inhibitor concentrations.

Signaling Pathways and Mechanisms of Action

The primary signaling pathway affected by this compound is cellular energy metabolism through the inhibition of the pyruvate dehydrogenase complex.

PDC_Inhibition Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate glucose PDH_complex Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDH_complex AcetylCoA Acetyl-CoA PDH_complex->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle This compound This compound & Analogues This compound->PDH_complex Inhibition Workflow Start Start: Design of This compound Analogues Synthesis Chemical Synthesis (e.g., from Squaric Acid) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT, Resazurin) Bioassays->Cytotoxicity in vitro Enzyme_Inhibition Enzyme Inhibition Assays (e.g., PDC activity) Bioassays->Enzyme_Inhibition in vitro Data_Analysis Data Analysis (IC50, Ki determination) Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

References

Moniliformin's Cardiotoxic Profile in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiotoxic effects of moniliformin, a mycotoxin produced by various Fusarium species, as observed in animal models. This document synthesizes key findings on the dose-dependent toxicity, pathological changes, and electrocardiographic abnormalities induced by this compound, offering valuable insights for toxicology research and drug development safety assessments.

Executive Summary

This compound (MON) poses a significant threat to animal health, with cardiotoxicity being a primary and often lethal outcome.[1][2] Across various animal models, including rodents and avian species, this compound exposure leads to a spectrum of cardiac abnormalities, ranging from electrocardiogram (ECG) alterations to severe myocardial damage and heart failure.[1][3][4] The principal mechanism underlying its cardiotoxicity is the inhibition of key mitochondrial enzymes, disrupting cellular energy metabolism.[5] This guide details the quantitative toxicological data, experimental methodologies employed in key studies, and the implicated biochemical pathways.

Quantitative Toxicological Data

The cardiotoxic effects of this compound are dose-dependent and vary across different animal species. The following tables summarize the key quantitative findings from various studies.

Table 1: Acute Toxicity (LD50) of this compound in Animal Models

Animal ModelRoute of AdministrationLD50 (mg/kg body weight)Reference
Mice (female)Intraperitoneal20.9[6]
Mice (male)Intraperitoneal29.1[6]
MiceOral~50[7]
Rats (male, Sprague-Dawley)Oral25[1]
RatsOral19 - 25[7]
1-day-old ChicksCrop intubation5.4[6]

Table 2: Cardiotoxic Effects of this compound at Different Doses and Durations

Animal ModelDoseDurationKey Cardiotoxic EffectsReference
Rats1/6 and 1/4 LD50 (IV)AcuteDecreased +/- LV dP/dt max by 52 +/- 6%, ventricular arrhythmia.[8]
Rats10⁻⁷ mol/liter (perfusion)AcuteDecreased myocardial contractile force by 52 +/- 17%.[8]
Rats6 mg/kg/day (oral)56 daysMild lesions of mitochondria and myofibrils; more obvious sarcolemma lesions after 21 days.[9][10]
Rats9 mg/kg bw/daySubacuteIndications of cardiotoxicity.[7]
Rats15 mg/kg bw/daySubacuteCardiotoxicity observed.[7]
Mice29.46 mg/kg (oral, LD50)Acute (1-3 hours)Severe mitochondrial lesions, ultrastructural lesions in myofibrils and sarcolemma.[9][10]
Broiler Chickens1 mg/kg (IV)Acute (within 50 mins)Bradycardia, significantly lengthened P-R, Q-T, and S-T intervals; mortality in 3 out of 7 birds.[3][4]
Broiler Chickens50 mg/kg diet7 weeksIncreased relative heart weights, loss of cardiomyocyte cross-striations, increased cardiomyocyte nuclear size.[11]
Turkeys25 mg/kg diet6 and 14 weeksIncreased relative heart weights.[11]
Turkeys37.5 mg/kg diet14 weeksHepatotoxic and cardiotoxic.[11]
Turkeys50 mg/kg diet14 weeksLesions in the heart, including loss of cardiomyocyte cross-striations and increased cardiomyocyte mitotic figures.[11]

Experimental Protocols

This section outlines the methodologies used in key studies to assess the cardiotoxic effects of this compound.

In Vivo Acute Toxicity and Cardiotoxicity Assessment in Broiler Chickens
  • Objective: To evaluate the acute cardiotoxic effects of this compound using electrocardiography.

  • Animal Model: 3-week-old broiler chickens.

  • Procedure:

    • Birds were anesthetized with pentobarbital (B6593769) sodium (40 mg/kg body weight, intramuscular).

    • A baseline electrocardiogram (ECG) was recorded.

    • This compound (1 mg/kg body weight) or an equal volume of normal saline was injected intravenously.

    • ECG changes were monitored continuously for 50 minutes post-injection.

  • Parameters Measured: Heart rate, P-R interval, Q-T interval, and S-T interval.

  • Reference: Nagaraj R. Y., et al., Avian Diseases, 1996.[3][4]

Ultrastructural Myocardial Lesion Assessment in Rodents
  • Objective: To study the effects of this compound on the ultrastructure of the myocardium.

  • Animal Models: Mice and Wistar rats.

  • Acute Study (Mice):

    • Mice were orally administered a single dose of this compound at 29.46 mg/kg (LD50).

    • Myocardial tissue samples were collected at 1, 2, and 3 hours post-dosing.

  • Sub-chronic Study (Rats):

    • Rats were given this compound orally at a dosage of 6 mg/kg once daily for 56 days.

    • Myocardial specimens were taken at various time points, including day 21.

  • Analysis: Tissue samples were processed for transmission electron microscopy to observe ultrastructural changes in mitochondria, myofibrils, and sarcolemma.

  • Reference: Zhao D., et al., Biomedical and Environmental Sciences, 1993.[9][10]

Assessment of Myocardial Contractility in Isolated Rat Hearts
  • Objective: To determine the direct effect of this compound on myocardial contractile force.

  • Model: Isolated rat hearts.

  • Procedure:

    • Hearts were isolated and perfused with a physiological solution.

    • This compound was added to the perfusate at a concentration of 10⁻⁷ mol/liter.

    • Myocardial contractile force was measured before and after the addition of this compound.

  • Reference: Fan L. L., et al., Biomedical and Environmental Sciences, 1991.[8]

Signaling Pathways and Mechanisms of Cardiotoxicity

The primary mechanism of this compound-induced cardiotoxicity is the disruption of cellular energy metabolism through the inhibition of key enzymes in the tricarboxylic acid (TCA) cycle.

Inhibition of Pyruvate (B1213749) Dehydrogenase and α-Ketoglutarate Dehydrogenase

This compound acts as a competitive inhibitor of pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[5] This inhibition blocks the conversion of pyruvate to acetyl-CoA and the conversion of α-ketoglutarate to succinyl-CoA, respectively. These are critical steps in the TCA cycle for ATP production. The high metabolic rate of cardiac tissue makes it particularly vulnerable to this disruption in energy metabolism.

Moniliformin_TCA_Cycle_Inhibition Pyruvate Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP ATP Production (Energy) TCA_Cycle->ATP AlphaKG α-Ketoglutarate AKGDH α-Ketoglutarate Dehydrogenase AlphaKG->AKGDH SuccinylCoA Succinyl-CoA MON This compound MON->PDH Inhibition MON->AKGDH Inhibition PDH->AcetylCoA AKGDH->SuccinylCoA

Figure 1: Mechanism of this compound-Induced Inhibition of the TCA Cycle.

Experimental Workflow for In Vivo Cardiotoxicity Assessment

The following diagram illustrates a typical experimental workflow for evaluating the cardiotoxic effects of this compound in an animal model.

Experimental_Workflow start Animal Model Selection (e.g., Rats, Chickens) acclimation Acclimation Period start->acclimation grouping Randomization into Control and Treatment Groups acclimation->grouping dosing This compound Administration (Oral, IV, etc.) grouping->dosing monitoring Clinical Observation & ECG Monitoring dosing->monitoring sampling Blood & Tissue Collection (e.g., Heart, Liver) monitoring->sampling analysis Histopathology & Biochemical Analysis sampling->analysis data Data Analysis & Interpretation analysis->data

References

Moniliformin: A Technical Guide to its Cellular Targets and Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moniliformin (MON), a mycotoxin produced by various Fusarium species, poses a significant threat to animal and human health due to its cardiotoxic and other adverse effects.[1][2] This technical guide provides an in-depth analysis of the cellular targets and molecular interactions of this compound. The primary mechanism of this compound's toxicity lies in its potent inhibition of key metabolic enzymes, particularly the pyruvate (B1213749) dehydrogenase complex (PDC), leading to disruptions in cellular energy metabolism.[1][3] This document summarizes the current understanding of this compound's interactions with its molecular targets, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.

Primary Cellular Target: Pyruvate Dehydrogenase Complex (PDC)

The principal molecular target of this compound is the pyruvate dehydrogenase complex (PDC), a critical enzyme complex located in the mitochondrial matrix that links glycolysis to the tricarboxylic acid (TCA) cycle.[3][4]

Mechanism of Inhibition

This compound acts as a potent inhibitor of the pyruvate dehydrogenase (E1) component of the PDC.[5][6] The inhibition is not straightforward competitive inhibition but is described as a time-dependent process that follows first-order and saturation kinetics, consistent with a "suicide inactivator" mechanism.[5][6] Thiamine (B1217682) pyrophosphate (TPP), a cofactor for the E1 subunit, is essential for the inhibitory action of this compound.[5][7] Pyruvate, the substrate of PDC, has been shown to protect the enzyme complex from inactivation by this compound.[5] The inactivation of the PDC by this compound is only partially reversible by extensive dialysis.[5][6] This irreversible or slowly reversible inhibition leads to the blockage of pyruvate conversion to acetyl-CoA, thereby disrupting the TCA cycle and cellular respiration.[1][3][4]

Diagram: Inhibition of Pyruvate Dehydrogenase Complex by this compound

cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrial Matrix Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_m Pyruvate Pyruvate->Pyruvate_m PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate_m->PDC Substrate AcetylCoA Acetyl-CoA PDC->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle This compound This compound This compound->PDC Inhibition

Caption: this compound inhibits the Pyruvate Dehydrogenase Complex (PDC).

Quantitative Data on PDC Inhibition
ParameterValueOrganism/SystemReference
Ki0.24 mMBovine Heart PDC[6]
kinact0.38 min-1Bovine Heart PDC[6]

Other Cellular Targets

Besides its primary effect on PDC, this compound has been shown to interact with and inhibit other crucial enzymes, further contributing to its toxicity.

Glutathione (B108866) Peroxidase and Glutathione Reductase

This compound inhibits glutathione peroxidase (GSH-Px) and glutathione reductase (GSSG-R) in rat myocardium.[8] This inhibition impairs the cell's antioxidant defense system, leading to increased oxidative stress.[9] The inhibition of GSH-Px by this compound is competitive, while the inhibition of GSSG-R is noncompetitive.[8]

Diagram: this compound's Impact on the Glutathione Redox Cycle

ROS Reactive Oxygen Species (ROS) H2O H₂O ROS->H2O GSHPx Glutathione Peroxidase (GSH-Px) GSH 2 GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG Oxidation GSSG->GSH Reduction GSSGR Glutathione Reductase (GSSG-R) NADPH NADPH + H⁺ NADP NADP⁺ NADPH->NADP Oxidation This compound This compound This compound->GSHPx Competitive Inhibition This compound->GSSGR Noncompetitive Inhibition

Caption: this compound disrupts the glutathione redox cycle.

Quantitative Data on Glutathione Enzyme Inhibition
EnzymeInhibition TypeKiOrganism/SystemReference
Glutathione Peroxidase (GSH-Px)Competitive6.0 mmol/LRat Myocardium[8]
Glutathione Reductase (GSSG-R)Noncompetitive39 mmol/LRat Myocardium[8]
Other Implicated Enzymes
  • α-Ketoglutarate Dehydrogenase: this compound has been reported to inhibit the α-ketoglutarate dehydrogenase complex, another key TPP-dependent enzyme in the TCA cycle.[10][11]

  • Transketolase: Inhibition of transketolase, a TPP-dependent enzyme in the pentose (B10789219) phosphate (B84403) pathway, has also been attributed to this compound.[10]

Genotoxicity

This compound has been shown to exert genotoxic effects. In human peripheral blood lymphocytes, exposure to this compound resulted in a dose-dependent increase in chromosomal aberrations, sister chromatid exchanges, and micronuclei formation.[12] However, one study reported that this compound was not genotoxic in an unscheduled DNA synthesis (UDS) assay in primary rat hepatocytes.[13]

Quantitative Toxicological Data

The toxicity of this compound varies significantly across different animal species.

SpeciesRoute of AdministrationLD50Reference
Male Rats (Sprague-Dawley)Oral25 mg/kg b.w. (cut-off value)[14][15]
Female MiceIntraperitoneal20.9 mg/kg b.w.[2][16]
Male MiceIntraperitoneal29.1 mg/kg b.w.[2][16]
1-day-old ChicksCrop Intubation5.4 mg/kg b.w.[2][16]
Female MinkIntraperitoneal2.2 - 2.8 mg/kg b.w.[17]
Cell LineExposure TimeIC50Reference
Human Neuroblastoma (SH-SY5Y)24 h12 µM[18]
Human Neuroblastoma (SH-SY5Y)48 h3.25 µM[18]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of this compound's molecular interactions.

Pyruvate Dehydrogenase Complex (PDC) Inhibition Assay

Principle: The activity of PDC is typically measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm. The inhibition by this compound is assessed by pre-incubating the enzyme with the toxin and then initiating the reaction by adding the substrate, pyruvate.

General Protocol:

  • Isolate mitochondria from a suitable tissue source (e.g., bovine heart).

  • Purify the Pyruvate Dehydrogenase Complex.

  • Pre-incubate the purified PDC with varying concentrations of this compound in a suitable buffer containing cofactors such as thiamine pyrophosphate (TPP), CoA, and NAD⁺.

  • Initiate the enzymatic reaction by adding pyruvate.

  • Monitor the increase in absorbance at 340 nm over time to determine the rate of NADH formation.

  • Calculate the percentage of inhibition relative to a control without this compound.

  • For kinetic analysis (Ki and kinact), perform time- and concentration-dependent inactivation studies.

Diagram: Workflow for PDC Inhibition Assay

Start Start IsolateMito Isolate Mitochondria Start->IsolateMito PurifyPDC Purify PDC IsolateMito->PurifyPDC PreIncubate Pre-incubate PDC with This compound & Cofactors PurifyPDC->PreIncubate AddPyruvate Add Pyruvate (Start Reaction) PreIncubate->AddPyruvate MeasureNADH Measure NADH Production (Absorbance at 340 nm) AddPyruvate->MeasureNADH AnalyzeData Calculate % Inhibition, Ki, and kinact MeasureNADH->AnalyzeData End End AnalyzeData->End

References

Fungal Genetics of Moniliformin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Moniliformin (MON) is a mycotoxin of significant concern due to its widespread contamination of cereal crops and its potent cardiotoxic effects. Produced by a variety of Fusarium species, and at least one Penicillium species, this small, cyclobutane-dione molecule presents a unique biosynthetic puzzle. Despite extensive research into the genetics of other Fusarium mycotoxins, the definitive identification and characterization of the this compound biosynthetic gene cluster (BGC) remain elusive in publicly accessible literature. This technical guide provides a comprehensive overview of the current understanding of the fungal genetics related to this compound production. It consolidates available data on producing organisms, toxicological properties, and quantitative production levels. Furthermore, this guide outlines the general principles of fungal secondary metabolite biosynthesis, details the standard experimental protocols utilized for the identification and characterization of such pathways, and proposes a hypothetical biosynthetic route to this compound. This document serves as a foundational resource for researchers aiming to elucidate the genetic basis of this compound biosynthesis and develop strategies for its control.

Introduction to this compound

This compound (3-hydroxycyclobut-3-ene-1,2-dione) is a water-soluble mycotoxin characterized by its unusual four-membered ring structure. It is primarily found as a sodium or potassium salt. First isolated from Fusarium moniliforme (now Fusarium verticillioides), it is now known to be produced by a broad range of Fusarium species, making it a common contaminant in cereal grains, particularly maize.[1] More recently, production has also been identified in Penicillium melanoconidium.[2]

The toxicity of this compound is a significant concern for human and animal health. Its primary mode of action is the inhibition of mitochondrial pyruvate (B1213749) and α-ketoglutarate dehydrogenases, crucial enzymes in the tricarboxylic acid (TCA) cycle. This disruption of cellular respiration leads to severe myocardial necrosis and has been implicated in human diseases such as Keshan disease, a cardiomyopathy.

Fungal Producers of this compound

A wide array of Fusarium species have been identified as producers of this compound. The ability to synthesize this mycotoxin is distributed across multiple sections of the Fusarium genus. The following table summarizes some of the key this compound-producing species.

Fusarium Species SectionProducing Species
LiseolaF. proliferatum, F. subglutinans, F. verticillioides, F. anthophilum, F. dlaminii, F. napiforme, F. nygamai
ArthrosporiellaF. concolor, F. semitectum
DiscolorF. culmorum, F. sambucinum
ElegansF. oxysporum, F. beomiforme, F. redolens
GibbosumF. acuminatum, F. equiseti
Martiella & VentricosumF. solani
RoseumF. avenaceum, F. arthrosporioides
SporotrichiellaF. sporotrichioides, F. chlamydosporum, F. tricinctum

Genetics of Fungal Secondary Metabolite Biosynthesis

The genes responsible for the biosynthesis of secondary metabolites in fungi, including mycotoxins, are typically organized into physically contiguous units known as biosynthetic gene clusters (BGCs). This clustering facilitates the co-regulation of all genes necessary for the production of a specific compound.

A typical fungal BGC includes:

  • A core backbone synthase gene: This is most commonly a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS). For polyketides like this compound, a PGC is the expected core gene.

  • Tailoring enzyme genes: These genes encode enzymes such as oxidoreductases (e.g., P450 monooxygenases), transferases, and dehydrogenases that modify the initial backbone structure to produce the final product.

  • A transporter gene: Often an ABC or MFS transporter, responsible for exporting the toxic final product out of the fungal cell.

  • A pathway-specific transcription factor: A regulatory gene located within or near the cluster that controls the expression of the other cluster genes.

While the specific BGC for this compound has not been definitively characterized in the reviewed literature, its biosynthesis is presumed to follow this clustered organization.

Hypothetical Biosynthetic Pathway of this compound

Based on the chemical structure of this compound, a hypothetical biosynthetic pathway can be proposed, originating from a polyketide synthase.

MON_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Linear Polyketide Intermediate pks->polyketide Condensation cyclization Cyclization & Release polyketide->cyclization pre_mon Cyclobutane (B1203170) Precursor cyclization->pre_mon oxidation Oxidation Steps (e.g., P450 monooxygenase) pre_mon->oxidation This compound This compound oxidation->this compound transporter Transporter This compound->transporter extracellular Extracellular Space transporter->extracellular

Caption: Hypothetical biosynthetic pathway for this compound.

This proposed pathway begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase to form a linear polyketide intermediate. This intermediate would then undergo cyclization and be released from the PKS, likely forming a cyclobutane precursor. Subsequent oxidation steps, potentially catalyzed by P450 monooxygenases, would yield the final this compound structure. A dedicated transporter would then export the mycotoxin from the cell.

Experimental Protocols for BGC Identification and Characterization

The elucidation of a novel BGC, such as that for this compound, typically involves a combination of genomic, transcriptomic, and molecular biology techniques.

Identification of Candidate BGCs
  • Comparative Genomics:

    • Objective: To identify genomic regions present in this compound-producing strains but absent in non-producing strains.

    • Methodology:

      • Perform whole-genome sequencing of a high-producing Fusarium strain and a closely related non-producing strain or species.

      • Align the genomes using bioinformatics tools (e.g., BLAST, Mauve).

      • Identify regions of synteny and genomic islands unique to the producing strain.

      • Analyze these unique regions for the presence of core synthase genes (PKS or NRPS) and other typical BGC-associated genes using tools like antiSMASH.

  • Transcriptomics (RNA-Seq):

    • Objective: To identify genes that are co-expressed under this compound-producing conditions.

    • Methodology:

      • Culture the producing fungus under conditions that induce high this compound production and conditions that result in low or no production.

      • Extract total RNA from mycelia at relevant time points.

      • Perform RNA sequencing and map reads to a reference genome.

      • Identify differentially expressed genes. Genes belonging to the this compound BGC are expected to be significantly upregulated in the high-production condition.

      • Look for clusters of co-regulated genes that include a PKS.

BGC_Identification_Workflow start MON-producing & Non-producing Strains wgs Whole Genome Sequencing start->wgs culture Inducing vs. Non-inducing Conditions start->culture comparative_genomics Comparative Genomics wgs->comparative_genomics candidate_loci Candidate Loci comparative_genomics->candidate_loci antismash BGC Prediction (antiSMASH) candidate_loci->antismash rna_seq RNA-Seq culture->rna_seq transcriptomics Transcriptomic Analysis rna_seq->transcriptomics coexpressed_genes Co-expressed Genes transcriptomics->coexpressed_genes coexpressed_genes->antismash candidate_bgc Candidate MON BGC antismash->candidate_bgc validation Functional Validation candidate_bgc->validation

Caption: Workflow for identifying a biosynthetic gene cluster.

Functional Characterization of Candidate Genes
  • Gene Disruption (Knock-out):

    • Objective: To confirm the role of a candidate gene in this compound biosynthesis.

    • Methodology:

      • Construct a gene replacement cassette containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.

      • Transform fungal protoplasts with the replacement cassette.

      • Select for transformants on appropriate media.

      • Confirm homologous recombination and gene deletion via PCR and Southern blotting.

      • Culture the knock-out mutant under producing conditions and analyze for the loss of this compound production using HPLC or LC-MS/MS. A loss of production confirms the gene's involvement in the pathway.

  • Heterologous Expression:

    • Objective: To produce this compound in a non-producing host organism by introducing the candidate BGC.

    • Methodology:

      • Clone the entire candidate BGC into an expression vector. This may require techniques suitable for large DNA fragments, such as in-yeast recombination.

      • Transform a suitable heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) with the expression vector.

      • Culture the transformed host under inducing conditions.

      • Analyze the culture filtrate for the production of this compound using HPLC or LC-MS/MS. Successful production validates the identified BGC.

Quantitative Data on this compound Production

This compound production is highly variable and depends on the fungal isolate, substrate, and environmental conditions such as temperature and water activity. The following tables summarize reported production levels from various studies.

Table 1: this compound Production by Various Fusarium Species on Rice Culture

SpeciesNumber of Isolates TestedNumber of Producing IsolatesProduction Range (mg/kg)
F. acuminatum22130 - 2670
F. avenaceum181870 - 2670
F. anthophilum31200
F. dlamini32130 - 470
F. oxysporum94130 - 270
F. proliferatum73130 - 400
F. solani141670
F. subglutinans20870 - 1660
F. tricinctum92130 - 1330

Data compiled from studies on isolates from Poland, Italy, and international collections.

Table 2: High-Level this compound Production by Selected Fusarium Isolates

SpeciesSubstrateProduction Level (g/kg)
F. acuminatumNot specified3.4
F. concolorNot specified9.5
F. moniliformeCornup to 33.7

Data compiled from studies on isolates from Southern Africa.

Conclusion and Future Perspectives

The genetic basis of this compound biosynthesis in Fusarium and other fungi remains a significant knowledge gap in the field of mycotoxicology. While the chemical structure and toxicological profile of this compound are well-documented, the absence of an identified biosynthetic gene cluster hinders a deeper understanding of its formation and regulation. The application of modern genomic and transcriptomic approaches, as outlined in this guide, is essential to finally uncover the genes and enzymes responsible for the synthesis of this potent mycotoxin.

Future research should prioritize the use of comparative genomics between high-producing and non-producing strains of species like F. proliferatum or F. subglutinans. Once candidate genes are identified, functional validation through gene knock-outs and heterologous expression will be critical. Elucidating the this compound BGC will not only provide fundamental insights into fungal secondary metabolism but also pave the way for developing targeted strategies to mitigate this compound contamination in the food and feed supply chains, potentially through the development of specific inhibitors or through marker-assisted selection in plant breeding for resistance to mycotoxin-producing fungi.

References

Global Prevalence of Moniliformin Contamination in Maize: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moniliformin (MON), a mycotoxin produced by various Fusarium species, is a significant contaminant of maize worldwide, posing a potential threat to human and animal health. This technical guide provides a comprehensive overview of the global prevalence of this compound contamination in maize, details analytical methodologies for its detection, and elucidates its primary mechanism of toxicity. Quantitative data from numerous international studies have been compiled to offer a region-specific understanding of contamination levels. Detailed experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are provided to aid in the monitoring and research of this mycotoxin. Furthermore, the molecular signaling pathway of this compound-induced cardiotoxicity is visualized to support toxicological studies and the development of potential therapeutic interventions.

Global Prevalence of this compound in Maize

This compound contamination in maize is a global issue, with significant variations in prevalence and concentration across different geographical regions. The following tables summarize quantitative data from various studies, providing insights into the extent of contamination worldwide.

Table 1: Prevalence of this compound Contamination in Maize in Africa

Country/RegionYear(s) of SamplingNo. of SamplesPositive Samples (%)Concentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference(s)
South Africa1991--up to 2,730-[1]
South Africa2016-2017-0%Not Detected-[2]
Gambia1991--up to 3,160-[1]
Ethiopia2024-96%3.27 - 4,410Mean: 1,006
Southern Africa1985--up to 645,000 (in inoculated maize)-[3]

Table 2: Prevalence of this compound Contamination in Maize in the Americas

Country/RegionYear(s) of SamplingNo. of SamplesPositive Samples (%)Concentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference(s)
USA-----
Argentina200118-Some F. subglutinans strains produced MON in culture-
Brazil (São Paulo)200322 (corn), 68 (corn products)0%Not Detected-

Table 3: Prevalence of this compound Contamination in Maize in Asia

Country/RegionYear(s) of SamplingNo. of SamplesPositive Samples (%)Concentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference(s)
China2019200 (maize silage)44.5%-Median: <25[4]
South Korea2025-80%-Mean: 100.8[5]

Table 4: Prevalence of this compound Contamination in Maize in Europe

Country/RegionYear(s) of SamplingNo. of SamplesPositive Samples (%)Concentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference(s)
Italy (North-West)2008-201110893%-[1]
Italy (Northern)2018-95.1%--[6][7]
Germany (Bavaria)2014-201539 (maize products)97%LOD - 847Mean: 118, Median: 39
Poland1991-High in visibly damaged samples4,200 - 399,300 (associated with F. subglutinans)-[1]
Serbia2018-2021400100%up to 1,742Mean (2021): 222.7
UK199136 (maize products)-50 - 250-[1]

Experimental Protocols for this compound Analysis

Accurate determination of this compound concentration in maize is crucial for risk assessment and management. The following sections provide detailed methodologies for the two most common analytical techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of this compound.

2.1.1. Sample Preparation and Extraction

  • Grinding: Obtain a representative maize sample and grind to a fine powder (e.g., to pass a 1 mm sieve).

  • Extraction:

    • Weigh 25 g of the ground maize sample into a 250 mL Erlenmeyer flask.

    • Add 100 mL of an acetonitrile (B52724)/water mixture (e.g., 84:16 v/v).

    • Stopper the flask and shake vigorously on a mechanical shaker for 60 minutes.

    • Filter the extract through a fluted filter paper (e.g., Whatman No. 4).

2.1.2. Clean-up

  • Solid-Phase Extraction (SPE): Use a strong anion exchange (SAX) SPE cartridge.

    • Conditioning: Condition the SAX cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of the extraction solvent.

    • Loading: Load 5 mL of the filtered extract onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of the extraction solvent, followed by 5 mL of acetonitrile.

    • Elution: Elute the this compound from the cartridge with a suitable acidic eluent (e.g., 5 mL of 0.1 M HCl in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase.

    • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

2.1.3. HPLC-UV Analysis

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of an ion-pairing agent (e.g., 5 mM tetrabutylammonium (B224687) hydroxide) adjusted to a specific pH (e.g., pH 5.0 with phosphoric acid) and an organic modifier like methanol or acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 229 nm.

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound, making it suitable for detecting low contamination levels.

2.2.1. Sample Preparation and Extraction

  • Grinding: As described for HPLC-UV.

  • Extraction:

    • Weigh 5 g of the ground maize sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (e.g., 84:16 v/v).

    • Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

2.2.2. Clean-up (optional, can be a "dilute and shoot" method)

  • For cleaner samples, a "dilute and shoot" approach can be used where the supernatant is simply diluted with the mobile phase before injection.

  • For more complex matrices, a clean-up step using multifunctional SPE columns (e.g., MycoSep®) or a strong anion exchange (SAX) SPE cartridge as described for HPLC-UV can be employed.[1][2]

2.2.3. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar this compound molecule.

  • Mobile Phase: A gradient elution is typically used, for example:

    • Mobile Phase A: Water with an additive like ammonium (B1175870) formate (B1220265) or ammonium acetate.

    • Mobile Phase B: Acetonitrile with the same additive.

    • A typical gradient would start with a high percentage of acetonitrile and gradually increase the aqueous phase.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.

  • MRM Transitions: Monitor for specific multiple reaction monitoring (MRM) transitions for this compound (e.g., precursor ion m/z 97 to product ions).

  • Quantification: Use a matrix-matched calibration curve to compensate for matrix effects.

Visualization of Methodologies and Toxicological Pathways

Experimental Workflow for this compound Analysis

Moniliformin_Analysis_Workflow Sample Maize Sample Grinding Grinding Sample->Grinding Extraction Extraction (Acetonitrile/Water) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Cleanup Clean-up (SPE) Filtration->Cleanup For HPLC-UV & some LC-MS/MS Dilution Dilution Filtration->Dilution For 'dilute & shoot' LC-MS/MS Evaporation Evaporation & Reconstitution Cleanup->Evaporation HPLC_UV HPLC-UV Analysis Evaporation->HPLC_UV LC_MSMS LC-MS/MS Analysis Dilution->LC_MSMS Data Data Analysis & Quantification HPLC_UV->Data LC_MSMS->Data

Caption: General workflow for the analysis of this compound in maize.

Signaling Pathway of this compound-Induced Cardiotoxicity

This compound's primary toxic effect is cardiotoxicity, which is initiated by the inhibition of the pyruvate (B1213749) dehydrogenase (PDH) complex, a critical enzyme in cellular respiration.

Moniliformin_Toxicity_Pathway MON This compound PDH Pyruvate Dehydrogenase (PDH) Complex MON->PDH Inhibits Pyruvate_to_AcetylCoA Pyruvate -> Acetyl-CoA PDH->Pyruvate_to_AcetylCoA Catalyzes Oxidative_Stress Increased Oxidative Stress (ROS Production) PDH->Oxidative_Stress Inhibition leads to TCA_Cycle TCA Cycle Pyruvate_to_AcetylCoA->TCA_Cycle ATP_Production ATP Production (Cellular Energy) TCA_Cycle->ATP_Production Cardiomyocyte_Damage Cardiomyocyte Damage ATP_Production->Cardiomyocyte_Damage Depletion leads to Oxidative_Stress->Cardiomyocyte_Damage Induces Cardiotoxicity Cardiotoxicity (Heart Muscle Injury) Cardiomyocyte_Damage->Cardiotoxicity

Caption: Molecular mechanism of this compound-induced cardiotoxicity.

Conclusion

The global prevalence of this compound in maize is a significant concern for food and feed safety. This guide provides a summary of the available data, which indicates that contamination is widespread, although levels can vary considerably depending on the region and environmental conditions. The detailed analytical protocols for HPLC-UV and LC-MS/MS serve as a resource for researchers and regulatory bodies to effectively monitor for this mycotoxin. Understanding the toxicological pathway, specifically the inhibition of the pyruvate dehydrogenase complex leading to cardiotoxicity, is crucial for assessing health risks and for guiding future research into mitigation strategies and potential therapeutic interventions. Continuous global monitoring and further research into the synergistic effects of this compound with other mycotoxins are warranted to fully understand and mitigate its impact.

References

Characterization of Moniliformin Sodium and Potassium Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of moniliformin sodium and potassium salts. This compound, a mycotoxin produced by various Fusarium species, is a contaminant of cereal grains and poses a significant risk to human and animal health. Its primary mode of toxicity is through the inhibition of the mitochondrial pyruvate (B1213749) dehydrogenase complex, a critical enzyme in cellular energy metabolism. This guide details the physicochemical properties, analytical methodologies for detection and quantification, and the toxicological profile of these salts, presenting data in a structured format for ease of comparison and implementation in a research setting.

Physicochemical Properties

This compound is a small, highly polar, and acidic molecule. In nature, it typically exists as the sodium or potassium salt of 3-hydroxy-1,2-cyclobutenedione, as the free acid is very unstable.[1][2] These salts are water-soluble crystalline solids.[3][4]

PropertyThis compound Sodium SaltThis compound Potassium SaltReferences
Chemical Formula NaC₄HO₃KC₄HO₃[3]
Molar Mass 120.039 g/mol 136.11 g/mol [3][5]
Appearance Yellow crystalline solid-[3]
Melting Point Decomposes at 345-355 °C without meltingDecomposes on heating[3][6]
pKa (of free acid) <1.7<1.7[5]
Solubility Highly soluble in water and polar solvents (e.g., methanol)Soluble in water and polar solvents[3][6]
UV λmax (in Methanol) 226 nm and 259 nm226 nm and 259 nm[3]

Analytical Characterization

Accurate detection and quantification of this compound in various matrices are crucial for food safety and research. Several analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for this compound analysis often utilize either anion exchange or reversed-phase chromatography with ion-pairing agents to achieve adequate retention of this highly polar analyte.

Experimental Protocol: HPLC Analysis of this compound

1. Sample Preparation (from Maize):

  • Homogenize 25g of maize sample.
  • Extract with 100 mL of a water/methanol (90:10, v/v) mixture by shaking for 60 minutes.
  • Centrifuge the extract at 4000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter.

2. Chromatographic Conditions (Anion Exchange):

  • Column: Strong anion exchange column (e.g., Partisil-10 SAX, 250 x 4.6 mm, 10 µm).
  • Mobile Phase: 0.05 M KH₂PO₄ in water, pH adjusted to 4.6 with H₃PO₄.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV detector at 229 nm.

3. Chromatographic Conditions (Reversed-Phase with Ion-Pairing):

  • Column: C18 reversed-phase column (e.g., µBondapak C18, 300 x 3.9 mm, 10 µm).
  • Mobile Phase: 5 mM tetrabutylammonium (B224687) phosphate (B84403) in water/methanol (95:5, v/v), pH adjusted to 7.0.
  • Flow Rate: 1.5 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV detector at 229 nm.

4. Quantification:

  • Prepare a calibration curve using certified this compound sodium or potassium salt standards.
  • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for this compound analysis, especially in complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed to improve retention.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation (from Cereal Grains):

  • Weigh 5g of the ground sample into a 50 mL polypropylene (B1209903) tube.
  • Add 20 mL of acetonitrile (B52724)/water (84:16, v/v) and shake vigorously for 30 minutes.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Dilute an aliquot of the supernatant 1:1 with acetonitrile before injection.

2. LC-MS/MS Conditions:

  • LC System: UPLC system.
  • Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 100 x 2.1 mm, 1.7 µm).
  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start with 95% B, hold for 1 min, decrease to 50% B over 4 min, hold for 1 min, then return to initial conditions and equilibrate for 4 min.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Negative electrospray ionization (ESI-).
  • MRM Transitions: Monitor the transition for this compound (e.g., m/z 97 -> 41).

3. Data Analysis:

  • Use instrument software to integrate the peak area of the selected MRM transition.
  • Quantify this compound concentration using a matrix-matched calibration curve.

Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_quantification Data Analysis Sample Cereal Sample Grinding Grinding Sample->Grinding Extraction Extraction (Acetonitrile/Water) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration/ Dilution Centrifugation->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS Quantification Quantification HPLC->Quantification LCMS->Quantification

Caption: General workflow for the analysis of this compound in cereal samples.

Biological Activity and Toxicology

The primary toxic effect of this compound is cardiotoxicity, leading to myocardial necrosis and ventricular hypertrophy.[4] This is a direct consequence of its potent inhibition of the pyruvate dehydrogenase (PDH) complex, a key enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.

Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Complex

This compound acts as a suicide inhibitor of the pyruvate dehydrogenase (E1) component of the PDH complex.[4][7] This inhibition is dependent on the presence of the cofactor thiamine (B1217682) pyrophosphate (TPP). The binding of this compound to the TPP-E1 complex is irreversible, leading to a blockage in the conversion of pyruvate to acetyl-CoA.

Signaling Pathway of this compound-Induced Toxicity

G This compound This compound PDC Pyruvate Dehydrogenase Complex (PDC) This compound->PDC Inhibition AcetylCoA Acetyl-CoA Pyruvate Pyruvate Pyruvate->AcetylCoA PDC TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain (ETC) TCA->ETC ATP ATP Production ETC->ATP ROS Reactive Oxygen Species (ROS) ETC->ROS Cardiomyocyte Cardiomyocyte Dysfunction ROS->Cardiomyocyte Apoptosis Apoptosis Cardiomyocyte->Apoptosis

Caption: Inhibition of the Pyruvate Dehydrogenase Complex by this compound.

The inhibition of the PDH complex has several downstream consequences:

  • Reduced Acetyl-CoA Production: This limits the entry of substrates into the TCA cycle, impairing cellular respiration.

  • Decreased ATP Synthesis: The reduced flux through the TCA cycle and electron transport chain leads to a significant drop in cellular ATP levels.

  • Increased Oxidative Stress: Disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), causing cellular damage.

  • Cardiomyocyte Dysfunction and Apoptosis: The high energy demand of cardiomyocytes makes them particularly susceptible to the energy crisis induced by this compound, leading to cell death and cardiac tissue damage.

In Vitro Toxicity Assessment

The cytotoxicity of this compound can be assessed using various in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to evaluate cell viability.

Experimental Protocol: MTT Assay for this compound Cytotoxicity in HepG2 Cells

1. Cell Culture:

  • Culture HepG2 (human liver cancer) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

2. Assay Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
  • Prepare serial dilutions of this compound sodium or potassium salt in culture medium.
  • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium only).
  • Incubate the plate for 24, 48, or 72 hours.
  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate cell viability as a percentage of the control (untreated) cells:
  • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.[8][9][10]

Conclusion

This technical guide provides a detailed characterization of this compound sodium and potassium salts, encompassing their physicochemical properties, analytical detection methods, and toxicological profiles. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, food safety, and drug development. A thorough understanding of the properties and biological effects of these mycotoxins is essential for mitigating their risks and for the development of potential therapeutic interventions.

References

An In-depth Technical Guide on the Emerging Research of Moniliformin Production by Penicillium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniliformin, a mycotoxin historically associated with Fusarium species, has recently been identified as a secondary metabolite of Penicillium melanoconidium. This discovery opens new avenues of research into the biosynthesis, regulation, and potential toxicological significance of this compound from a new fungal genus. This technical guide provides a comprehensive overview of the current research on this compound production by Penicillium, focusing on quantitative data, experimental protocols, and the putative regulatory mechanisms involved.

Quantitative Production of this compound by Penicillium melanoconidium

Penicillium melanoconidium has been shown to produce significant quantities of this compound on various substrates. The production levels are highly dependent on the culture medium. The following table summarizes the quantitative data on this compound and co-occurring mycotoxin production by P. melanoconidium on different solid media.

MycotoxinWheat Grain (mg/kg)White Beans (mg/kg)Reference
This compoundup to 64up to 11[1]
Penicillic Acidup to 1095Not Reported[1]
Roquefortine Cup to 38Not Reported[1]
Penitrem Aup to 119Not Reported[1]

Experimental Protocols

This section details the methodologies for the cultivation of Penicillium melanoconidium and the subsequent extraction and analysis of this compound.

Fungal Culture and Inoculation

A standardized protocol for the cultivation of Penicillium melanoconidium on solid media for mycotoxin production is crucial for reproducible results.

  • Fungal Strain: Penicillium melanoconidium (e.g., IBT 3444).

  • Culture Media:

    • Czapek Yeast Autolysate (CYA) Agar (B569324): A common medium for Penicillium culture.

    • Yeast Extract Sucrose (YES) Agar: Another suitable medium for mycotoxin production.

    • Solid Substrates: Autoclaved wheat grains or white beans are used to mimic natural growth conditions.

  • Inoculation:

    • Prepare a spore suspension of P. melanoconidium in sterile water with a surfactant (e.g., 0.05% Tween 80).

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

    • Inoculate the surface of the agar plates or the sterilized solid substrates with the spore suspension.

  • Incubation:

    • Incubate the cultures at 25°C in the dark for 7 to 21 days. Optimal incubation time may vary depending on the substrate and the desired mycotoxin yield.

This compound Extraction from Solid Cultures

The following protocol describes the extraction of this compound from fungal cultures grown on solid substrates like wheat or beans.

  • Homogenization: Homogenize the entire fungal culture (mycelia and substrate) to a fine powder.

  • Solvent Extraction:

    • Add an extraction solvent of acetonitrile (B52724)/water (50:50, v/v) to the homogenized sample. A typical ratio is 5 mL of solvent per gram of sample.

    • Shake vigorously for 60 minutes at room temperature.

  • Centrifugation and Filtration:

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilution: Dilute the filtered extract with an appropriate solvent (e.g., acetonitrile) before LC-MS/MS analysis.

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.

  • Chromatographic Separation:

    • Column: A mixed-mode anionic exchange reversed-phase column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good peak shape and retention of the polar this compound molecule.[1]

    • Mobile Phase: A gradient of acetonitrile and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used.

    • Transitions: The specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation. The deprotonated molecule [M-H]⁻ at m/z 97 is a common precursor ion.

  • Quantification:

    • A matrix-matched calibration curve is used to accurately quantify the concentration of this compound in the samples.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Method-specific LOD and LOQ should be determined, with reported values in the low µg/kg range.

Regulatory Pathways in this compound Production

The genetic and molecular mechanisms governing this compound biosynthesis in Penicillium are still largely uncharacterized. However, based on the well-studied regulation of other mycotoxins in Penicillium and Aspergillus, a hypothetical regulatory network can be proposed. This network involves hierarchical control, from broad-domain global regulators to pathway-specific transcription factors.

Hypothetical Regulatory Network for this compound Production in Penicillium

Moniliformin_Regulation Environmental_Cues Environmental Cues (Nutrient availability, pH, temperature) Global_Regulators Global Regulators (e.g., LaeA, VeA) Environmental_Cues->Global_Regulators influence Pathway_Specific_TF Pathway-Specific Transcription Factor (Hypothetical) Global_Regulators->Pathway_Specific_TF activate Moniliformin_BGC This compound Biosynthetic Gene Cluster (BGC) (Hypothetical) Pathway_Specific_TF->Moniliformin_BGC binds to promoter & activates transcription Biosynthetic_Enzymes Biosynthetic Enzymes Moniliformin_BGC->Biosynthetic_Enzymes encodes This compound This compound Biosynthetic_Enzymes->this compound synthesize

Caption: Hypothetical regulatory cascade for this compound production in Penicillium.

This proposed pathway highlights the multi-layered regulation of mycotoxin biosynthesis. Environmental signals are perceived by the fungus, leading to the activation of global regulatory proteins like LaeA and VeA. These global regulators, in turn, are thought to control the expression of pathway-specific transcription factors that directly bind to the promoter regions of the biosynthetic gene clusters (BGCs), thereby initiating the transcription of genes encoding the enzymes responsible for mycotoxin synthesis. The specific genes and transcription factors for this compound production in Penicillium remain to be identified.

Experimental Workflow for Investigating this compound Production

A systematic workflow is essential for studying the production of this compound by Penicillium. The following diagram illustrates a typical experimental pipeline from fungal culture to data analysis.

Experimental_Workflow Fungal_Culture Fungal Culture (P. melanoconidium on solid media) Extraction Extraction (Acetonitrile/Water) Fungal_Culture->Extraction Filtration Filtration & Dilution Extraction->Filtration LC_MS_MS LC-MS/MS Analysis Filtration->LC_MS_MS Data_Analysis Data Analysis (Quantification, Statistical Analysis) LC_MS_MS->Data_Analysis Results Results (this compound Concentration) Data_Analysis->Results

Caption: A typical experimental workflow for the analysis of this compound production.

Future Directions

The discovery of this compound production in Penicillium melanoconidium presents several exciting research opportunities:

  • Genomic and Transcriptomic Analyses: Whole-genome sequencing of this compound-producing P. melanoconidium strains is needed to identify the this compound biosynthetic gene cluster. Transcriptomic studies under different culture conditions can help elucidate the regulatory networks involved.

  • Optimization of Production: A systematic investigation of various culture parameters (e.g., media composition, temperature, pH, aeration) is required to optimize this compound production for research and potential applications.

  • Toxicological Assessment: Comparative toxicological studies of this compound produced by Penicillium versus Fusarium are necessary to understand if there are any strain-specific differences in bioactivity.

  • Screening of Other Penicillium Species: A broader screening of other Penicillium species, particularly those closely related to P. melanoconidium, for their ability to produce this compound is warranted.

This technical guide provides a foundational understanding of the emerging research on this compound production by Penicillium. As research in this area progresses, a more detailed picture of the biosynthesis, regulation, and ecological role of this mycotoxin in a new fungal context will undoubtedly emerge.

References

Methodological & Application

Application Note: Quantification of Moniliformin in Corn using a High-Performance LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of moniliformin (MON), a mycotoxin produced by several Fusarium species, in corn matrices. The protocol employs a simple extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is highly selective and provides accurate quantification of this compound, making it suitable for food safety monitoring and research applications. This document provides a comprehensive experimental protocol, method validation data, and a visual representation of the analytical workflow.

Introduction

This compound (MON) is a mycotoxin of emerging concern due to its widespread occurrence in cereal crops, particularly corn, and its potential cardiotoxic effects on animals.[1] Regulatory bodies and food producers require sensitive and reliable analytical methods for the routine monitoring of MON contamination to ensure food and feed safety. This application note describes a validated LC-MS/MS method for the determination of this compound in corn, offering high sensitivity, specificity, and throughput.

Experimental Protocols

Sample Preparation and Extraction

A simple "dilute and shoot" approach or a more rigorous solid-phase extraction (SPE) clean-up can be employed depending on the matrix complexity and required sensitivity. A common and effective extraction method involves a mixture of acetonitrile (B52724) and water.[2][3]

Materials:

  • Homogenized corn sample

  • Acetonitrile (HPLC or LC-MS grade)[1]

  • Purified water (e.g., Milli-Q)[1]

  • Polypropylene (B1209903) centrifuge tubes (50 mL)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or equivalent)

Extraction Protocol:

  • Weigh 5 g of a homogenized corn sample into a 50 mL polypropylene centrifuge tube.[1]

  • Add 20 mL of acetonitrile/water (80:20, v/v) solution.

  • Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • For the "dilute and shoot" method, dilute the supernatant with an equal volume of the initial mobile phase.[2]

  • Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.

For matrices with significant interference, a solid-phase extraction (SPE) clean-up step using a strong anion exchange (SAX) or mixed-mode column can be incorporated after the initial extraction.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of the highly polar this compound.[2][3][4]

Liquid Chromatography (LC) Conditions:

ParameterValue
Column HILIC Column (e.g., ZIC-HILIC, BEH HILIC)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 min, hold for 2 min, return to 95% B over 1 min, and equilibrate for 5 min
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C[1]

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[3][4]
Precursor Ion (m/z) 97.0
Product Ions (m/z) 41.0 (Quantifier), 53.0 (Qualifier)
Collision Energy Optimized for the specific instrument (typically 10-20 eV)
Dwell Time 100 ms

Data Presentation

The performance of the LC-MS/MS method for this compound quantification has been validated across several studies. The following tables summarize typical validation parameters.

Table 1: Method Performance Characteristics

ParameterTypical ValueReference
Limit of Detection (LOD) 1 - 2.6 µg/kg[2][3]
Limit of Quantification (LOQ) 4 - 8.8 µg/kg[2][3]
Linearity (r²) > 0.99[1]
Recovery 76 - 96%[3][5]
Repeatability (RSDr) < 15%[3]

Table 2: this compound Occurrence in Corn Samples (Example Data)

Sample TypeNumber of SamplesPositive Samples (%)Concentration Range (µg/kg)Mean Concentration (µg/kg)Reference
Corn Meal3997%LOD - 847118[2]
Unprocessed Maize400100%205.7 - 1742.041.2 - 222.7[1]
Maize10893%-[3]

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound in corn.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Corn Sample (5g) extraction Add Acetonitrile/Water (80:20, v/v) sample->extraction vortex Vortex (3 min) extraction->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilution Dilute with Mobile Phase supernatant->dilution filtration Filter (0.22 µm) dilution->filtration lc_injection Inject into LC-MS/MS filtration->lc_injection Analysis separation HILIC Separation lc_injection->separation detection MS/MS Detection (ESI-, MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for this compound quantification in corn.

logical_relationship start Start: Homogenized Corn Sample extraction Extraction (Acetonitrile/Water) start->extraction cleanup_choice Cleanup Required? extraction->cleanup_choice spe_cleanup Solid-Phase Extraction (SPE) cleanup_choice->spe_cleanup Yes dilute_shoot 'Dilute and Shoot' cleanup_choice->dilute_shoot No analysis LC-MS/MS Analysis (HILIC, ESI-, MRM) spe_cleanup->analysis dilute_shoot->analysis end End: This compound Concentration analysis->end

References

Application Notes and Protocols for the Detection of Moniliformin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniliformin (MON) is a mycotoxin produced by various Fusarium species, contaminating cereals such as maize and wheat worldwide.[1][2] Due to its cardiotoxic effects and potential risks to human and animal health, sensitive and reliable analytical methods for its detection are crucial.[2][3] High-performance liquid chromatography (HPLC) is a widely used technique for the determination of this compound in various matrices.[1] This document provides detailed application notes and protocols for the detection of this compound using different HPLC-based methods, including UV-Vis and mass spectrometry detection.

Data Presentation

The following tables summarize the quantitative data from various HPLC methods for this compound detection, providing a clear comparison of their performance characteristics.

Table 1: HPLC Method Performance for this compound Detection

HPLC MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
HPLC-UVMaize48 ng/g96 ng/g57-74%[2][4]
HPLC-UVMaize and Wheat39 µg/kg (Maize), 30 µg/kg (Wheat)-76% (Maize), 87% (Wheat)[3]
HPLC-UV (with La³⁺)Cereal80 µg/kg-83.6-89.8%[5]
HPLC-MSMaize1-12 ng/g12 ng/g57-74%[2][4]
LC-MSMaize10 µg/kg--[6]
LC-MS/MSCereal0.7 µg/kg2.5 µg/kg75.3%
LC-MS/MS (with La³⁺)Cereal10 µg/kg-96.4-97.1%[5]
UPLC-MS/MSWhite rice, sorghum, corn oil, baby food--Excellent accuracy and precision

Table 2: Linearity of Different HPLC Methods for this compound

HPLC MethodLinear RangeReference
LC-MS10 ng to 700 ng (injected)[6]
HPLC-UV57 to 2300 µg/kg[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the HPLC analysis of this compound.

Protocol 1: Sample Preparation and Extraction

This protocol is a generalized procedure based on common extraction methods for this compound from cereal matrices.

1. Sample Homogenization:

  • Grind cereal samples to a fine powder using a laboratory mill to ensure homogeneity.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 40 mL of an extraction solvent. Commonly used solvents include:

  • Vigorously shake or vortex the mixture for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant for the cleanup step.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

A cleanup step is often necessary to remove interfering matrix components.[7] Strong Anion Exchange (SAX) cartridges are frequently used for this purpose.

1. Cartridge Conditioning:

  • Condition a SAX SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of the extraction solvent.

2. Sample Loading:

  • Load the supernatant from the extraction step onto the conditioned SAX cartridge.

3. Washing:

  • Wash the cartridge with 5 mL of the extraction solvent to remove weakly bound impurities.

4. Elution:

  • Elute the retained this compound with a suitable elution solvent. The choice of elution solvent will depend on the specific SAX cartridge and the desired final sample concentration.

Protocol 3: HPLC Analysis

Several different HPLC methods have been successfully employed for this compound analysis. Below are protocols for three common approaches.

Method A: Ion-Exchange Chromatography with UV Detection [1]

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Strong anion exchange column (e.g., 10 µm, 4 mm i.d. x 25 cm).[1]

  • Mobile Phase: 0.01 M sodium dihydrogen phosphate (B84403) (pH 5.0).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV absorbance at 229 nm.[1]

  • Injection Volume: 20 µL.

Method B: Ion-Pair Chromatography with UV Detection [1]

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: Reverse phase column (e.g., C18, 10 µm, 4 mm i.d. x 25 cm).[1]

  • Mobile Phase: 0.005 M tetrabutylammonium (B224687) hydrogen sulphate in a mixture of 8% methanol and 92% 0.1 M sodium phosphate buffer (pH 7.0).[1]

  • Flow Rate: 2.0 mL/min.[1]

  • Detection: UV absorbance at 229 nm.[1]

  • Injection Volume: 20 µL.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC) with MS Detection [2][4]

  • HPLC System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution MS).

  • Column: ZIC-HILIC column (e.g., 3.5 µm, 150 x 4.6 mm i.d.).

  • Mobile Phase: A gradient of acetonitrile and water buffered with ammonium (B1175870) formate (B1220265).

    • Solvent A: Water with 100 mM ammonium formate (pH 6.4).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with 5% A, increase to 15% A in 15 min.

    • Increase flow to 1 mL/min and water to 50% in 1 min, hold for 4 min.

    • Return to 5% A in 1 min and hold for 2 min.

    • Decrease flow to 0.5 mL/min.

  • Flow Rate: 0.5 mL/min (initial).

  • Detection: Mass spectrometry in negative electrospray ionization (ESI-) mode, monitoring for the deprotonated molecular ion [M-H]⁻ at m/z 97.[6]

  • Injection Volume: 3-5 µL.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis HPLC Analysis Sample Cereal Sample (e.g., Maize) Grinding Grinding & Homogenization Sample->Grinding Extraction Extraction (Acetonitrile/Water) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., SAX) Supernatant->SPE Load onto SPE Conditioning 1. Conditioning Loading 2. Sample Loading Washing 3. Washing Elution 4. Elution HPLC HPLC System Elution->HPLC Inject into HPLC UV_Detector UV-Vis Detector (229 nm) HPLC->UV_Detector Detection Option 1 MS_Detector Mass Spectrometer (ESI-, m/z 97) HPLC->MS_Detector Detection Option 2 Data Data Acquisition & Analysis UV_Detector->Data MS_Detector->Data

Caption: Experimental workflow for this compound analysis by HPLC.

Signaling Pathway of this compound Toxicity

moniliformin_toxicity cluster_pdhc Pyruvate (B1213749) Dehydrogenase Complex (PDHC) cluster_effects Cellular Effects This compound This compound Pyruvate Pyruvate This compound->Pyruvate Inhibits AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDHC TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy_Deficit Energy Deficit (Reduced ATP Production) TCA_Cycle->Energy_Deficit Leads to Cardiotoxicity Cardiotoxicity Energy_Deficit->Cardiotoxicity Contributes to

Caption: Mechanism of this compound toxicity via inhibition of the pyruvate dehydrogenase complex.

References

Application Notes and Protocol for Moniliformin Extraction from Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniliformin (MON) is a mycotoxin produced by various Fusarium species, which are common fungal contaminants of cereal grains, particularly maize.[1][2] Due to its potential cardiotoxic effects in animals, the presence of this compound in animal feed is a significant concern for livestock health and productivity.[2][3] Accurate and reliable methods for the extraction and quantification of this compound from complex feed matrices are therefore essential for research, regulatory compliance, and risk assessment.

These application notes provide a detailed protocol for the extraction of this compound from animal feed, followed by a clean-up procedure using solid-phase extraction (SPE). The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.[4]

Principle of the Method

The protocol is based on a solid-liquid extraction of this compound from a homogenized animal feed sample using a polar solvent mixture. Methanol (B129727) or acetonitrile-based solvents are effective in solubilizing the polar this compound molecule.[5] Following extraction, the crude extract is clarified and subjected to a clean-up step using a strong anion exchange (SAX) solid-phase extraction cartridge.[1][5] This step is crucial for removing interfering matrix components, thereby improving the accuracy and sensitivity of the subsequent analytical determination.

Data Presentation

The following table summarizes key quantitative data from various studies on this compound analysis, providing a benchmark for method performance.

ParameterValueMatrixExtraction SolventClean-upAnalytical MethodReference
Recovery Rate75.3%Cereal SamplesNot SpecifiedStrong Anion Exchange (SAX) SPEHPLC-High Resolution Mass Spectrometry[1]
Recovery Rate90.2% - 109.6%White Rice, Sorghum, Corn Oil, Baby Food85% Methanol (v/v)Strong Anion Exchange (SAX) SPEUPLC-MS/MS[5]
Limit of Detection (LOD)0.7 µg/kgCereal SamplesNot SpecifiedStrong Anion Exchange (SAX) SPEHPLC-High Resolution Mass Spectrometry[1]
Limit of Detection (LOD)0.04 - 0.07 µg/kgWhite Rice, Sorghum, Corn Oil, Baby Food85% Methanol (v/v)Strong Anion Exchange (SAX) SPEUPLC-MS/MS[5]
Limit of Detection (LOD)2.6 µg/kgMaizeAcetonitrile/Water (50/50, v/v)None ("dilute and shoot")HILIC-HPLC-MS/MS[6]
Limit of Quantification (LOQ)2.5 µg/kgCereal SamplesNot SpecifiedStrong Anion Exchange (SAX) SPEHPLC-High Resolution Mass Spectrometry[1]
Limit of Quantification (LOQ)0.11 - 0.22 µg/kgWhite Rice, Sorghum, Corn Oil, Baby Food85% Methanol (v/v)Strong Anion Exchange (SAX) SPEUPLC-MS/MS[5]
Limit of Quantification (LOQ)8.8 µg/kgMaizeAcetonitrile/Water (50/50, v/v)None ("dilute and shoot")HILIC-HPLC-MS/MS[6]
Limit of Quantification (LOQ)5 µg/kgUnprocessed MaizeNot SpecifiedNot SpecifiedLC-MS/MS[4]

Experimental Protocol

This protocol describes a common and effective method for the extraction and clean-up of this compound from animal feed.

1. Materials and Reagents

  • Homogenized animal feed sample

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (LC-MS grade)

  • This compound analytical standard

  • Strong Anion Exchange (SAX) SPE cartridges

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

2. Sample Preparation

  • Obtain a representative sample of the animal feed.

  • Grind the sample to a fine powder to ensure homogeneity. A sieve may be used to ensure a consistent particle size.

3. Extraction

  • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

  • Add 20 mL of extraction solvent. Two common options are:

    • Option A: 85% Methanol in deionized water (v/v).[5]

    • Option B: Acetonitrile/water (50/50, v/v).[6]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Place the tube on a mechanical shaker and shake for 30-60 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

4. Solid-Phase Extraction (SPE) Clean-up

  • Condition the SAX Cartridge: Pass 5 mL of methanol through the SAX cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the Sample: Load 5 mL of the supernatant (from step 3.6) onto the conditioned SAX cartridge.

  • Wash the Cartridge: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering compounds.

  • Elute this compound: Elute the this compound from the cartridge with 5 mL of a solution of 1% formic acid in methanol. Collect the eluate in a clean tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% methanol in water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

5. LC-MS/MS Analysis

The analysis of this compound is typically performed by reversed-phase or HILIC chromatography coupled to a tandem mass spectrometer. The specific parameters will depend on the instrument used. A C18 column is commonly employed for separation. The mobile phase often consists of a gradient of water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid.[5]

Experimental Workflow

Moniliformin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup SPE Clean-up cluster_analysis Analysis Sample Animal Feed Sample Homogenize Grind to a Fine Powder Sample->Homogenize Weigh Weigh 5g of Sample Homogenize->Weigh AddSolvent Add 20mL Extraction Solvent (e.g., 85% Methanol) Weigh->AddSolvent Weigh->AddSolvent Vortex Vortex Vigorously AddSolvent->Vortex AddSolvent->Vortex Shake Shake for 30-60 min Vortex->Shake Vortex->Shake Centrifuge Centrifuge at 4000 rpm Shake->Centrifuge Shake->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Centrifuge->Supernatant Condition Condition SAX Cartridge Load Load Supernatant Supernatant->Load Condition->Load Condition->Load Wash Wash Cartridge Load->Wash Load->Wash Elute Elute this compound Wash->Elute Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Reconstitute->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Workflow for this compound extraction from animal feed.

References

Application Note: Robust Solid-Phase Extraction (SPE) Cleanup for Accurate Moniliformin Analysis in Cereal Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Moniliformin (MON) is a mycotoxin produced by various Fusarium species, commonly contaminating cereal crops such as maize, wheat, and rice.[1][2] Due to its high polarity and small molecular size, the accurate quantification of this compound in complex food and feed matrices presents analytical challenges.[3][4] Effective sample cleanup is crucial to remove interfering matrix components and ensure reliable results. This application note details a robust solid-phase extraction (SPE) protocol for the cleanup of this compound from cereal samples prior to chromatographic analysis. The presented methodologies are based on established and validated analytical methods, providing researchers with a reliable framework for routine this compound analysis.

Introduction

This compound is considered an emerging mycotoxin, and concerns about its potential risks to human and animal health are growing.[1] Regulatory bodies are increasingly monitoring its presence in the food chain, necessitating sensitive and accurate analytical methods for its detection and quantification.[1] The inherent properties of this compound, including its high water solubility, make its extraction and cleanup from complex matrices a critical step in the analytical workflow.[1] Solid-phase extraction has proven to be an effective technique for purifying this compound extracts, leading to improved analytical performance.[3][5] This document provides a detailed protocol for an SPE cleanup method using strong anion exchange (SAX) cartridges, which have demonstrated high recovery rates for this compound.[2][3][4]

Experimental Protocol

This protocol outlines the steps for sample extraction and subsequent SPE cleanup for this compound analysis in cereal grains.

1. Sample Preparation and Extraction

  • Homogenization: Mill a representative portion of the cereal sample (e.g., maize, wheat) to a fine powder (e.g., using a 1 mm sieve).[6]

  • Extraction:

    • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent mixture of acetonitrile/water (84:16, v/v) or 85% methanol (B129727) in water (v/v).[3][5]

    • Shake vigorously for 30-60 minutes using a mechanical shaker.[7]

    • Centrifuge the mixture at 4000 x g for 15 minutes.[8]

    • Carefully collect the supernatant for the SPE cleanup.[1]

2. Solid-Phase Extraction (SPE) Cleanup

This protocol utilizes a strong anion exchange (SAX) SPE cartridge.

  • Column Conditioning:

    • Pass 5 mL of methanol through the SAX cartridge.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load 2 mL of the sample extract supernatant onto the conditioned SAX cartridge at a slow, steady flow rate (approximately 1-2 drops per second).[8]

  • Washing:

    • Wash the cartridge with 5 mL of 50% methanol in water (v/v) to remove interfering compounds.[3]

    • Follow with a second wash using 5 mL of deionized water.[3]

  • Elution:

    • Elute the retained this compound from the cartridge using 5 mL of a suitable elution solvent, such as a methanol-based eluent. In some methods, the entire supernatant is dried and reconstituted in 100% methanol before loading.[3][4]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[8]

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for chromatographic analysis.[8]

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the analytical instrument.[8]

3. Analytical Determination

The cleaned-up extract is ready for analysis by High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or tandem Mass Spectrometry (MS/MS) for sensitive and selective quantification of this compound.[1][3]

Quantitative Data Summary

The following tables summarize the performance of various SPE methods for this compound analysis from published studies.

Table 1: Performance of Strong Anion Exchange (SAX) SPE Methods

MatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Cereal Samples75.30.72.5[2]
White Rice93-1210.04-0.070.11-0.22[3]
Sorghum93-1210.04-0.070.11-0.22[3]
Corn Oil93-1210.04-0.070.11-0.22[3]
Baby Food93-1210.04-0.070.11-0.22[3]
Maize76 ± 939-[5]
Wheat87 ± 530-[5]

Table 2: Performance of Other SPE Sorbents

SorbentMatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Reversed-Phase (C18)Maize--10[9]
Oasis HLB-61-116--[7]
MycoSep® 240 MonMaize---[5]

Workflow Diagrams

The following diagrams illustrate the experimental workflow for this compound analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SAX) cluster_analysis Analysis Sample Cereal Sample Homogenization Milling & Homogenization Sample->Homogenization Extraction Solvent Extraction (ACN:Water or MeOH:Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning 1. Conditioning (Methanol then Water) Loading 2. Sample Loading Conditioning->Loading Load Extract Washing 3. Washing (50% MeOH then Water) Loading->Washing Wash Interferences Elution 4. Elution Washing->Elution Elute This compound Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Analysis HPLC-DAD/MS-MS Analysis Filtration->Analysis

Caption: Experimental workflow for this compound analysis.

SPE_Logic title Logical Steps in SPE Cleanup Start Start with Sample Extract Condition Condition SPE Cartridge (Activate Sorbent) Start->Condition Load Load Sample Extract (Analyte Binds to Sorbent) Condition->Load Ready for Binding Wash Wash Cartridge (Remove Matrix Interferences) Load->Wash Interferences Unbound Elute Elute Analyte (Collect Purified Fraction) Wash->Elute Analyte Remains Bound End Proceed to Analysis Elute->End

Caption: Logical flow of the solid-phase extraction process.

References

Application Note: High-Accuracy Quantification of Moniliformin in Cereal Matrices Using an Isotopically Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of the mycotoxin moniliformin in various cereal matrices. Due to the inherent challenges in analyzing this small, ionic molecule, a stable isotope dilution assay (SIDA) employing isotopically labeled this compound ([¹³C₂]-moniliformin) as an internal standard is described. The use of an internal standard that is chemically identical to the analyte but mass-shifted provides superior accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in food safety, mycotoxin analysis, and toxicology.

Introduction

This compound (MON) is a mycotoxin produced by several Fusarium species that commonly contaminate cereals such as maize, wheat, and oats.[4] Its high polarity and low molecular weight present significant challenges for reliable quantification using conventional analytical methods.[5][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its sensitivity and selectivity.[5] However, matrix effects, where co-eluting compounds from the sample interfere with the ionization of the target analyte, can lead to inaccurate quantification.

The use of a stable isotopically labeled internal standard, such as [¹³C₂]-moniliformin, is the most effective way to mitigate these challenges.[5][4] The internal standard co-elutes with the native this compound and experiences the same matrix effects, allowing for accurate correction and highly reliable quantification. This application note details a validated method for the analysis of this compound using [¹³C₂]-moniliformin and LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • This compound standard (certified reference material)

  • [¹³C₂]-Moniliformin internal standard solution

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges: Strong Anion Exchange (SAX), if required for cleanup.

Sample Preparation: Extraction

The following protocol is a general guideline for the extraction of this compound from cereal matrices.[5][6]

  • Homogenization: Grind cereal samples to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.[7]

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the [¹³C₂]-moniliformin internal standard solution to each sample. The final concentration should be within the calibrated range of the instrument.

  • Extraction Solvent: Add 20 mL of an acetonitrile/water (80:20, v/v) solution to the sample tube.

  • Extraction: Tightly cap the tube and shake vigorously for 60 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

Sample Cleanup (Optional, depending on matrix complexity)

For complex matrices, a solid-phase extraction (SPE) cleanup step using a strong anion exchange (SAX) cartridge can improve data quality by removing interfering compounds.[5][4]

  • Conditioning: Condition a SAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load an aliquot of the sample extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove neutral and weakly retained impurities.

  • Elution: Elute the this compound and the internal standard with a suitable acidic or high-salt mobile phase (e.g., 2% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of this compound. Instrument conditions should be optimized for the specific equipment used.

  • LC System: UHPLC system

  • Column: A column suitable for polar compound retention, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column.

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing to elute the polar this compound.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Monitored Transitions:

    • This compound: Precursor ion (m/z) 97 -> Product ion (m/z) 41

    • [¹³C₂]-Moniliformin: Precursor ion (m/z) 99 -> Product ion (m/z) 42

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Data Presentation

The use of an isotopically labeled internal standard significantly improves the accuracy and reliability of this compound quantification. The following table summarizes typical performance data from methods utilizing this approach.

ParameterCereal MatrixMethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
RecoveryWheatLC-HRMS75.30.72.5[5][4]
RecoveryMaizeLC-MS/MS95-102-5[8]
LOD/LOQMaizeLC-MS/MS-2.68.8[6]
LOD/LOQVarious CerealsHPLC-UV81-9650-[9]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Cereal Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with [¹³C₂]-Moniliformin Homogenization->Spiking Extraction Extraction (ACN/H₂O) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Extract Supernatant Centrifugation->Extract LCMS LC-MS/MS Analysis Extract->LCMS Inject Data Data Acquisition LCMS->Data Quantification Quantification using Internal Standard Data->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound analysis using an internal standard.

Mechanism of Action: Inhibition of Pyruvate (B1213749) Dehydrogenase

This compound's primary mode of toxicity is the inhibition of the pyruvate dehydrogenase complex (PDC), a critical enzyme complex in cellular respiration.[10][11][12] The PDC links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[3] By inhibiting this step, this compound disrupts cellular energy metabolism.

G cluster_glycolysis Glycolysis (in Cytosol) cluster_mitochondrion Mitochondrial Matrix Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport PDC Pyruvate Dehydrogenase Complex (PDC) AcetylCoA Acetyl-CoA TCA Citric Acid Cycle AcetylCoA->TCA Pyruvate_mito->AcetylCoA PDC This compound This compound This compound->PDC Inhibits

Caption: this compound inhibits the pyruvate dehydrogenase complex.

Conclusion

The use of isotopically labeled this compound as an internal standard provides a robust and reliable method for the quantification of this mycotoxin in challenging cereal matrices. This approach effectively compensates for matrix-induced signal suppression or enhancement and variations in extraction recovery, leading to highly accurate and precise results. The detailed protocol and performance data presented in this application note serve as a valuable resource for laboratories involved in food safety monitoring and mycotoxin research.

References

Application Notes and Protocols for the Separation and Analysis of Moniliformin by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniliformin (MON) is a mycotoxin produced by various Fusarium species that commonly contaminate cereal crops, particularly maize.[1][2] Its small size, high polarity, and strong acidity make its analysis challenging.[2] Capillary electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), has emerged as a powerful technique for the separation and analysis of this compound, offering advantages such as high resolution, speed, and low solvent consumption.[3] These application notes provide detailed protocols and quantitative data for the analysis of this compound using CZE with Diode Array Detection (DAD).

Quantitative Data Summary

The following tables summarize the quantitative performance of CZE-DAD methods for the analysis of this compound in various studies.

Table 1: Performance Characteristics of CZE-DAD Methods for this compound Analysis

ParameterMethod 1Method 2
Background Electrolyte (BGE) 50 mM Sodium Phosphate (pH 2.5)0.15 M Phosphoric Acid, adjusted to pH 2.1 with 0.15 M Sodium Dihydrogen Phosphate
Linear Range 0.1 - 10 µg/mL0.125 - 50 µg/mL
Correlation Coefficient (r²) > 0.990.996
Limit of Detection (LOD) 0.1 µg/g0.1 µg/g
Limit of Quantification (LOQ) 0.3 µg/gNot Reported
Matrix Maize FlourMaize

Table 2: Comparison of this compound Concentrations in Maize Flour Samples Determined by CE-DAD and HPLC-MS/MS

Sample IDCE-DAD (µg/g)HPLC-MS/MS (µg/g)
C10.250.28
C20.400.40
C30.150.18
C4< LOD0.08
C5< LOD0.06
C6< LOD< LOQ
C7< LOD0.07
E10.100.12
E2< LOD< LOQ
F2< LOD< LOQ

Experimental Protocols

Sample Preparation: Extraction of this compound from Maize

This protocol is adapted from methods used for the analysis of this compound in maize.[4]

Materials:

  • Ground maize sample

  • Acetonitrile (ACN)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 5 g of the homogenized maize sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile/water (84:16, v/v) solution to the tube.

  • Vortex vigorously for 3 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for CE analysis.

Capillary Electrophoresis (CE) Analysis

Two effective protocols using different background electrolytes are presented below.

Protocol 1: Acidic Phosphate Buffer

This protocol is based on the method described by De Girolamo et al. (2022).

Instrumentation and Consumables:

  • Capillary Electrophoresis system with a Diode Array Detector (DAD)

  • Fused-silica capillary (e.g., 50 µm i.d., 60.2 cm total length, 50 cm to detector)

  • Background Electrolyte (BGE): 50 mM sodium phosphate, adjusted to pH 2.5.

  • Sample vials

Capillary Conditioning:

  • New Capillary:

    • Rinse with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with the BGE for 15 minutes.

  • Daily Conditioning:

    • Rinse with 0.1 M NaOH for 5 minutes.

    • Rinse with deionized water for 5 minutes.

    • Rinse with BGE for 10 minutes before the first injection.

  • Between Runs:

    • Rinse with BGE for 2 minutes.

CE Parameters:

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[3]

  • Applied Voltage: -25 kV (anodic detection with cathodic injection).[3]

  • Capillary Temperature: 25 °C.

  • Detection: DAD at 220 nm and 260 nm.

  • Analysis Time: Approximately 10 minutes.

Protocol 2: Phosphoric Acid Buffer

This protocol is based on the method described by Maragos (2004).

Instrumentation and Consumables:

  • Capillary Electrophoresis system with a Diode Array Detector (DAD)

  • Fused-silica capillary (e.g., 75 µm i.d., 60.2 cm total length, 50 cm to detector)

  • Background Electrolyte (BGE): 0.15 M phosphoric acid, adjusted to pH 2.1 with 0.15 M sodium dihydrogen phosphate.

  • Sample vials

Capillary Conditioning:

  • Follow the same conditioning procedure as in Protocol 1.

CE Parameters:

  • Injection: Hydrodynamic injection at 0.5 psi for 20 seconds.

  • Applied Voltage: 26.5 kV.

  • Capillary Temperature: 27 °C.

  • Detection: DAD at 229 nm.

  • Analysis Time: Approximately 10 minutes.

Visualizations

Workflow for this compound Analysis by Capillary Electrophoresis

Moniliformin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_ce_analysis Capillary Electrophoresis Analysis cluster_data_analysis Data Analysis sampling Sampling of Maize homogenization Homogenization sampling->homogenization extraction Extraction with ACN/Water homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration sample_injection Sample Injection filtration->sample_injection capillary_conditioning Capillary Conditioning capillary_conditioning->sample_injection bge_preparation BGE Preparation bge_preparation->capillary_conditioning electrophoretic_separation Electrophoretic Separation sample_injection->electrophoretic_separation dad_detection DAD Detection electrophoretic_separation->dad_detection peak_integration Peak Integration dad_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Workflow for the analysis of this compound in maize using capillary electrophoresis.

Logical Relationship of CE Parameters for this compound Separation

CE_Parameters_Relationship cluster_instrumental Instrumental Parameters cluster_chemical Chemical Parameters center_node This compound Separation voltage Applied Voltage voltage->center_node temperature Capillary Temperature temperature->center_node injection Injection Parameters injection->center_node detection Detection Wavelength detection->center_node bge_composition BGE Composition bge_composition->center_node bge_ph BGE pH bge_composition->bge_ph bge_ph->center_node capillary_surface Capillary Surface Chemistry bge_ph->capillary_surface capillary_surface->center_node

Caption: Interrelationship of key parameters influencing this compound separation in CE.

References

Application Notes and Protocols for Moniliformin Sample Preparation in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of moniliformin (MON) in complex matrices, primarily focusing on cereals and feed. This compound, a mycotoxin produced by various Fusarium species, poses a significant threat to food and feed safety. Its analysis is challenging due to its small, highly polar, and acidic nature, which complicates extraction and chromatographic retention.[1][2][3] The following sections detail established and effective sample preparation techniques, including Solid-Liquid Extraction (SLE), Solid-Phase Extraction (SPE), and a simplified "dilute and shoot" method.

Introduction to Analytical Challenges

This compound is a small, ionic molecule that is highly soluble in water.[1] This property makes it difficult to retain on conventional reversed-phase chromatographic columns and challenging to extract efficiently from complex biological samples.[2][3] Effective sample preparation is therefore a critical step to remove interfering matrix components and concentrate the analyte for accurate quantification by techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or UV detection.[1][2]

Summary of Sample Preparation Techniques

Several methods have been developed and validated for the extraction and purification of this compound from various matrices. The choice of method often depends on the matrix complexity, available instrumentation, and the required limit of detection. The most common approaches are summarized below.

TechniquePrincipleCommon ApplicationKey Advantages
Solid-Liquid Extraction (SLE) Extraction of MON from a solid matrix using a liquid solvent mixture.Initial extraction step for most sample types (e.g., cereals, feed).Simple, effective for initial recovery from the matrix.
Solid-Phase Extraction (SPE) Purification of the crude extract by passing it through a solid sorbent that retains either the analyte or interfering compounds. Strong Anion Exchange (SAX) is commonly used for MON.[4][5][6][7]Cleanup of extracts from complex matrices like maize and other cereals.[5][8]High selectivity, effective removal of matrix interferences, and analyte concentration.[9]
Multifunctional Cleanup Columns Specialized columns (e.g., MycoSep®) that combine different cleanup materials for a streamlined purification process.Rapid cleanup of cereal extracts.[8][10]Fast, convenient, and requires minimal method development.
"Dilute and Shoot" A simplified approach where the initial extract is centrifuged, diluted, and directly injected into the analytical instrument without a separate cleanup step.[11]Rapid screening of less complex matrices or when high-throughput is required.Very fast, minimal sample handling, and reduced solvent consumption.

Quantitative Performance of Sample Preparation Methods

The following table summarizes the quantitative performance data from various validated methods for this compound analysis in different matrices.

MatrixExtraction MethodCleanup MethodAnalytical MethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
MaizeAcetonitrile (B52724)/Water (50:50, v/v)None ("Dilute and Shoot")LC-MS/MS (HILIC)Not Reported2.68.8[11]
MaizeAcetonitrile/Water (84:16, v/v)MycoSep® 240 MonLC-MS/MS (HILIC)76-9114[8]
Cereal SamplesNot SpecifiedStrong Anion Exchange (SAX)HPLC-HRMS75.30.72.5[4]
Maize & WheatAcetonitrile/Water (84:16, v/v)Strong Anion Exchange (SAX)RP-Ion Pair-HPLC-DAD76 ± 9 (Maize), 87 ± 5 (Wheat)39 (Maize), 30 (Wheat)Not Reported[5]
Cereal-based foodsWaterNoneLC-MS/MS77-114Not ReportedNot Reported[5]
MaizeAcetonitrile/Water (95:5, v/v)Reversed-Phase (C18) SPELC-MSNot Reported10Not Reported[12]
Multiple Foods85% Methanol (B129727) (v/v)Strong Anion Exchange (SAX)UPLC-MS/MSExcellent (not specified)Not ReportedNot Reported[7]

Experimental Protocols

Protocol 1: Solid-Liquid Extraction followed by Strong Anion Exchange (SAX) Cleanup

This protocol is a robust method suitable for a wide range of cereal matrices and provides excellent cleanup, leading to low limits of detection.

1. Sample Homogenization:

  • Grind a representative portion of the sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

2. Extraction (SLE):

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile/water (84:16, v/v).

  • Shake vigorously for 30-60 minutes using a mechanical shaker.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant (crude extract).

3. Cleanup (SPE):

  • Condition a Strong Anion Exchange (SAX) SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of the extraction solvent.

  • Load 5 mL of the crude extract onto the conditioned SAX cartridge.

  • Wash the cartridge with 5 mL of the extraction solvent to remove neutral and cationic interferences.

  • Elute the this compound from the cartridge with 5 mL of a suitable acidic or high-salt eluent (e.g., 2% formic acid in methanol or a buffered salt solution).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol1_SPE cluster_extraction Extraction cluster_cleanup SPE Cleanup start Homogenized Sample (5g) add_solvent Add 20mL Acetonitrile/Water (84:16) start->add_solvent shake Shake (30-60 min) add_solvent->shake centrifuge Centrifuge (4000 rpm, 10 min) shake->centrifuge extract Crude Extract centrifuge->extract condition Condition SAX Cartridge extract->condition load Load Crude Extract condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute dry_reconstitute Evaporate & Reconstitute elute->dry_reconstitute final_sample Final Sample for LC-MS/MS dry_reconstitute->final_sample

Workflow for SLE with SAX Cleanup.
Protocol 2: "Dilute and Shoot" Method

This rapid method is suitable for high-throughput screening of samples where matrix effects are less pronounced or can be compensated for using matrix-matched standards.[11]

1. Sample Homogenization:

  • Grind a representative portion of the sample to a fine powder.

2. Extraction:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile/water (50:50, v/v), which has shown high extraction efficiency.[11]

  • Shake vigorously for 60 minutes.

  • Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet solid particles.

3. Dilution and Analysis:

  • Take an aliquot of the clear supernatant.

  • Dilute the extract with an appropriate solvent (e.g., acetonitrile or the initial mobile phase) to minimize matrix effects and match the mobile phase composition. A 1:1 dilution is common.[1]

  • Filter the diluted extract through a 0.22 µm syringe filter directly into an autosampler vial.

  • Inject into the LC-MS/MS system.

Protocol2_DiluteShoot cluster_extraction Extraction cluster_prep Sample Preparation start Homogenized Sample (5g) add_solvent Add 20mL Acetonitrile/Water (50:50) start->add_solvent shake Shake (60 min) add_solvent->shake centrifuge Centrifuge (10,000 rpm, 10 min) shake->centrifuge extract Supernatant centrifuge->extract dilute Dilute Supernatant extract->dilute filter Filter (0.22 µm) dilute->filter final_sample Inject into LC-MS/MS filter->final_sample

Workflow for the "Dilute and Shoot" Method.
Protocol 3: Multifunctional Cleanup Column (e.g., MycoSep®) Method

This method offers a rapid and convenient cleanup step, suitable for routine analysis of maize and other cereals.[8]

1. Sample Homogenization:

  • Grind a representative portion of the sample to a fine powder.

2. Extraction:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile/water (84:16, v/v).

  • Shake vigorously for 30 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Cleanup:

  • Take a MycoSep® 240 Mon cleanup column.

  • Decant approximately 5-10 mL of the supernatant (crude extract) into a separate tube.

  • Slowly push the MycoSep® column into the tube containing the extract. This forces the extract through the packing material of the column.

  • Collect the purified extract that emerges from the top of the column.

4. Analysis:

  • Take an aliquot of the purified extract.

  • Evaporate to dryness if necessary and reconstitute in the mobile phase, or directly dilute for analysis by LC-MS/MS.

Protocol3_MycoSep cluster_extraction Extraction cluster_cleanup MycoSep® Cleanup start Homogenized Sample (5g) add_solvent Add 20mL Acetonitrile/Water (84:16) start->add_solvent shake Shake (30 min) add_solvent->shake centrifuge Centrifuge (4000 rpm, 5 min) shake->centrifuge extract Supernatant centrifuge->extract push_column Push MycoSep® Column into Extract extract->push_column collect Collect Purified Extract push_column->collect final_sample Sample for LC-MS/MS collect->final_sample

Workflow for Multifunctional Column Cleanup.

Conclusion

The selection of an appropriate sample preparation technique for this compound is crucial for achieving accurate and reliable analytical results. For complex matrices such as cereals and animal feed, methods incorporating a Solid-Phase Extraction cleanup step, particularly with Strong Anion Exchange cartridges, are highly effective at removing interferences and achieving low detection limits.[4][5][6][7] For rapid screening and high-throughput applications, the "dilute and shoot" method offers a significant time advantage, although it may be more susceptible to matrix effects.[11] Multifunctional cleanup columns provide a convenient and fast alternative for routine analysis.[8] The protocols and data presented here serve as a comprehensive guide for researchers and scientists in selecting and implementing the most suitable method for their specific analytical needs.

References

Application Note: A Rapid "Dilute and Shoot" LC-MS/MS Method for the Quantification of Moniliformin in Cereal Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a streamlined and efficient "dilute and shoot" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of moniliformin (MON) in various cereal-based matrices. This compound, a mycotoxin produced by several Fusarium species, is a significant contaminant in grains worldwide, posing potential health risks to humans and animals.[1][2] The described method minimizes sample preparation time and resource expenditure by eliminating the need for complex cleanup steps, offering a rapid and robust solution for high-throughput screening and quantitative analysis. This protocol is designed for researchers and analytical scientists in food safety, quality control, and toxicology.

Introduction

This compound (MON) is a small, highly polar, and ionic mycotoxin, which makes its analysis by traditional reversed-phase chromatography challenging.[3][4] It is primarily found in cereals such as maize and wheat.[5][6] Due to its toxicity, which includes cardiotoxic and haematotoxic effects, regulatory bodies have a keen interest in monitoring its levels in food and feed.[3] The "dilute and shoot" approach is an attractive strategy for the analysis of mycotoxins as it significantly reduces sample preparation time and complexity.[7][8] This method involves a simple extraction of the analyte from the sample matrix, followed by dilution of the extract before direct injection into the LC-MS/MS system. This application note provides a detailed protocol for a validated "dilute and shoot" method for MON analysis, offering a sensitive and reliable analytical solution.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_dilute Dilute and Shoot cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Homogenized Cereal Sample (e.g., 0.5g) extraction Add Extraction Solvent (e.g., Acetonitrile/Water) sample->extraction vortex Vortex/Shake (e.g., 90 min) extraction->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant with Dilution Solvent supernatant->dilute transfer Transfer to LC Vial dilute->transfer inject Inject into LC-MS/MS System transfer->inject separation Chromatographic Separation (HILIC) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification using Calibration Curve detection->quant report Report Results quant->report

Caption: Experimental workflow for the "dilute and shoot" LC-MS/MS analysis of this compound.

Detailed Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

  • Reagents: Formic acid, Acetic acid, Ammonium (B1175870) acetate (B1210297).

  • Standards: this compound certified reference material.

  • Internal Standard (Optional but Recommended): ¹³C₂-Moniliformin.[1][2]

  • Sample Preparation: Centrifuge tubes (5 mL), vortex mixer, centrifuge.

Standard and Calibrant Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh and dissolve the MON standard in a suitable solvent (e.g., acetonitrile/water, 50/50, v/v). Store at -18 °C.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the injection solvent.

  • Calibration Curve: Prepare a set of calibration standards by spiking the working standard solutions into a blank matrix extract to compensate for matrix effects. A typical calibration range is 2.5 to 1000 µg/kg.

Sample Preparation Protocol ("Dilute and Shoot")
  • Weigh 0.500 ± 0.005 g of the homogenized cereal sample into a 5 mL centrifuge tube.[10]

  • (Optional) Spike with an appropriate amount of internal standard solution.

  • Add 1950 µL of extraction solution (e.g., acetonitrile/water 50/50, v/v or 79:20 with 1% acetic acid).[11][12]

  • Vigorously shake or vortex the tube for 10 seconds and then place it on a rotary shaker for 90 minutes.[10][12]

  • Centrifuge the sample to pellet the solid material.

  • Transfer an aliquot of the supernatant to a clean tube.

  • Dilute the supernatant with a dilution solvent (e.g., acetonitrile).[11]

  • Transfer the diluted extract into an LC vial for analysis.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable column for polar compounds.[11][13]
Mobile Phase A Water with 5 mM ammonium acetate and 1% acetic acid.[12]
Mobile Phase B Acetonitrile with 5 mM ammonium acetate and 1% acetic acid.[12]
Gradient A suitable gradient to retain and elute the polar this compound.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL.[14]
Column Temperature 30 - 40 °C.[14]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI) in negative or positive mode.[13][15] APCI has also been used.[16]
Polarity Negative or Positive (analyte dependent, MON often analyzed in negative mode).[13][16]
MRM Transitions Precursor Ion (m/z) → Product Ion (m/z). For MON, a common transition is m/z 97 → m/z 41.[16] Note that MON yields only one major product ion.[12]
Capillary Voltage 0.5 - 3.2 kV.[14][15]
Source Temperature 150 °C.[15]
Desolvation Temperature 450 °C.[15]
Cone Gas Flow 150 L/h.[15]
Desolvation Gas Flow 1000 L/h.[15]

Method Validation Data

The following tables summarize typical quantitative performance data for a "dilute and shoot" LC-MS/MS method for this compound, compiled from various studies.

Table 3: Method Performance Characteristics

ParameterTypical ValueReference
Limit of Detection (LOD) 0.7 - 2.6 µg/kg[1][2][11]
Limit of Quantification (LOQ) 2.5 - 8.8 µg/kg[1][2][11]
Linearity (R²) > 0.99[10][15]
Recovery 75.3% - 91%[1][2][13]
Repeatability (RSD) < 15%[15]

Discussion

The "dilute and shoot" method offers a significant advantage in terms of sample throughput and reduced cost per sample. The elimination of solid-phase extraction (SPE) or other cleanup steps simplifies the workflow and minimizes potential analyte loss. The use of a HILIC column is often preferred for the analysis of the highly polar this compound, as it provides better retention compared to traditional C18 columns.[11][13]

Matrix effects are a key consideration in any "dilute and shoot" method. The use of matrix-matched calibration standards is crucial for accurate quantification.[17][18] Additionally, the use of a stable isotope-labeled internal standard, such as ¹³C₂-moniliformin, is highly recommended to correct for any variations in sample preparation and instrument response.[1][2]

The stability of this compound in solution should also be considered. Studies have shown that this compound is most stable at an acidic pH.[19] Therefore, acidification of standard solutions and mobile phases can improve method robustness.

Conclusion

The "dilute and shoot" LC-MS/MS method presented in this application note provides a rapid, sensitive, and reliable approach for the quantitative determination of this compound in cereal matrices. By simplifying the sample preparation process, this method is well-suited for high-throughput laboratories conducting routine monitoring of mycotoxin contamination in food and feed. The provided protocols and performance data serve as a valuable resource for researchers and scientists in the field.

References

Application Note: High-Purity Moniliformin Isolation Using Strong Anion Exchange (SAX) Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moniliformin (MON) is a mycotoxin produced by various Fusarium species and is a frequent contaminant in cereals, particularly maize.[1] Structurally, MON is the sodium or potassium salt of 3-hydroxy-3-cyclobutene-1,2-dione, also known as semisquaric acid.[2] Its small size, high polarity, and strong acidity (pKa 0.05–1.7) present significant challenges for its analysis and purification, as it is weakly retained in traditional reversed-phase chromatography.[2] Strong Anion Exchange (SAX) chromatography is an effective technique for the purification of MON from complex sample matrices. Due to its ionic nature, MON binds strongly to the positively charged stationary phase of the SAX sorbent, allowing for the removal of neutral and cationic impurities.[1][3] This application note provides a detailed protocol for the purification of this compound from cereal matrices using SAX solid-phase extraction (SPE) followed by HPLC analysis.

Principle of SAX for this compound Purification

Strong Anion Exchange chromatography separates molecules based on their net negative charge. The stationary phase consists of a solid support functionalized with quaternary ammonium (B1175870) groups, which carry a permanent positive charge. When a sample extract is loaded onto the SAX column at an appropriate pH, the negatively charged this compound anions are retained on the sorbent through strong ionic interactions. Neutral and positively charged matrix components do not bind and are washed away. The purified this compound is then eluted by introducing a solution with a high concentration of competing anions (e.g., chloride from NaCl) or by altering the pH to neutralize the charge on the analyte.[4]

Data Presentation

Quantitative data from various studies on SAX-based this compound purification are summarized below for easy comparison.

Table 1: Performance Metrics of SAX-Based this compound Purification in Cereals

Matrix Recovery Rate (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Detection Method Reference
Maize 76 ± 9% 39 µg/kg - HPLC-DAD [1]
Wheat 87 ± 5% 30 µg/kg - HPLC-DAD [1]
Cereals 75.3% 0.7 µg/kg 2.5 µg/kg HPLC-HRMS [3]
Maize 76 - 91% 1 µg/kg 4 µg/kg LC-MS/MS [5]
Maize 83 - 95% 41 µg/kg 125 µg/kg RP-HPLC [1]
Maize Plants 57 - 74% 48 µg/kg (UV) 96 µg/kg (UV) HILIC-DAD [6][7]
Maize Plants 57 - 74% 1 µg/kg (MS) 12 µg/kg (MS) HILIC-MS [6][7]

| Food Matrices | 93 - 121% | - | - | UPLC-MS/MS |[2][8] |

Table 2: Common Extraction Solvents for this compound

Extraction Solvent Matrix Key Findings Reference
Acetonitrile:Water (84:16, v/v) Cereals Commonly used, provides good MON recoveries. [1][5]
85% Methanol (B129727) (v/v) Food Products Showed the highest recovery rates compared to other methanol and acetonitrile-based solvents. [2]
Methanol followed by Water Molded Maize Effective for bulk purification procedures. [4]

| Water | Dried Fusarium Cultures | Efficient extraction with 95% recovery from spiked samples. |[9] |

Experimental Workflow

The overall workflow for the purification and analysis of this compound using SAX is depicted below.

Moniliformin_Purification_Workflow cluster_prep Sample Preparation cluster_sax SAX Solid-Phase Extraction cluster_analysis Analysis Sample Cereal Sample (e.g., Maize) Grinding Grinding & Homogenization Sample->Grinding Extraction Solvent Extraction (e.g., ACN:H2O or MeOH) Grinding->Extraction Conditioning 1. Condition SAX Cartridge Extraction->Conditioning Loading 2. Load Sample Extract Conditioning->Loading Washing 3. Wash (Remove Impurities) Loading->Washing Elution 4. Elute this compound (e.g., with NaCl solution) Washing->Elution Analysis HPLC-DAD or LC-MS/MS Analysis Elution->Analysis Quantification Data Quantification Analysis->Quantification

Caption: Workflow for this compound Purification and Analysis.

Experimental Protocols

Protocol 1: SAX Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol is based on methodologies reported for the purification of this compound from cereal samples.[1][2][3]

A. Materials and Reagents

  • SAX SPE Cartridges: e.g., Bond Elut SAX, 500 mg, 3 mL

  • Extraction Solvent 1: Acetonitrile:Water (84:16, v/v)

  • Extraction Solvent 2: 85% Methanol in water (v/v)

  • SAX Loading Solvent: 100% Methanol (if drying step is used)[2]

  • SAX Washing Solution 1: 50% Methanol in water (v/v)[2]

  • SAX Washing Solution 2: Deionized Water[2]

  • SAX Elution Solution: 0.2 M Sodium Chloride (NaCl) in water[10]

  • Vortex mixer, Centrifuge, SPE manifold, Nitrogen evaporator (optional)

B. Sample Preparation and Extraction

  • Grind a representative sample of cereal (e.g., 5 g of maize) to a fine powder.

  • Add 25 mL of the chosen extraction solvent (e.g., Acetonitrile:Water 84:16).

  • Shake vigorously or vortex for 30 minutes in an orbital shaker.[1]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a Whatman No. 1 filter paper or a 0.45 µm syringe filter. The clarified extract is now ready for SPE.

C. SAX-SPE Procedure

  • Conditioning: Condition the SAX cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Loading:

    • Direct Loading Method: Take an aliquot of the supernatant from the extraction step (e.g., 5 mL of the 85% Methanol extract) and load it directly onto the conditioned SAX cartridge.[2]

    • Dry-Down Method: Alternatively, take an aliquot of the supernatant, evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 100% Methanol and load it onto the cartridge.[2]

  • Washing:

    • Pass 5 mL of 50% Methanol through the cartridge to remove weakly bound impurities.

    • Pass 5 mL of deionized water to remove remaining polar, non-ionic impurities.

  • Elution: Elute the bound this compound by passing 5 mL of 0.2 M NaCl solution through the cartridge. Collect the eluate in a clean vial. This fraction contains the purified this compound.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

The purified fraction can be analyzed using several HPLC methods.

A. Method 1: Direct Analysis on a SAX Column [9]

  • HPLC System: Standard HPLC with UV/DAD detector.

  • Column: Strong Anion Exchange, 10 µm, 4 mm ID x 25 cm.

  • Mobile Phase: 0.01 M sodium dihydrogen phosphate, adjusted to pH 5.0.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 229 nm.[9]

B. Method 2: Reversed-Phase Ion-Pair Chromatography [1]

  • HPLC System: Standard HPLC with UV/DAD detector.

  • Column: C18, 5 µm, 4.6 mm ID x 250 mm.

  • Mobile Phase: Acetonitrile:Water (12.5:87.5, v/v) containing an ion-pairing reagent (e.g., 0.005 M tetrabutylammonium (B224687) hydrogen sulphate).[9]

  • Flow Rate: 1.0 - 2.0 mL/min.[9]

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 229 nm.[9]

Table 3: Example Operating Conditions for SAX-SPE and HPLC Analysis

Parameter Condition
SAX-SPE
Cartridge Bond Elut SAX, 500 mg
Conditioning Methanol, then Water
Sample Loading Extract in 85% MeOH (direct) or reconstituted in 100% MeOH
Wash 1 50% Methanol
Wash 2 Deionized Water
Elution 0.2 M NaCl
HPLC Analysis (SAX Method)
Column Strong Anion Exchange (4 mm x 25 cm)
Mobile Phase 0.01 M NaH₂PO₄ (pH 5.0)
Flow Rate 1.0 mL/min

| Detection | DAD at 229 nm |

Troubleshooting and Key Considerations

  • Low Recovery: Incomplete extraction can be a cause. Ensure thorough homogenization and sufficient extraction time. Analyte loss can also occur during the dry-down step; direct loading of the extract is a faster alternative that may improve recovery.[2]

  • Matrix Interference: If the final chromatogram shows significant interference, optimize the washing steps. An additional wash with a low percentage of organic solvent in water might be beneficial.

  • Column Choice: The Bond Elut SAX column has been reported to provide very high recovery rates (93-121%).[2][8]

  • Detection Sensitivity: For very low-level detection, LC-MS/MS is preferred over HPLC-DAD due to its superior sensitivity and specificity.[2][3] The limit of detection with MS can be significantly lower (e.g., 1 µg/kg) compared to UV detection (e.g., 30-40 µg/kg).[1][6][7]

Conclusion

Strong Anion Exchange chromatography is a robust and highly effective method for the purification of the mycotoxin this compound from complex cereal and food matrices. The technique leverages the unique ionic properties of this compound to achieve excellent separation from interfering compounds, resulting in high recovery rates and clean extracts suitable for sensitive downstream analysis by HPLC-DAD or LC-MS/MS. The protocols and data presented provide a comprehensive guide for researchers to implement this purification strategy effectively.

References

Application Notes and Protocols for the Analysis of Moniliformin using Hydrophilic Interaction Liquid Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of moniliformin, a mycotoxin produced by various Fusarium species, using Hydrophilic Interaction Liquid Chromatography (HILIC). The methodologies outlined are primarily coupled with mass spectrometry (MS) or ultraviolet (UV) detection and are applicable to various food matrices, particularly cereals like maize.

Introduction

This compound is a small, polar, and ionic mycotoxin, which makes its retention and separation on traditional reversed-phase liquid chromatography columns challenging without the use of ion-pairing reagents. HILIC is an effective alternative chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of polar analytes like this compound. This document summarizes key HILIC-based methods for this compound analysis, providing detailed protocols and performance data.

Quantitative Data Summary

The following tables summarize the quantitative performance of various HILIC methods for the determination of this compound.

Table 1: Method Performance in Maize Samples

ParameterHILIC-ESI(-)-MS[1][2][3]HILIC-HPLC-MS/MS[4]HILIC-ESI(-)-MS[5]
Matrix Maize PlantsMaize ProductsMaize
Extraction Solvent Acetonitrile/Water (85:15, v/v)Acetonitrile/Water (50:50, v/v)Acetonitrile/Water (84:16, v/v)
Cleanup Strong Anion Exchange (SAX) SPEDilute and ShootMycoSep® 240 Mon clean-up columns
Recovery 57-74%Not Reported76-91%
LOD 1 ng/g2.6 µg/kg1 µg/kg
LOQ 12 ng/g8.8 µg/kg4 µg/kg

Table 2: Method Performance in Cereal Samples with UV Detection

ParameterHILIC-UV (229 nm)[1][2][3]
Matrix Maize Plants
Extraction Solvent Acetonitrile/Water (85:15, v/v)
Cleanup Strong Anion Exchange (SAX) SPE
Recovery 57-74%
LOD 48 ng/g
LOQ 96 ng/g

Experimental Protocols

Protocol 1: HILIC-ESI(-)-MS/MS Analysis of this compound in Maize

This protocol is based on the methods described for the analysis of this compound in maize and is suitable for sensitive and selective quantification.[1][2][3][4][5]

1. Sample Preparation (Extraction and Cleanup)

  • Extraction:

    • Homogenize 20 g of the maize sample.

    • Add 80 mL of acetonitrile/water (84:16, v/v) solution.

    • Shake vigorously for 60 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Cleanup (using Strong Anion Exchange SPE): [1][2][3]

    • Condition a strong anion exchange (SAX) SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load 5 mL of the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the this compound with 5 mL of 2% formic acid in water.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

2. HILIC-MS/MS Conditions

  • Chromatographic System: HPLC or UHPLC system.

  • Column: Sequant ZIC-p-HILIC (150 mm × 2.1 mm, 5 µm) or equivalent.[6]

  • Mobile Phase A: 60 mM ammonium (B1175870) formate (B1220265) in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    • 0-2 min: 90% B

    • 2-10 min: 90% to 80% B

    • 10-12 min: 80% to 90% B

    • 12-15 min: 90% B (re-equilibration)

  • Flow Rate: 0.15 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Column Temperature: 25 °C.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Monitored Transition: m/z 97 → m/z 41.[7]

Visualizations

Experimental Workflow

HILIC_Moniliformin_Workflow cluster_sample_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis Sample Maize Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Cleanup SPE Cleanup (Strong Anion Exchange) Supernatant->Cleanup Elution Elution Cleanup->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into HILIC system Reconstitution->Injection Separation Chromatographic Separation (ZIC-HILIC column) Injection->Separation Detection MS/MS Detection (ESI-, m/z 97 -> 41) Separation->Detection Data Data Analysis & Quantification Detection->Data

Caption: Workflow for this compound Analysis using HILIC-MS/MS.

Logical Relationship of HILIC Separation

HILIC_Principle cluster_system HILIC System MobilePhase {High Organic Mobile Phase | Acetonitrile > Water} Retention Retention on Column StationaryPhase {Polar Stationary Phase | (e.g., Zwitterionic Silica)} Partitioning Aqueous Layer on Stationary Phase StationaryPhase->Partitioning forms Analyte This compound (Polar Analyte) Analyte->Partitioning interacts with Partitioning->Retention leads to

Caption: Principle of this compound Retention in HILIC.

References

Application Notes and Protocols for In Vitro Cytotoxicity Screening of Moniliformin

Author: BenchChem Technical Support Team. Date: December 2025

Authors: Gemini AI

Date: December 19, 2025

Introduction

Moniliformin (MON) is a mycotoxin produced by various Fusarium species, such as F. proliferatum and F. subglutinans.[1] It is a frequent contaminant of cereals, particularly maize, and poses a significant risk to human and animal health.[1][2] The primary toxic action of this compound involves the inhibition of the pyruvate (B1213749) dehydrogenase enzyme complex, which disrupts the Krebs cycle and cellular respiration.[2][3] Due to its potential toxicity, robust and efficient screening methods are essential. In vitro cytotoxicity assays provide a rapid, cost-effective, and ethical alternative to animal testing for evaluating the toxic effects of this compound on various cell types.[4]

This document provides detailed protocols for three common colorimetric assays used to screen for this compound-induced cytotoxicity: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and the Neutral Red Uptake (NRU) assay. These methods assess different cellular endpoints, including metabolic activity, membrane integrity, and lysosomal function, respectively.[5][6]

Data on this compound Cytotoxicity

The cytotoxicity of this compound can vary significantly depending on the cell line, exposure time, and the specific endpoint being measured.[7][8] Compared to other Fusarium mycotoxins, this compound often exhibits lower cytotoxicity in many cell lines.[8][9] The following tables summarize reported IC₅₀ (half-maximal inhibitory concentration) values for this compound and other mycotoxins for comparative purposes.

Table 1: Cytotoxicity of this compound (MON) in Different Cell Lines

Cell LineExposure Time (h)AssayIC₅₀ (µM)ObservationsReference
SH-SY5Y (Human Neuroblastoma)24MTT> 30MON was the least toxic mycotoxin tested. A 30% reduction in viability was seen at 10 µM.[8]
SH-SY5Y (Human Neuroblastoma)48MTT> 30Minimal impact on cell viability compared to other tested mycotoxins.[8]
Human Peripheral Blood Lymphocytes48-Not ReportedIncreased chromosomal aberrations and sister-chromatid exchanges in a dose-dependent manner (2.5 to 25 µM).[10]
Caco-2 (Human Colon Adenocarcinoma)72Not Specified> 10Exposure to MON did not significantly affect cell viability.[8]

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Other Mycotoxins

MycotoxinCell LineExposure Time (h)AssayIC₅₀ (µM)Reference
Beauvericin (BEA)SH-SY5Y24MTT10.7 ± 3.7[8]
Beauvericin (BEA)SH-SY5Y48MTT2.5 ± 3.3[8]
Patulin (PAT)SH-SY5Y24MTT7.5 ± 0.4[8]
Patulin (PAT)SH-SY5Y48MTT5.0 ± 0.3[8]
Aflatoxin B₁MAC-T (Bovine Mammary Epithelial)48MTT38.8[5]

Mechanism of this compound Toxicity

This compound's primary mode of action is the inhibition of mitochondrial pyruvate dehydrogenase, a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) or Krebs cycle.[2][3] By blocking the conversion of pyruvate to acetyl-CoA, this compound effectively halts cellular respiration, leading to ATP depletion and subsequent cell death.

MON_Pathway Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase Complex Pyruvate->PDH MON This compound MON->PDH Inhibition AcetylCoA Acetyl-CoA PDH->AcetylCoA Conversion TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA ATP ATP Production TCA->ATP CellDeath Cell Death ATP->CellDeath Depletion leads to

Mechanism of this compound-induced cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[11] In living cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11][12]

Experimental Workflow:

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h for attachment) A->B C 3. Treat with this compound (Varying concentrations) B->C D 4. Incubate (e.g., 24, 48, 72h) C->D E 5. Add MTT Reagent (Final conc. 0.5 mg/mL) D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H LDH_Workflow A 1. Seed & Treat Cells (As in MTT protocol) B 2. Prepare Controls (Spontaneous & Max Release) A->B C 3. Centrifuge Plate (250 x g for 5 min) B->C D 4. Transfer Supernatant (To a new 96-well plate) C->D E 5. Add LDH Reaction Mix D->E F 6. Incubate (10-30 min, Room Temp, Dark) E->F G 7. Add Stop Solution (If required by kit) F->G H 8. Read Absorbance (490 nm) G->H NRU_Workflow A 1. Seed & Treat Cells (As in MTT protocol) B 2. Remove Treatment Medium A->B C 3. Add Neutral Red Medium (e.g., 40-50 µg/mL) B->C D 4. Incubate (2-3h, 37°C) C->D E 5. Wash Cells (e.g., with PBS) D->E F 6. Extract Dye (Add Desorb Solution) E->F G 7. Agitate Plate (10 min on shaker) F->G H 8. Read Absorbance (540 nm) G->H

References

Application Notes and Protocols for Studying Moniliformin-Induced Cardiotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniliformin (MON) is a mycotoxin produced by several species of Fusarium fungi that contaminates various cereal grains worldwide. Exposure to MON has been linked to significant cardiotoxicity, characterized by acute cardiac failure. Understanding the mechanisms of MON-induced cardiotoxicity and developing potential therapeutic interventions requires robust and well-characterized animal models. These application notes provide detailed protocols for inducing and assessing MON cardiotoxicity in common laboratory animals, including rodents and avian species. The information is intended to guide researchers in establishing reproducible models for toxicological studies and for the preclinical evaluation of cardioprotective agents.

Animal Models for this compound Cardiotoxicity

Several animal species have been utilized to model MON-induced cardiotoxicity, each with distinct advantages and disadvantages. The choice of model often depends on the specific research question, available resources, and the desired endpoint measurements.

  • Avian Models (Broiler Chickens, Ducks): Birds are highly sensitive to MON, exhibiting rapid onset of clinical signs and mortality due to cardiac failure. This makes them suitable for acute toxicity studies and for investigating electrocardiographic changes. Ducklings are reported to be particularly sensitive.

  • Rodent Models (Rats, Mice): Rats and mice are common models in toxicological research due to their well-characterized physiology and the availability of a wide range of research tools. They are suitable for both acute and sub-chronic studies to investigate histopathological and biochemical markers of cardiotoxicity.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from studies on this compound-induced cardiotoxicity in various animal models.

Table 1: this compound Dosage and Mortality in Animal Models

Animal ModelRoute of AdministrationDoseObservation PeriodMortality RateReference
3-week-old Broiler ChickensIntravenous1 mg/kg body weight50 minutes43% (3 out of 7)[1][2]
7-week-old Female Broiler ChickensIntravenous1.38 mg/kg body weight (LD50)~65 minutes (average time to death)50%
RatsOral (in diet)3, 5, 8 mg/g of diet16 hours100%
RatsOral (in diet)1.5, 2, 2.5 mg/g of dietNot specified33-67%
RatsIntragastric intubation20-100 mg/kg body weightNot specified80-100%[3]
MiceOral29.46 mg/kg body weight (LD50)Not specified50%[4][5]

Table 2: Electrocardiogram (ECG) Changes in Broiler Chickens

ParameterTreatmentChange from BaselineTime to Significant ChangeReference
Heart RateThis compound (1 mg/kg, IV)Significant decrease (Bradycardia)15 minutes[1][2]
P-R IntervalThis compound (1 mg/kg, IV)Significantly lengthenedThroughout 50-minute observation[1][2]
Q-T IntervalThis compound (1 mg/kg, IV)Significantly lengthenedThroughout 50-minute observation[1][2]
S-T IntervalThis compound (1 mg/kg, IV)Significantly lengthenedThroughout 50-minute observation[1][2]

Table 3: Biochemical and Hemodynamic Changes in Rats

ParameterModelTreatmentChangeReference
Myocardial Contractile ForceIsolated Perfused HeartThis compound (10⁻⁷ mol/liter)52% decrease[6]
+/- LV dP/dt maxIn situThis compound (1/6 and 1/4 LD50, IV)52% decrease[6]

Experimental Protocols

Protocol 1: Acute Cardiotoxicity Model in Broiler Chickens

Objective: To induce and assess acute cardiotoxicity of this compound in broiler chickens using electrocardiography.

Materials:

  • 3-week-old broiler chickens

  • This compound (purified)

  • Normal saline (0.9% NaCl)

  • Pentobarbital (B6593769) sodium (anesthetic)

  • Electrocardiograph with alligator clip electrodes

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Preparation: Anesthetize 3-week-old broiler chickens with pentobarbital sodium at a dose of 40 mg/kg body weight, administered intramuscularly.[1][2]

  • ECG Electrode Placement: Gently restrain the anesthetized chicken in a seated position. Place the ECG electrodes on the propatagium (wing web) near the shoulder of each wing and on the knee web of each leg.

  • Baseline ECG Recording: Record a baseline 6-lead ECG for at least 2 minutes before this compound administration. Set the paper speed to 50 mm/s and sensitivity to 20 mm/mV.

  • This compound Administration: Prepare a solution of this compound in normal saline. Administer a single intravenous injection of this compound at a dose of 1 mg/kg body weight. A control group should receive an equal volume of normal saline.[1][2]

  • Post-Injection Monitoring: Continuously monitor and record the ECG for at least 50 minutes post-injection.[1][2]

  • Data Analysis: Analyze the ECG recordings for changes in heart rate, and the duration of P-R, Q-T, and S-T intervals. Compare the post-injection values to the baseline and to the control group.

Protocol 2: Sub-chronic Cardiotoxicity Model in Rats

Objective: To induce and assess sub-chronic cardiotoxicity of this compound in rats through histopathological and biochemical analysis.

Materials:

  • Wistar rats (male)

  • This compound (purified)

  • Rat chow

  • Gavage needles

  • Materials for blood collection (e.g., cardiac puncture)

  • Formalin (10% neutral buffered)

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides and coverslips

  • Masson's Trichrome staining reagents

  • ELISA kit for rat cardiac Troponin I (cTnI)

  • Assay kit for Creatine Kinase-MB (CK-MB)

Procedure:

  • Animal Dosing: Administer this compound orally to male Wistar rats at a dosage of 6 mg/kg body weight once daily for 56 days.[4] The control group should receive the vehicle (e.g., water or saline) daily.

  • Sample Collection: At the end of the treatment period (and at interim time points if desired, e.g., 21 days), euthanize the rats.[4][5]

    • Blood Collection: Collect blood via cardiac puncture for serum separation.

    • Tissue Collection: Excise the heart, wash with cold saline, and fix in 10% neutral buffered formalin.

  • Biochemical Analysis:

    • Cardiac Troponin I (cTnI) ELISA:

      • Prepare serum samples and standards according to the ELISA kit manufacturer's instructions.

      • Add standards and samples in duplicate to the pre-coated microplate.

      • Incubate, wash, and add the HRP-conjugated detection antibody.

      • After another incubation and wash, add the chromogen solution and stop the reaction.

      • Read the absorbance at 450 nm and calculate the cTnI concentration.

    • Creatine Kinase-MB (CK-MB) Assay: Follow the protocol provided with the commercial assay kit to determine the serum concentration of CK-MB.

  • Histopathological Analysis (Masson's Trichrome Staining):

    • Tissue Processing: Dehydrate the formalin-fixed heart tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.

    • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.

    • Staining:

      • Deparaffinize and rehydrate the sections.

      • Stain nuclei with Weigert's iron hematoxylin (B73222) for 10 minutes.

      • Rinse in running tap water.

      • Stain with Biebrich scarlet-acid fuchsin solution for 15 minutes.

      • Differentiate in phosphomolybdic-phosphotungstic acid solution.

      • Stain with aniline (B41778) blue solution for 5-10 minutes.

      • Dehydrate quickly, clear in xylene, and mount with a resinous mounting medium.

    • Microscopic Examination: Examine the stained sections under a light microscope. Collagen fibers (fibrosis) will be stained blue, nuclei black, and muscle fibers red. Assess for myocardial lesions, including mitochondrial and myofibril damage, and sarcolemma lesions.[4][5]

Mandatory Visualizations

Signaling Pathway of this compound-Induced Cardiotoxicity

Moniliformin_Cardiotoxicity_Pathway MON This compound PDH Pyruvate (B1213749) Dehydrogenase Complex (PDH) MON->PDH Inhibits (Suicide Inactivation) AcetylCoA Acetyl-CoA PDH->AcetylCoA Blocks Conversion of Pyruvate to Acetyl-CoA ATP ATP Production (Energy) PDH->ATP Reduced Energy Metabolism TPP Thiamine Pyrophosphate (TPP) TPP->PDH Required for Inhibition Krebs Krebs Cycle AcetylCoA->Krebs Krebs->ATP Mitochondria Mitochondrial Dysfunction ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Leads to Cardiomyocyte Cardiomyocyte Injury & Necrosis Mitochondria->Cardiomyocyte Contributes to ROS->Cardiomyocyte Induces Contractility Decreased Myocardial Contractility Cardiomyocyte->Contractility Results in Arrhythmia Arrhythmia Cardiomyocyte->Arrhythmia Results in

Caption: Proposed signaling pathway of this compound-induced cardiotoxicity.

Experimental Workflow for Rodent Model

Rodent_Model_Workflow cluster_animal_phase In-Life Phase cluster_sample_collection Sample Collection cluster_analysis Analysis Phase cluster_data Data Interpretation Animal Wistar Rats Dosing Daily Oral Gavage (e.g., 6 mg/kg MON for 56 days) Animal->Dosing Monitoring Clinical Observation (Body weight, behavior) Dosing->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Blood Blood Collection (Cardiac Puncture) Euthanasia->Blood Heart Heart Excision & Fixation (10% Formalin) Euthanasia->Heart Serum Serum Separation Blood->Serum Tissue Tissue Processing & Embedding Heart->Tissue Biomarkers Biochemical Assays (cTnI ELISA, CK-MB) Serum->Biomarkers Data Quantitative & Qualitative Data Analysis Biomarkers->Data Histology Histopathology (Masson's Trichrome) Tissue->Histology Histology->Data

Caption: Experimental workflow for the rat model of this compound cardiotoxicity.

Mechanism of Action of this compound

The primary mechanism of this compound's cardiotoxicity is the inhibition of the mitochondrial pyruvate dehydrogenase (PDH) complex.[1][2][7] This enzyme is crucial for aerobic respiration, catalyzing the conversion of pyruvate to acetyl-CoA, which then enters the Krebs cycle for ATP production.

The inhibition of PDH by this compound is:

  • Thiamine Pyrophosphate (TPP) Dependent: TPP, a cofactor for PDH, is necessary for the inhibitory action of this compound.[1][2][6]

  • A "Suicide Inactivator" Mechanism: this compound appears to act as a suicide inactivator of the pyruvate dehydrogenase component of the enzyme complex.[1][2]

This inhibition leads to a cascade of detrimental effects in cardiomyocytes:

  • Energy Depletion: The blockage of the Krebs cycle leads to a severe reduction in ATP production, compromising the high energy demands of cardiac muscle.

  • Mitochondrial Dysfunction: The disruption of mitochondrial respiration can lead to mitochondrial swelling and damage to the cristae.[4][5]

  • Oxidative Stress: Impaired mitochondrial function is a major source of reactive oxygen species (ROS). Increased ROS can damage cellular components, including lipids, proteins, and DNA, contributing to cardiomyocyte injury and death.

  • Cellular Injury: The combination of energy depletion and oxidative stress leads to ultrastructural damage, including lesions in the myofibrils and sarcolemma, ultimately resulting in myocyte necrosis and fibrosis.[4][5]

These cellular events manifest as decreased myocardial contractility, cardiac arrhythmias, and ultimately, heart failure.[6]

References

Application Notes and Protocols for High-Resolution Mass Spectrometry in Moniliformin Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniliformin (MON) is a mycotoxin produced by various Fusarium species, contaminating cereals and other agricultural products worldwide. Due to its cardiotoxic and other adverse health effects, sensitive and reliable detection methods are crucial for food safety and research.[1][2][3][4] High-resolution mass spectrometry (HRMS) has emerged as a powerful technique for the analysis of this compound, offering high sensitivity and selectivity.[1][2][3] This document provides detailed application notes and protocols for the identification and quantification of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated LC-HRMS and LC-MS/MS methods for this compound analysis in different matrices.

Table 1: Performance of LC-HRMS and LC-MS/MS Methods for this compound Detection

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
CerealsLC-HRMS0.72.575.3[1][2][3]
MaizeLC-MS/MS2.68.8-[5][6]
MaizeLC-MS/MS1476-91[7][8]
Wheat & MaizeLC-MS/MS10-96.4-97.1[4]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

Sample Preparation: Extraction from Cereal Matrix

This protocol is adapted from methods described for the analysis of this compound in cereals.[1][2][3][4][5][6]

Materials:

  • Homogenized cereal sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, deionized

  • Extraction solvent: Acetonitrile/Water (50:50, v/v) or (84:16, v/v)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent (e.g., Acetonitrile/Water 50:50, v/v).

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Place the tube on a rotary shaker for 60 minutes for efficient extraction.[4]

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • For some methods, a "dilute and shoot" approach is used where the centrifuged extract is further diluted with acetonitrile before injection.[5][6]

  • Alternatively, for cleaner samples, a solid-phase extraction (SPE) cleanup using strong anion exchange (SAX) or multifunctional columns can be employed.[1][2][3][7][8]

Liquid Chromatography (LC) Conditions

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of the polar this compound molecule.[5][6][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Parameters:

  • Column: HILIC column (e.g., ZIC-HILIC)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 90% B

    • 2-8 min: 90% to 50% B

    • 8-10 min: 50% B

    • 10.1-15 min: 90% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

High-Resolution Mass Spectrometry (HRMS) Conditions

This protocol is designed for an Orbitrap or Q-TOF mass spectrometer.[1][2][3][9]

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap, Q-TOF)

  • Ionization Source: Heated Electrospray Ionization (HESI)

Parameters:

  • Ionization Mode: Negative

  • Capillary Voltage: -3.0 kV

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Heater Temperature: 300 °C

  • Scan Mode: Full Scan MS

  • Resolution: 70,000 FWHM

  • Scan Range: m/z 50-150

  • Data Acquisition: The deprotonated molecular ion [M-H]⁻ of this compound at an accurate mass of m/z 97.0033 is monitored.[10]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Cereal Sample Extraction Extraction with ACN/Water Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC LC Separation (HILIC) Filtration->LC HRMS HRMS Detection (Negative Ion Mode) LC->HRMS Identification Identification (Accurate Mass) HRMS->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for this compound Analysis.

This compound Fragmentation Pathway

This compound is a small molecule and typically shows limited fragmentation. The primary ion observed in negative mode is the deprotonated molecule. In tandem MS, a characteristic neutral loss of CO is often observed.

G parent This compound [M-H]⁻ m/z 97.0033 fragment [M-H-CO]⁻ m/z 69.0084 parent->fragment -CO

Caption: this compound Fragmentation in MS/MS.

Conclusion

High-resolution mass spectrometry provides a robust and reliable platform for the sensitive and selective determination of this compound in complex matrices such as cereals. The protocols outlined in this document offer a foundation for researchers and scientists to develop and validate their own methods for this compound analysis, contributing to enhanced food safety and toxicological research. The use of HRMS fulfills the stringent identification criteria set by regulatory bodies.[2]

References

Application Notes and Protocols for Rapid Moniliformin Screening Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniliformin (MON) is a mycotoxin produced by several Fusarium species that contaminates cereal crops worldwide. Due to its cardiotoxic effects and potential risk to human and animal health, there is a growing need for rapid and reliable screening methods to detect its presence in food and feed. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive, specific, and high-throughput platform for mycotoxin analysis.

These application notes provide a comprehensive guide to the development of a competitive immunoassay for the rapid screening of this compound. The document outlines a proposed strategy for hapten synthesis and conjugation, detailed protocols for antibody production and characterization, and a complete workflow for a competitive indirect ELISA (ciELISA).

Signaling Pathway of this compound Toxicity

This compound's primary mechanism of toxicity involves the inhibition of the pyruvate (B1213749) dehydrogenase (PDH) complex, a critical enzyme that links glycolysis to the citric acid cycle (Krebs cycle). By inhibiting the PDH complex, this compound disrupts cellular respiration and energy production, leading to cellular damage, particularly in tissues with high energy demands, such as the heart.

moniliformin_toxicity_pathway cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito PDH_complex Pyruvate Dehydrogenase Complex (PDH) Pyruvate_mito->PDH_complex AcetylCoA Acetyl-CoA PDH_complex->AcetylCoA Krebs_Cycle Citric Acid Cycle (Krebs Cycle) AcetylCoA->Krebs_Cycle ATP ATP (Energy) Krebs_Cycle->ATP This compound This compound This compound->Inhibition Inhibition->PDH_complex immunoassay_workflow cluster_hapten Hapten & Immunogen Preparation cluster_antibody Antibody Production cluster_assay Assay Development & Validation Hapten_Synthesis This compound Hapten Synthesis Immunogen_Prep Immunogen Preparation (MON-hapten-KLH) Hapten_Synthesis->Immunogen_Prep Coating_Antigen_Prep Coating Antigen Preparation (MON-hapten-BSA) Hapten_Synthesis->Coating_Antigen_Prep Immunization Animal Immunization (e.g., rabbits) Immunogen_Prep->Immunization ELISA_Optimization Competitive ELISA Optimization Coating_Antigen_Prep->ELISA_Optimization Titer_Screening Antiserum Titer Screening Immunization->Titer_Screening Antibody_Purification Antibody Purification Titer_Screening->Antibody_Purification Antibody_Purification->ELISA_Optimization Standard_Curve Standard Curve Generation ELISA_Optimization->Standard_Curve Validation Assay Validation (Specificity, Sensitivity, etc.) Standard_Curve->Validation

Troubleshooting & Optimization

Overcoming matrix effects in moniliformin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of moniliformin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this compound quantification, with a particular focus on mitigating matrix effects.

Introduction to this compound Analysis Challenges

This compound (MON) is a mycotoxin produced by various Fusarium species.[1] Its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is complicated by its unique physicochemical properties. MON is a small, highly polar, and strongly acidic molecule (pKa ≈ 0.05–1.7), which typically exists as a water-soluble sodium or potassium salt.[1][2][3] These characteristics lead to poor retention on conventional reversed-phase chromatographic columns and a high susceptibility to matrix effects, which can compromise the accuracy, reproducibility, and sensitivity of analytical methods.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze using standard reversed-phase LC-MS/MS methods?

A1: this compound's high polarity and strong acidity make it poorly retained on traditional C18 columns.[1] It tends to elute in the solvent front along with many other polar matrix components, leading to significant ion suppression or enhancement. To address this, specialized chromatographic techniques are required.

Q2: What is the most effective chromatographic approach for this compound analysis?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common and effective technique for retaining and separating this compound.[4][5][6][7] HILIC columns, such as those with zwitterionic or amino-based stationary phases, allow for the retention of highly polar compounds like this compound. Some innovative methods also use lanthanide ions in the mobile phase with an LC-NH2 column to improve peak shape and separation.[8][9][10]

Q3: What are matrix effects and how do they impact this compound analysis?

A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[11] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively affect the accuracy and precision of quantification. Given this compound's early elution profile, it is particularly prone to interference from other polar matrix components.[12]

Q4: How can I assess the extent of matrix effects in my assay?

A4: The most common method is the post-extraction spike.[13] This involves comparing the peak area of a this compound standard in a clean solvent to the peak area of the same standard spiked into a blank matrix extract. A response in the matrix that is significantly different from the response in the solvent indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:

% Matrix Effect = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor/No Chromatographic Retention Use of a standard reversed-phase (e.g., C18) column.Switch to a HILIC column (e.g., zwitterionic or amino).[4][5][6][7]
Inappropriate mobile phase for HILIC.Ensure a high percentage of organic solvent (typically acetonitrile) in the initial mobile phase to promote retention.
Significant Signal Suppression/Enhancement Co-elution with matrix components.1. Optimize Sample Cleanup: Employ Solid-Phase Extraction (SPE) or specialized cleanup columns to remove interferences.[4][5][14] 2. Dilute and Shoot: Diluting the sample extract can reduce the concentration of interfering compounds.[6] 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.[11]
Poor Peak Shape (Tailing, Fronting) Suboptimal chromatographic conditions.An innovative approach involves adding lanthanide ions (e.g., La³⁺) to the mobile phase when using an LC-NH2 column, which has been shown to improve peak symmetry.[8][9][10]
Mismatch between injection solvent and mobile phase.The injection solvent should be of similar or weaker elution strength than the initial mobile phase.
Low Recovery Inefficient extraction.Use a polar solvent mixture, such as acetonitrile/water, for extraction. Ratios of 84:16 (v/v) and 50:50 (v/v) have been reported to be effective.[4][5][6]
Analyte loss during sample cleanup.Evaluate the recovery of your cleanup step by spiking a known amount of this compound into a blank sample before and after the cleanup process.
Inconsistent Results Variability in matrix effects between samples.The use of a stable isotope-labeled internal standard, such as ¹³C₂-moniliformin, is the most effective way to correct for variable matrix effects and improve precision.[14][15][16]

Experimental Protocols

Sample Extraction from Maize

This protocol is adapted from methods described for the extraction of this compound from maize.[4][5][6]

  • Homogenization: Grind maize samples to a fine powder.

  • Extraction: To 25 g of the homogenized sample, add 100 mL of an acetonitrile/water mixture (e.g., 84:16 v/v or 50:50 v/v).

  • Shaking: Shake the mixture vigorously for 60 minutes.

  • Centrifugation/Filtration: Centrifuge the extract or filter it through paper to separate the solid material.

  • Internal Standard Spiking: If a stable isotope-labeled internal standard is used, it should be added to the extract at this stage.

Sample Cleanup using a "Dilute and Shoot" Approach

This is a simplified approach that can be effective for some matrices.[6][7]

  • Take an aliquot of the centrifuged extract.

  • Dilute the extract with acetonitrile.

  • The diluted extract is then ready for injection into the LC-MS/MS system.

Sample Cleanup using MycoSep® 240 Mon Clean-up Columns

This method provides a more thorough cleanup.[4][5]

  • Pass the initial acetonitrile/water extract through the MycoSep® 240 Mon clean-up column.

  • Collect the purified eluate for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for this compound.

Table 1: Comparison of Sample Preparation and Cleanup Methods

Method Matrix Recovery (%) Relative Standard Deviation (%) Reference
Acetonitrile/Water (84:16) Extraction with MycoSep® 240 Mon CleanupMaize76-916-14[4][5]
Acetonitrile/Water (50:50) Extraction ("Dilute and Shoot")MaizeNot explicitly stated, but method showed good performanceNot explicitly stated[6][7]
Acetonitrile/Water Extraction with Strong Anion Exchange SPECereals75.3Not explicitly stated[14]

Table 2: LC-MS/MS Method Performance

Parameter Method 1 Method 2 Method 3
Chromatography HILICHILICHILIC with ¹³C₂-MON IS
Matrix MaizeMaizeCereals
LOD (µg/kg) 12.60.7
LOQ (µg/kg) 48.82.5
Reference [4][5][6][14]

Visualizations

Workflow for Overcoming Matrix Effects in this compound Analysis

cluster_prep Sample Preparation cluster_cleanup Cleanup & Analysis cluster_data Data Evaluation cluster_troubleshoot Troubleshooting Start Homogenized Sample Extraction Extraction (Acetonitrile/Water) Start->Extraction IS_Spike Spike with ¹³C₂-MON IS Extraction->IS_Spike Cleanup Sample Cleanup (e.g., SPE, Dilution) IS_Spike->Cleanup LCMS HILIC-LC-MS/MS Analysis Cleanup->LCMS Matrix_Eval Assess Matrix Effects (Post-Extraction Spike) LCMS->Matrix_Eval Quant Quantification (Matrix-Matched or IS Calibration) Matrix_Eval->Quant Poor_Recovery Poor Recovery? Quant->Poor_Recovery Signal_Supp Signal Suppression? Quant->Signal_Supp

Caption: Workflow for this compound analysis, highlighting key stages for mitigating matrix effects.

Decision Tree for Method Optimization

node_rect node_rect Start Start Analysis Retention Adequate Retention? Start->Retention PeakShape Good Peak Shape? Retention->PeakShape Yes UseHILIC Use HILIC Column Retention->UseHILIC No MatrixEffect Significant Matrix Effects? PeakShape->MatrixEffect Yes OptimizeMobilePhase Optimize Mobile Phase (e.g., Lanthanide Ions) PeakShape->OptimizeMobilePhase No ImplementCleanup Implement/Improve Cleanup (SPE, Dilution) MatrixEffect->ImplementCleanup Yes FinalMethod Final Validated Method MatrixEffect->FinalMethod No UseHILIC->PeakShape OptimizeMobilePhase->MatrixEffect UseIS Use ¹³C₂-MON Internal Standard ImplementCleanup->UseIS UseIS->FinalMethod

Caption: Decision tree for optimizing an LC-MS/MS method for this compound analysis.

References

Improving moniliformin recovery during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for moniliformin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving this compound recovery during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with this compound extraction?

A1: The primary challenges in this compound extraction stem from its chemical properties. This compound is a small, highly polar, and strongly acidic mycotoxin (pKa 0.05–1.7).[1][2] These characteristics can lead to poor retention on traditional reversed-phase chromatography columns and potential losses during sample preparation.[1][2]

Q2: Which extraction solvents are most effective for this compound recovery?

A2: Methanol-based and acetonitrile-based solvent systems are commonly used for this compound extraction. Studies have shown that methanol-based solvents, particularly 85% methanol (B129727) in water (v/v), can yield higher recovery rates compared to acetonitrile-based solvents.[1][2] However, acetonitrile:water mixtures, such as 84:16 (v/v), have also been successfully used.[3][4][5]

Q3: Is a clean-up step necessary after extraction, and what methods are recommended?

A3: Yes, a clean-up step is generally recommended to remove matrix interferences and improve the accuracy of analytical results. Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) is a highly effective and frequently used method for purifying this compound extracts due to the ionic nature of the toxin.[1][2][5] MycoSep® clean-up columns are also a viable option.[4][6]

Q4: What are the optimal storage conditions for samples and extracts to ensure this compound stability?

A4: To minimize degradation, samples and extracts should be stored at low temperatures. This compound is most stable at an acidic pH (around 4).[7][8] Its stability decreases with increasing temperature and pH. For instance, at 150°C and pH 4, only a 5% reduction was observed after 60 minutes, whereas at pH 10 and the same temperature, an 83% reduction occurred.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and analysis.

Problem Potential Cause Suggested Solution
Low/No this compound Recovery Inefficient extraction solvent.Optimize the extraction solvent. Consider switching from an acetonitrile-based to a methanol-based solvent, such as 85% methanol, which has shown higher recovery rates.[2]
Analyte loss during extract drying.Avoid complete drying of the extract. If using SAX SPE, the supernatant can often be directly loaded onto the column without a drying step, which can prevent analyte loss.[2]
Ineffective clean-up.Ensure the chosen clean-up method is appropriate. For this compound, SAX SPE columns are highly effective.[1][2][5] Verify that the SPE column is conditioned correctly and that the loading and washing solvents are optimized.
Poor Chromatographic Peak Shape (Tailing) Weak retention on reversed-phase columns due to high polarity.Utilize Hydrophilic Interaction Chromatography (HILIC).[6] Alternatively, use ion-pair reagents like triethylamine (B128534) in the mobile phase to improve retention and peak shape on C18 columns.[9] The addition of lanthanide ions (e.g., La³⁺) to the mobile phase with an LC-NH2 column has also been shown to improve peak symmetry.[10]
High Matrix Effects in LC-MS/MS Insufficient sample clean-up.Optimize the clean-up procedure. This may involve adjusting the washing steps of the SPE protocol to more effectively remove interfering matrix components.[2]
Employ stable isotope-labeled internal standards, such as ¹³C₂-moniliformin, to compensate for matrix effects and improve quantification accuracy.
Inconsistent Recovery Across Different Matrices Matrix-dependent extraction efficiency.The sample preparation method may need to be optimized for each specific matrix. For example, the composition of the extraction solvent or the clean-up protocol might require adjustment for different food or feed samples.[1]

Quantitative Data Summary

The following tables summarize recovery data from various studies to facilitate comparison of different extraction and clean-up methods.

Table 1: Comparison of Extraction Solvents for this compound Recovery

Extraction Solvent Matrix Recovery Rate (%) Reference
85% Methanol (v/v)White Rice>90%[1][2]
75-93% Methanol (v/v)White RiceHigher than ACN-based[2]
Acetonitrile:Water (84:16, v/v)Maize83-95%[3][4]
Acetonitrile:Water (95:5, v/v)MaizeNot specified[9][11]
Acetonitrile:Water (50:50, v/v)MaizeHighest efficiency in one study[12]

Table 2: Performance of Different Clean-up Methods

Clean-up Method Matrix Recovery Rate (%) Reference
Strong Anion Exchange (SAX) SPEWhite Rice93-121%[2]
Strong Anion Exchange (SAX) SPEMaize, Wheat76% (Maize), 87% (Wheat)[5]
MycoSep® 240 MonMaize76-91%[6]
C18 and Alumina ColumnsCorn, WheatNot specified[11]
Reversed-phase and SAX ColumnsCereals81-96%[13]

Experimental Protocols

Protocol 1: this compound Extraction and Clean-up using Methanol and SAX SPE

This protocol is adapted from a method validated for various food matrices.[1]

  • Sample Homogenization: Grind a representative portion of the sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 25 mL of 85% methanol in water (v/v).

    • Shake vigorously for 30 minutes at 270 rpm.

    • Centrifuge at 3100 x g for 5 minutes.

  • SAX SPE Clean-up:

    • Condition a Bond Elut SAX SPE cartridge (500 mg, 6 cc) by sequentially passing 2 mL of methanol, 2 mL of water, and 2 mL of 0.1 M buffer (e.g., ammonium (B1175870) acetate).

    • Load the supernatant from the extraction step directly onto the conditioned SAX cartridge.

    • Wash the cartridge with 50% methanol (v/v), followed by water to remove impurities.

    • Elute this compound with a suitable elution solvent (e.g., a buffered methanolic solution).

  • Analysis: Analyze the eluate using a validated analytical method, such as LC-MS/MS.

Protocol 2: this compound Extraction using Acetonitrile:Water

This protocol is based on methods frequently cited for maize samples.[3][4]

  • Sample Homogenization: Mill the sample to pass through a 1 mm sieve.

  • Extraction:

    • Weigh 25 g of the homogenized sample into a flask.

    • Add 100 mL of acetonitrile:water (84:16, v/v).

    • Shake for 60 minutes.

    • Filter the extract through folded filter paper and then centrifuge at 3000 x g for 10 minutes.

  • Clean-up (Optional but Recommended):

    • The clarified extract can be further purified using MycoSep® 240 Mon clean-up columns according to the manufacturer's instructions.

  • Analysis: The purified extract is then ready for analysis by HPLC-DAD or LC-MS/MS.

Visualizations

Moniliformin_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Clean-up Sample Sample Collection Homogenize Homogenization (Grinding/Milling) Sample->Homogenize Weigh Weigh Homogenized Sample Homogenize->Weigh AddSolvent Add Extraction Solvent (e.g., 85% MeOH) Weigh->AddSolvent Shake Shake/Vortex AddSolvent->Shake Centrifuge Centrifuge Shake->Centrifuge Load Load Supernatant Centrifuge->Load SPE_Condition Condition SAX SPE Cartridge SPE_Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Analysis LC-MS/MS or HPLC Analysis Elute->Analysis

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Low_Recovery cluster_extraction Extraction Step cluster_drying Drying Step cluster_cleanup Clean-up Step Start Low this compound Recovery Observed CheckSolvent Is the extraction solvent optimal? (e.g., 85% MeOH) Start->CheckSolvent OptimizeSolvent Action: Switch to or optimize a methanol-based solvent. CheckSolvent->OptimizeSolvent No CheckDrying Is the extract being dried completely? CheckSolvent->CheckDrying Yes End Re-analyze Sample OptimizeSolvent->End AvoidDrying Action: Avoid complete drying. Load supernatant directly for SPE. CheckDrying->AvoidDrying Yes CheckCleanup Is the clean-up method effective? (e.g., SAX SPE) CheckDrying->CheckCleanup No AvoidDrying->End OptimizeCleanup Action: Optimize SPE conditions (conditioning, wash, elution). CheckCleanup->OptimizeCleanup No CheckCleanup->End Yes OptimizeCleanup->End

Caption: Troubleshooting logic for low this compound recovery.

References

Addressing poor peak shape in moniliformin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for moniliformin analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly poor peak shape, encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak shape for this compound so challenging?

This compound is a small, highly polar, and acidic mycotoxin.[1] Due to its low molecular weight and ionic nature (pKa < 1.7), it is weakly retained on traditional reversed-phase (RP) columns, which can lead to poor peak shape and co-elution with the solvent front.[1][2][3] The primary challenges stem from its high polarity and its existence as an anion in typical mobile phases.

Q2: What are the most common peak shape issues observed in this compound chromatography?

The most frequently encountered issues are peak tailing, fronting, and splitting.

  • Peak Tailing: This is often caused by secondary interactions between the negatively charged this compound anion and residual positive sites (like free silanols) on the silica-based column packing.[4][5] It can also be observed in Hydrophilic Interaction Chromatography (HILIC).[1][2]

  • Peak Fronting: This can be a sign of column overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.[5]

  • Split Peaks: This issue may indicate a partially blocked column inlet frit, a void in the column packing, or dissolving the sample in a solvent incompatible with the mobile phase.[6]

Q3: How does the mobile phase pH affect this compound's peak shape?

Mobile phase pH is a critical parameter.[7] Since this compound is a strong acid, it will be fully ionized (anionic) in mobile phases with a pH above 3. To ensure a consistent ionization state and prevent peak splitting or broadening, the mobile phase should be buffered at a pH at least 2 units away from the analyte's pKa. For this compound, using a buffered mobile phase in the range of pH 4-7 is common in many successful methods.[8][9]

Q4: What is ion-pair chromatography and why is it frequently used for this compound?

Ion-pair chromatography (IPC) is a technique used to increase the retention of ionic analytes on a reversed-phase column.[10] A mobile phase additive, called an ion-pair reagent, is used. This reagent is typically a large molecule with an ionic head and a hydrophobic tail (e.g., tetrabutylammonium).[8][11] The reagent's hydrophobic tail adsorbs to the stationary phase, creating a charged surface that can then retain the oppositely charged analyte via electrostatic attraction.[11] This allows the highly polar this compound to be retained and separated effectively on standard C18 or similar columns, significantly improving peak shape.[10][12]

IonPairMechanism cluster_MobilePhase Mobile Phase cluster_StationaryPhase Reversed-Phase Stationary Phase (e.g., C18) MON This compound (Anion) IPR Ion-Pair Reagent (Cation) MON->IPR Forms Ion Pair C18_Surface Hydrophobic Surface Adsorbed Ion-Pair Reagent IPR->C18_Surface:f1 Adsorbs via Hydrophobic Tail C18_Surface:f1->MON Retains Analyte via Electrostatic Attraction caption Mechanism of Ion-Pair Chromatography for this compound.

Caption: Mechanism of Ion-Pair Chromatography for this compound.

Q5: What are the primary alternatives to ion-pair chromatography for this compound analysis?

Besides IPC, several other chromatographic modes are effective:

  • Anion Exchange Chromatography (AEC): This technique directly separates anions using a positively charged stationary phase. It is a very effective method for this compound.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed to retain and separate highly polar compounds. This method avoids ion-pairing reagents, making it more compatible with mass spectrometry (MS), though it can sometimes suffer from peak tailing.[1][2][13][14]

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, offering another robust option for retaining and separating this compound.[3]

  • Porous Graphitic Carbon (PGC) Columns: PGC columns can retain highly polar compounds and offer a different selectivity, which can be advantageous.

Troubleshooting Guide: Poor Peak Shape

This guide provides specific causes and solutions for common peak shape problems.

TroubleshootingWorkflow start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split / Double Peak start->split tail_cause1 Cause: Secondary Silanol Interactions tailing->tail_cause1 tail_cause2 Cause: Low Buffer Conc. / Incorrect pH tailing->tail_cause2 tail_cause3 Cause: Column Contamination / Void tailing->tail_cause3 front_cause1 Cause: Sample Overload fronting->front_cause1 front_cause2 Cause: Sample Solvent Too Strong fronting->front_cause2 split_cause1 Cause: Blocked Inlet Frit / Column Void split->split_cause1 split_cause2 Cause: Sample/Mobile Phase Mismatch split->split_cause2 tail_sol1 Solution: - Use Ion-Pair Reagent - Use End-Capped Column tail_cause1->tail_sol1 tail_sol2 Solution: - Increase Buffer Strength - Adjust pH (pKa ± 2) tail_cause2->tail_sol2 tail_sol3 Solution: - Use Guard Column - Flush or Replace Column tail_cause3->tail_sol3 front_sol1 Solution: - Dilute Sample - Reduce Injection Volume front_cause1->front_sol1 front_sol2 Solution: - Dissolve Sample in  Mobile Phase front_cause2->front_sol2 split_sol1 Solution: - Backflush Column - Replace Column split_cause1->split_sol1 split_sol2 Solution: - Dissolve Sample in Mobile Phase - Ensure pH is not at pKa split_cause2->split_sol2 caption Troubleshooting Workflow for Poor Peak Shape.

Caption: Troubleshooting Workflow for Poor Peak Shape.

Data & Protocols

Table 1: Comparison of Published Chromatographic Methods for this compound

This table summarizes several successful methods, providing a starting point for method development.

Method TypeColumnMobile PhasepHFlow Rate (mL/min)DetectionReference
Anion Exchange Strong Anion Exchange (SAX), 10 µm, 4x250 mm0.01 M Sodium Dihydrogen Phosphate (B84403)5.01.0UV (229 nm)[8]
Ion-Pair RP Reversed-Phase C18, 10 µm, 4x250 mm0.005 M Tetrabutylammonium Hydrogen Sulphate in 8% MeOH / 92% 0.1 M Sodium Phosphate Buffer7.02.0UV (229 nm)[8]
Ion-Pair RP Reversed-Phase C18, 5 µm, 4.6x250 mmAcetonitrile / Water (12.5:87.5, v/v) with ion-pair reagentNot SpecifiedNot SpecifiedDAD[12]
HILIC ZIC-p-HILIC10% 60 mM Ammonium Formate / 90% AcetonitrileNot Specified0.15MS/MS[15][16]
Amine Column LC-NH210 mM LaCl3 aqueous solutionNot SpecifiedNot SpecifiedUV & MS/MS[1][2]
Detailed Protocol: Ion-Pair Reversed-Phase HPLC Method

This protocol is a representative example based on established methodologies for analyzing this compound in cereal matrices.[8][12]

1. Reagents and Materials

  • This compound standard

  • Tetrabutylammonium hydrogen sulphate (TBAHS) or similar ion-pair reagent

  • HPLC-grade methanol (B129727) and acetonitrile

  • Sodium phosphate (monobasic and dibasic) for buffer preparation

  • HPLC-grade water

  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • Syringe filters (0.45 µm)

2. Mobile Phase Preparation (Example)

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer. Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide.

  • Ion-Pair Solution: Dissolve 0.005 M of TBAHS into the prepared buffer.

  • Final Mobile Phase: Mix 8% HPLC-grade methanol with 92% of the ion-pair/buffer solution (v/v).

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Sample Preparation (Example for Maize)

  • Homogenize 25 g of the maize sample.

  • Extract the sample with 100 mL of an acetonitrile/water mixture (e.g., 84:16, v/v) by shaking for 30-60 minutes.[12]

  • Centrifuge the extract.

  • For cleanup, pass the supernatant through a Strong Anion Exchange (SAX) solid-phase extraction (SPE) cartridge.[12][17][18]

  • Wash the cartridge and elute the this compound.

  • Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: Reversed-Phase C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: As prepared in step 2

  • Flow Rate: 1.0 - 2.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25-30 °C

  • Detection: UV/DAD at 229 nm or 260 nm.[2][8]

References

Technical Support Center: Enhancing Low-Level Moniliformin Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of moniliformin, a mycotoxin produced by Fusarium fungi. The following information is designed to address common issues encountered during experimental procedures for sensitive this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low levels of this compound?

A1: Detecting low levels of this compound presents several challenges due to its unique chemical properties. It is a small, highly polar, and ionic molecule, which makes it difficult to retain on conventional reversed-phase chromatography columns.[1][2][3][4] Additionally, it only forms a single sensitive fragment ion in tandem mass spectrometry, which can limit selectivity and sensitivity in complex matrices.[1][2]

Q2: Which analytical technique is most suitable for sensitive this compound detection?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the preferred method for the sensitive and specific quantification of this compound in various food and feed matrices.[3][5][6] High-resolution mass spectrometry (HRMS) has also been shown to be a suitable alternative for the detection of this compound.[1][2]

Q3: How can I improve the retention of this compound on my chromatography column?

A3: Several strategies can be employed to improve the retention of the highly polar this compound molecule:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This is well-suited for the separation of polar compounds like this compound.[7][8][9][10]

  • Ion-Pair Chromatography: The use of ion-pairing reagents, such as triethylamine (B128534) or tetrabutylammonium (B224687) hydroxide, in the mobile phase can enhance the retention of the ionic this compound on reversed-phase columns.[5][11]

  • Mixed-Mode Chromatography: Columns that combine anion exchange and hydrophobic interactions can also be used to improve separation.[6]

  • Addition of Lanthanide Ions: A novel approach involves adding lanthanide ions (e.g., La³⁺, Tb³⁺, or Eu³⁺) to the mobile phase, which can form complexes with this compound and improve peak shape and separation on an LC-NH2 column.[4][12]

Q4: What are the recommended storage conditions for this compound standards?

A4: Individual stock standard solutions of this compound are generally prepared in solvents suitable for reversed-phase high-performance liquid chromatography (RP-HPLC) and should be stored at -18°C for long-term stability.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (e.g., tailing) This compound is weakly retained on reversed-phase columns due to its ionic nature.Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[7][8] Alternatively, adding lanthanide ions to the mobile phase when using an LC-NH2 column can improve peak symmetry.[4][12]
Low Signal Intensity / Poor Sensitivity Inefficient extraction from the sample matrix. Suboptimal ionization in the mass spectrometer.Optimize the extraction solvent. Methanol-based solvents (e.g., 85% methanol) have shown higher recovery rates than acetonitrile-based solvents for some matrices.[5] For mass spectrometry, ensure the appropriate ionization mode (negative electrospray ionization is common) and optimize source parameters.
High Matrix Effects (Signal Suppression or Enhancement) Co-eluting compounds from the sample matrix interfering with the ionization of this compound.Implement a robust sample cleanup procedure using solid-phase extraction (SPE). Strong anion exchange (SAX) cartridges are effective for purifying extracts.[1][2][5] Matrix-matched calibration should also be used to compensate for matrix effects.[6]
Low Recovery During Sample Preparation Loss of this compound during the cleanup step.Evaluate different SPE cartridges. While C18 cartridges have been used, they may result in poor recoveries.[14] Strong anion exchange (SAX) or Oasis HLB cartridges have demonstrated better performance for this compound.[5][14] Ensure the pH of the loading and washing solutions is optimized to retain the ionic this compound on the SPE sorbent.
Inconsistent Results Instability of this compound in the sample or standard solutions.This compound stability is pH and temperature-dependent. It is most stable at acidic pH (e.g., pH 4).[15][16] Avoid high pH and high temperatures during sample processing. Standard solutions should be stored at low temperatures (-18°C).[13]

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound using various analytical methods as reported in the literature.

Table 1: Performance of LC-MS/MS Based Methods for this compound Detection

Analytical MethodMatrixLOD (µg/kg)LOQ (µg/kg)Reference
UPLC-ESI-QqQ MSWhite Rice, Sorghum, Corn Oil, Baby Food0.04 - 0.070.11 - 0.22[3][5]
LC-MS/MS (HILIC)Maize2.68.8[9]
LC-MS/MSCereal-based foods-20[6]
LC-MS/MSCereal Samples10-[12]
LC-MSNaturally contaminated maize10-[11]
LC-MS/MS (HILIC)Maize14[10]

Table 2: Performance of Other Analytical Methods for this compound Detection

Analytical MethodMatrixLOD (µg/kg)LOQ (µg/kg)Reference
HPLC-HRMSCereal Samples0.72.5[1][2]
HPLC-UVCereal Samples80-[12]
HPLC with Diode Array UV DetectionNot specified41 - 80-[3]

Experimental Protocols

1. Sample Preparation and Extraction for LC-MS/MS Analysis of this compound in Maize

This protocol is based on a "dilute and shoot" approach using HILIC chromatography.[9]

  • Homogenization: Homogenize the maize sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (50/50, v/v).

    • Vortex for 1 minute and then shake for 60 minutes on a mechanical shaker.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Dilution:

    • Take a 1 mL aliquot of the supernatant.

    • Dilute with 1 mL of acetonitrile.

    • Vortex mix and transfer to an autosampler vial for analysis.

2. Sample Preparation with Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) Cleanup

This protocol is suitable for various food matrices and provides a cleaner extract for LC-MS/MS analysis.[5]

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 85% methanol (B129727) in water.

    • Shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cleanup:

    • Condition a strong anion exchange (SAX) SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the sample extract supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of 50% methanol in water, followed by 5 mL of water.

    • Elute the this compound with 5 mL of 2% formic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow_dilute_and_shoot cluster_extraction Extraction cluster_analysis Analysis homogenization Homogenize Sample extraction Extract with Acetonitrile/Water (50/50) homogenization->extraction centrifugation Centrifuge extraction->centrifugation dilution Dilute Supernatant with Acetonitrile centrifugation->dilution Supernatant lcms LC-MS/MS Analysis (HILIC) dilution->lcms

Figure 1. Dilute and Shoot Experimental Workflow.

experimental_workflow_spe_cleanup cluster_extraction Extraction cluster_spe SPE Cleanup (SAX) cluster_analysis Analysis homogenization Homogenize Sample extraction Extract with 85% Methanol homogenization->extraction centrifugation Centrifuge extraction->centrifugation loading Load Extract centrifugation->loading Supernatant conditioning Condition Cartridge conditioning->loading washing Wash Cartridge loading->washing elution Elute this compound washing->elution evaporation Evaporate Eluate elution->evaporation reconstitution Reconstitute evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Figure 2. SPE Cleanup Experimental Workflow.

logical_relationship_method_selection cluster_chromatography Chromatographic Strategy cluster_sample_prep Sample Preparation cluster_detection Detection start Goal: Enhance this compound Detection Sensitivity hilic HILIC start->hilic Improve Retention ion_pair Ion-Pairing start->ion_pair Improve Retention mixed_mode Mixed-Mode start->mixed_mode Improve Retention lanthanide Lanthanide Addition start->lanthanide Improve Retention spe Solid-Phase Extraction (e.g., SAX) start->spe Reduce Matrix Effects & Improve Recovery extraction_solvent Optimize Extraction Solvent start->extraction_solvent Reduce Matrix Effects & Improve Recovery msms Tandem MS (MS/MS) start->msms Increase Selectivity & Sensitivity hrms High-Resolution MS start->hrms Increase Selectivity & Sensitivity

Figure 3. Method Selection for Sensitive this compound Analysis.

References

Technical Support Center: Ion-Pairing Agents for Improved Moniliformin Retention in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ion-pairing agents to improve the retention of moniliformin in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly retained in reversed-phase HPLC?

This compound is a small, highly polar, and strongly acidic mycotoxin with a pKa value of less than 1.7.[1][2] In typical reversed-phase HPLC conditions with mobile phases at a higher pH, this compound exists as a highly water-soluble anion. This high polarity and ionic nature result in very weak interaction with the nonpolar stationary phase (e.g., C18), leading to poor retention and elution near the void volume.

Q2: How do ion-pairing agents improve this compound retention?

Ion-pairing agents are additives to the mobile phase that possess both a hydrophobic region and an ionic group.[3] For the analysis of the anionic this compound, a cationic ion-pairing agent, such as a quaternary ammonium (B1175870) salt, is used. The proposed mechanisms are:

  • Ion-Pair Formation in the Mobile Phase: The cationic ion-pairing agent forms a neutral ion-pair with the anionic this compound in the mobile phase. This neutral complex has a greater affinity for the nonpolar stationary phase, leading to increased retention.

  • Dynamic Ion-Exchange on the Stationary Phase: The hydrophobic part of the ion-pairing agent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The positively charged heads of the ion-pairing agents are oriented towards the mobile phase, and the anionic this compound is retained through electrostatic interactions with this modified surface.

Q3: What are common ion-pairing agents used for this compound analysis?

Tetrabutylammonium (B224687) salts are commonly used for the analysis of this compound. One specific example is the use of 0.005 M tetrabutylammonium hydrogen sulphate in the mobile phase.[4] Other quaternary ammonium salts and alkylamines can also be used for the analysis of acidic compounds.

Q4: Are there alternatives to ion-pairing chromatography for this compound analysis?

Yes, other chromatographic techniques have been successfully employed for this compound analysis, including:

  • Strong Anion Exchange Chromatography (SAX): This technique directly utilizes the anionic nature of this compound for retention on a positively charged stationary phase.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for the retention of highly polar compounds and has been used for this compound analysis.[1] However, it can sometimes suffer from poor peak shapes.[1]

  • Addition of Lanthanide Ions: An innovative approach involves adding lanthanide ions (e.g., La³⁺, Tb³⁺, Eu³⁺) to the mobile phase. These ions can form complexes with this compound, improving peak shape and separation on an LC-NH2 column.[1]

Troubleshooting Guides

Problem 1: Poor or No Retention of this compound

Possible Causes:

  • Inadequate Ion-Pairing Agent Concentration: The concentration of the ion-pairing agent may be too low to effectively form ion pairs or modify the stationary phase.

  • Incorrect Mobile Phase pH: The pH of the mobile phase may not be suitable for the ionization of this compound, which is necessary for the ion-pairing interaction.

  • Insufficient Column Equilibration: Ion-pair chromatography requires long equilibration times for the agent to adsorb onto the stationary phase and establish a stable retention mechanism.[3]

Solutions:

  • Optimize Ion-Pairing Agent Concentration:

    • Start with a concentration of around 5 mM and gradually increase it. Monitor the retention time of this compound.

    • Be aware that excessively high concentrations can lead to decreased retention due to the formation of micelles in the mobile phase.

  • Adjust Mobile Phase pH:

    • For this compound, a pH between 5.0 and 7.5 is generally effective. A pH in this range ensures that this compound is in its anionic form.

  • Ensure Thorough Column Equilibration:

    • Equilibrate the column with the mobile phase containing the ion-pairing agent for an extended period (e.g., 1-2 hours or longer) before the first injection.

    • When changing the mobile phase composition, allow for sufficient re-equilibration time.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions with Residual Silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with this compound, causing peak tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase Composition: The organic modifier content or buffer strength may not be optimal.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., maize extracts) can interfere with the peak shape.[4]

Solutions:

  • Mitigate Silanol Interactions:

    • Ion-pairing agents themselves can help mask residual silanols.[3]

    • Ensure the mobile phase pH is appropriate to suppress silanol activity (typically between pH 3 and 7).

  • Optimize Injection Volume and Sample Concentration:

    • Reduce the injection volume or dilute the sample.

  • Adjust Mobile Phase:

    • Vary the percentage of the organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Ensure the buffer concentration is sufficient to maintain a stable pH.

  • Improve Sample Clean-up:

    • For complex matrices like maize, a thorough sample clean-up procedure is crucial to remove interfering substances.[4] Solid-phase extraction (SPE) with a suitable sorbent can be effective.

Problem 3: Shifting Retention Times

Possible Causes:

  • Inconsistent Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to changes in retention.

  • Temperature Fluctuations: Changes in column temperature can affect the equilibrium of the ion-pairing agent with the stationary phase and influence retention times.[3]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

Solutions:

  • Ensure Mobile Phase Consistency:

    • Prepare fresh mobile phase daily and use a reliable gradient mixer.

    • Keep mobile phase reservoirs capped to minimize evaporation.

  • Use a Column Oven:

    • Maintain a constant column temperature using a column oven to ensure reproducible retention times.

  • Monitor Column Performance:

    • Regularly check the column's performance with a standard solution. If retention times consistently decrease and peak shapes worsen, the column may need to be replaced.

Experimental Protocols

Ion-Pair HPLC Method for this compound

This protocol is based on a published method for the determination of this compound.[4]

ParameterSpecification
Column Reversed-phase C18 (10 µm, 4 mm i.d. x 25 cm)
Mobile Phase 0.005 M Tetrabutylammonium hydrogen sulphate in a mixture of 8% methanol and 92% 0.1 M sodium phosphate (B84403) buffer (pH 7.0)
Flow Rate 2.0 mL/min
Detection UV at 229 nm
Injection Volume 10-20 µL
Lower Detection Limit 1 ng per injection

Mobile Phase Preparation:

  • 0.1 M Sodium Phosphate Buffer (pH 7.0):

    • Prepare solutions of 0.1 M monosodium phosphate and 0.1 M disodium (B8443419) phosphate.

    • Mix the two solutions while monitoring the pH with a calibrated pH meter until a pH of 7.0 is reached.

  • Final Mobile Phase:

    • Dissolve the required amount of tetrabutylammonium hydrogen sulphate in the phosphate buffer to achieve a final concentration of 0.005 M.

    • Add methanol to the solution to a final concentration of 8% (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for this compound Analysis

MethodColumnMobile PhaseDetectionReported Lower Limit of DetectionReference
Ion-Pair HPLCReversed-phase C18 (10 µm, 4 mm i.d. x 25 cm)0.005 M Tetrabutylammonium hydrogen sulphate, 8% Methanol, 92% 0.1 M Sodium Phosphate buffer (pH 7.0)UV (229 nm)1 ng/injection[4]
Strong Anion ExchangeSAX (10 µm, 4 mm i.d. x 25 cm)0.01 M Sodium dihydrogen phosphate (pH 5.0)UV (229 nm)1 ng/injection[4]

Note: Direct comparative studies evaluating a range of different ion-pairing agents for this compound were not available in the reviewed literature. The table presents two distinct, validated methods.

Visualizations

IonPairMechanism Mechanism of Ion-Pair Chromatography for this compound cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase (C18) This compound This compound (Anion) - charge IonPairComplex Neutral Ion-Pair Complex This compound->IonPairComplex forms IonPairAgent Tetrabutylammonium (Cation) + charge IonPairAgent->IonPairComplex C18 Hydrophobic C18 chains IonPairComplex->C18 retained by hydrophobic interaction

Caption: Ion-Pair Formation in the Mobile Phase.

TroubleshootingWorkflow Troubleshooting Workflow for Poor this compound Peak Shape Start Poor this compound Peak Shape (Tailing or Fronting) CheckEquilibration Is column fully equilibrated? Start->CheckEquilibration Equilibrate Equilibrate for extended period (e.g., 1-2 hours) CheckEquilibration->Equilibrate No CheckOverload Is column overloaded? CheckEquilibration->CheckOverload Yes Equilibrate->CheckEquilibration ReduceInjection Reduce injection volume or dilute sample CheckOverload->ReduceInjection Yes CheckMobilePhase Is mobile phase composition optimal? CheckOverload->CheckMobilePhase No ReduceInjection->CheckOverload OptimizeMobilePhase Adjust ion-pair concentration, organic modifier %, or pH CheckMobilePhase->OptimizeMobilePhase No CheckMatrix Are there matrix interferences? CheckMobilePhase->CheckMatrix Yes OptimizeMobilePhase->CheckMobilePhase ImproveCleanup Improve sample clean-up (e.g., use SPE) CheckMatrix->ImproveCleanup Yes End Good Peak Shape CheckMatrix->End No ImproveCleanup->CheckMatrix

Caption: Troubleshooting Decision Tree for Peak Shape Issues.

References

Reducing background interference in moniliformin analysis of maize

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of background interference in the analysis of moniliformin (MON) in maize.

Troubleshooting Guide

This section addresses common issues encountered during this compound analysis, offering step-by-step solutions to reduce background interference and improve analytical accuracy.

Question: Why am I observing high background noise or a rising baseline in my chromatogram?

Answer: High background noise or a rising baseline can originate from several sources, including contaminated solvents, a dirty analytical system, or co-eluting matrix components from the maize sample.

Troubleshooting Steps:

  • Solvent and Mobile Phase Check:

    • Ensure the use of high-purity (HPLC or LC-MS grade) water and solvents. Contaminated water is a common source of baseline noise.[1][2]

    • Degas the mobile phase to prevent air bubbles from entering the system, which can cause pressure fluctuations and baseline instability.[3]

    • If using buffers, ensure they are fully dissolved and filtered. Buffers based on carboxylic acids may have high background absorption at low UV wavelengths.[1]

  • System Cleanup:

    • Flush the injector and the entire HPLC/LC-MS system with a strong, appropriate solvent to remove any accumulated contaminants.[4]

    • If a guard column is in use, replace it, as it is designed to trap contaminants that can cause background issues.[1]

  • Sample Extract Clean-up:

    • The maize matrix is complex and can introduce many interfering compounds.[5] Enhance the clean-up procedure for your sample extracts.

    • Consider using Solid-Phase Extraction (SPE) with a strong anion exchange (SAX) sorbent, which is effective for the acidic this compound molecule.[6][7][8]

    • Immunoaffinity columns (IACs) offer high specificity by using antibodies to bind this compound, significantly reducing matrix components.[9][10][11]

    • Multifunctional clean-up columns, such as MycoSep®, provide a rapid, one-step clean-up that can effectively reduce matrix interference.[10][12][13]

Question: My this compound peak is broad or shows significant tailing. What could be the cause?

Answer: Peak broadening and tailing are often caused by issues with the analytical column, improper mobile phase composition, or secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Column Health:

    • Check for a void at the head of the column, which can cause peak distortion. If a void is visible, the column may need to be replaced.[1]

    • The column may be contaminated or deteriorated. Try flushing the column with a strong solvent. If the problem persists, replace the column.[3]

  • Mobile Phase Optimization:

    • Ensure the pH of the mobile phase is appropriate for this compound, which is a strong acid. For reversed-phase chromatography, an acidic mobile phase is often used.

    • In paired-ion chromatography, ensure the concentration of the ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulphate) is optimal.[14]

  • Analyte Interactions:

    • Peak tailing can result from the interaction of this compound with active sites on the column packing material.[1]

    • Using a different type of column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, can provide alternative selectivity and improve peak shape for polar compounds like this compound.[6][12][13][15]

Question: I'm experiencing low recovery or poor sensitivity for this compound. How can I improve it?

Answer: Low recovery is often related to an inefficient extraction or clean-up process, while poor sensitivity can be due to matrix effects (ion suppression) or suboptimal detection parameters.

Troubleshooting Steps:

  • Extraction Efficiency:

    • Optimize the extraction solvent. Mixtures of acetonitrile (B52724) and water (e.g., 84:16 v/v, 50:50 v/v) are commonly used and have shown high extraction efficiency.[13][15][16] The addition of an acid like formic acid can sometimes improve extraction.[5]

    • Ensure adequate homogenization and extraction time to allow the solvent to penetrate the ground maize matrix.

  • Mitigating Matrix Effects:

    • Matrix effects, particularly ion suppression in LC-MS/MS, are a major cause of poor sensitivity.[17][18]

    • Stable Isotope Dilution Assay (SIDA): This is the most effective way to compensate for matrix effects. By adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₂-moniliformin) to the sample, any signal suppression or enhancement will affect both the analyte and the standard equally, leading to accurate quantification.[7][19][20]

    • Improve Clean-up: A more rigorous clean-up using SPE or IAC will remove more of the interfering matrix components.[7][9]

    • Dilute and Shoot: For some LC-MS/MS applications, a simple dilution of the extract can be sufficient to reduce matrix effects to an acceptable level, though this may compromise the limit of detection.[15]

  • Detector Optimization (LC-MS/MS):

    • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). This compound ionizes well in negative ESI mode ([M-H]⁻ at m/z 97).[12][16]

    • Ensure the correct precursor and product ions are selected for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes. The primary transition for this compound is typically m/z 97 -> m/z 41.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample clean-up technique for reducing matrix interference in maize?

A1: The choice of clean-up technique depends on the required sensitivity, sample throughput, and available instrumentation.

  • Immunoaffinity Columns (IACs) provide the highest selectivity and result in the cleanest extracts due to the specific antibody-antigen binding.[9][10][11] This is often the best choice for achieving very low detection limits.

  • Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) is also highly effective as it specifically retains the acidic this compound molecule while allowing neutral and basic matrix components to be washed away.[6][7][8]

  • Multifunctional columns (e.g., MycoSep®) offer a very fast and simple one-step clean-up that is effective at reducing the matrix effect and requires minimal time per sample.[10][12][13]

Q2: How can I accurately quantify this compound when matrix effects are significant?

A2: The gold standard for accurate quantification in the presence of matrix effects is the Stable Isotope Dilution Assay (SIDA) .[19][20] By using a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound), variations in signal intensity caused by matrix suppression or enhancement are effectively corrected.[7] This approach significantly improves the accuracy and precision of the results.

Q3: What are the typical extraction solvents used for this compound from maize?

A3: The most common and effective extraction solvents are mixtures of acetonitrile and water. Ratios can vary, with common examples being:

  • Acetonitrile/Water (95:5)[16]

  • Acetonitrile/Water (84:16)[12][13]

  • Acetonitrile/Water (80:20)

  • Acetonitrile/Water (50:50)[15] The choice of ratio can be optimized based on the specific maize matrix and subsequent analytical method.

Q4: Can I use a "dilute and shoot" method for this compound analysis in maize?

A4: Yes, a "dilute and shoot" approach, where the initial extract is simply diluted before injection into an LC-MS/MS system, can be used.[15] This method is very fast and avoids time-consuming clean-up steps. However, it is only suitable if the resulting dilution is sufficient to reduce matrix effects to a manageable level and if the instrument is sensitive enough to meet the required limit of quantification (LOQ).[15] This approach may not be suitable for trace-level analysis.

Q5: Which chromatographic technique is best suited for this compound analysis?

A5: Due to its small, polar, and ionic nature, several HPLC techniques can be used:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for retaining and separating very polar compounds like this compound and is often paired with MS detection.[6][12][13][15]

  • Ion-Pair Reversed-Phase HPLC: This method uses an ion-pairing reagent (e.g., triethylamine (B128534) or tetrabutylammonium salts) to improve the retention of the anionic this compound on a standard C18 column.[14][16]

  • Anion-Exchange Chromatography: This directly separates this compound based on its negative charge and is a robust method, often used with UV detection.[7][14]

Data Presentation

Table 1: Comparison of this compound Analysis Methods in Maize

MethodClean-up TechniqueAnalytical MethodRecovery (%)LOQ (µg/kg)Reference
Method AMycoSep® 240 Mon ColumnsLC-MS/MS (HILIC)76 - 91%4[12][13]
Method BStrong Anion Exchange (SAX) SPEHPLC-HRMS75.3%2.5[7]
Method CNone ("Dilute and Shoot")LC-MS/MS (HILIC)-8.8[15]
Method DReversed-Phase (C18) SPELC-MS (Ion-Pair)-10[16]
Method EStrong Anion Exchange (SAX) SPEUHPLC-MS/MS-0.11 - 0.22[8]
Method FIon-Pairing ExtractionHPLC-UV70 - 80%100[21]

Experimental Protocols

Protocol 1: Sample Extraction and Solid-Phase Extraction (SAX) Clean-up (Adapted from[7][8])

  • Homogenization: Grind maize samples to a fine powder (e.g., using a centrifugal mill).

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 25 mL of an extraction solvent (e.g., acetonitrile/water, 85:15 v/v).

    • Shake vigorously for 30 minutes at room temperature.

    • Centrifuge the mixture at 3,100 x g for 5 minutes.

  • SAX Cartridge Conditioning:

    • Condition a Strong Anion Exchange (SAX) SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 2 mL of methanol (B129727), 2 mL of water, and 2 mL of 0.1 M HCl.

  • Sample Loading and Clean-up:

    • Load 5 mL of the supernatant from the extraction step onto the conditioned SAX cartridge.

    • Wash the cartridge with a non-eluting solvent to remove interferences (e.g., 2 mL of water followed by 2 mL of methanol).

    • Elute the this compound from the cartridge using an appropriate acidic or high-salt eluent (e.g., 2 mL of 2% formic acid in methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Immunoaffinity Column (IAC) Clean-up (General Procedure based on[9][11])

  • Extraction: Prepare the sample extract as described in Protocol 1 (Steps 1-2).

  • Dilution: Dilute the supernatant with a phosphate-buffered saline (PBS) solution to ensure optimal antibody binding conditions.

  • Column Loading:

    • Allow the IAC to reach room temperature.

    • Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 drops per second).

  • Washing:

    • Wash the column with a specified volume of wash buffer (typically PBS or pure water) to remove unbound matrix components.

  • Elution:

    • Elute the bound this compound by passing a small volume of an appropriate elution solvent (e.g., methanol or acidified methanol) through the column.

    • Collect the eluate.

  • Final Preparation:

    • Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Clean-up Options cluster_analysis Analysis Maize Maize Sample Grind Grinding & Homogenization Maize->Grind Extract Solvent Extraction (Acetonitrile/Water) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (e.g., SAX) Centrifuge->SPE Supernatant IAC Immunoaffinity Column (IAC) Centrifuge->IAC Supernatant Dilute Dilute & Shoot Centrifuge->Dilute Supernatant Analysis LC-MS/MS or HPLC Analysis SPE->Analysis Clean Extract IAC->Analysis Clean Extract Dilute->Analysis Diluted Extract Quant Data Processing & Quantification Analysis->Quant

Caption: General workflow for this compound analysis in maize.

Troubleshooting_Tree cluster_bg High Background / Noisy Baseline cluster_peak Poor Peak Shape (Tailing/Broad) Start High Background or Poor Peak Shape? CheckSolvents Check Solvents & Mobile Phase (Purity, Degassing) Start->CheckSolvents High Background CheckColumn Check Column Health (Voids, Contamination) Start->CheckColumn Poor Peak Shape CleanSystem Flush System & Injector CheckSolvents->CleanSystem No Improvement ImproveCleanup Improve Sample Clean-up (SPE, IAC) CleanSystem->ImproveCleanup No Improvement Result1 Problem Resolved ImproveCleanup->Result1 OptimizeMP Optimize Mobile Phase (pH, Additives) CheckColumn->OptimizeMP No Improvement ChangeColumn Try Alternative Column (e.g., HILIC) OptimizeMP->ChangeColumn No Improvement ChangeColumn->Result1

Caption: Decision tree for troubleshooting common chromatography issues.

Caption: Chemical structure of the this compound anion.

References

Optimizing collision energy for moniliformin fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of collision energy for the MS/MS fragmentation of moniliformin (MON).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in negative ion mode MS/MS?

In negative electrospray ionization (ESI) mode, this compound readily forms a deprotonated molecule [M-H]⁻. This is used as the precursor ion for MS/MS analysis. The most commonly monitored transition is:

  • Precursor Ion (Q1): m/z 97 [M-H]⁻[1][2][3]

  • Product Ion (Q3): m/z 41[3]

Q2: Why is tandem mass spectrometry analysis of this compound considered challenging?

The analysis is challenging due to the molecule's intrinsic properties. This compound is a small and ionic molecule that, upon fragmentation, produces only one predominant and sensitive product ion (m/z 41).[3][4][5] This limitation means that only a single mass transition can be reliably used for selected reaction monitoring (SRM), which can impact sensitivity and specificity compared to molecules that yield multiple fragments.[3][4]

Q3: What is a good starting point for collision energy (CE) when analyzing this compound?

Published methods show variability, which underscores that the optimal CE is instrument-dependent. However, documented values provide a practical starting range for optimization.

  • One study reported using a collision energy of 21 V with an argon collision pressure of 1.2 mTorr.[2]

  • Another study utilized a collision energy of 12 V .[3]

It is recommended to begin with values in the 10-25 V range and optimize for your specific instrument and conditions.

Q4: My signal for the m/z 41 fragment is weak or absent. What are the first troubleshooting steps?

If you are experiencing a weak signal for the this compound fragment, follow these initial steps:

  • Confirm Precursor Ion Intensity: Ensure you have a stable and strong signal for the m/z 97 precursor ion in MS1 mode. Poor ionization will lead to poor fragmentation.

  • Verify Collision Energy Setting: Double-check that the CE value is appropriate. If it's too low, fragmentation will be inefficient. If it's too high, the fragment ion may undergo further fragmentation (neutral loss) or the signal may be suppressed.

  • Check Collision Gas: Ensure the collision gas (typically argon or nitrogen) is turned on and the pressure is within the manufacturer's recommended range.

Q5: How does collision gas pressure influence fragmentation efficiency?

Collision gas pressure is a critical parameter. Higher pressure increases the number of collisions between the precursor ion and gas molecules, which can enhance fragmentation efficiency. However, excessively high pressure can lead to ion scattering and reduced signal intensity. A reported value for this compound fragmentation is a pressure of 1.2 mTorr.[2] Always optimize this parameter in conjunction with collision energy.

Q6: Is there an automated way to determine the optimal collision energy instead of manual tuning for every experiment?

Yes. While manual optimization for each analyte is common for achieving maximum sensitivity, it can be time-consuming.[6] A widely used alternative is to predict the optimal CE using a linear equation based on the precursor ion's mass-to-charge ratio (m/z) and charge state.[6][7] The general form of the equation is:

CE = slope * (precursor m/z) + intercept

Software tools like Skyline can automate the process of experimentally determining the optimal CE values for a set of molecules and then calculating the ideal slope and intercept for your specific instrument platform.[6][7]

Troubleshooting Guide: Low Sensitivity for this compound

This guide provides a systematic approach to resolving issues with low signal intensity during the MS/MS analysis of this compound.

Logical Flow for Troubleshooting

cluster_ms Mass Spectrometer Checks cluster_lc Chromatography Checks start Low MON Signal (m/z 97 -> 41) ce_check 1. Optimize Collision Energy start->ce_check Start Here gas_check 2. Verify Collision Gas Pressure ce_check->gas_check If no improvement source_check 3. Check Source Parameters gas_check->source_check If no improvement peak_shape 4. Evaluate Peak Shape & Retention source_check->peak_shape If MS is optimized

Caption: A logical workflow for troubleshooting poor this compound signal intensity.

Experimental Protocols & Data

Reported MS/MS Parameters for this compound Analysis

The following table summarizes key instrument parameters from published LC-MS/MS methods for this compound.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Collision Gas PressureIonization ModeReference
97 [M-H]⁻Not Specified211.2 mTorr (Argon)ESI Negative[2]
97 [M-H]⁻41.012Not SpecifiedESI Negative[3]
97 [M-H]⁻Not SpecifiedNot SpecifiedNot SpecifiedAPCI Negative[1]
Protocol: Manual Optimization of Collision Energy

This protocol describes how to experimentally determine the optimal collision energy for the m/z 97 → 41 transition on your instrument.

Objective: To generate a collision energy profile and identify the voltage that produces the maximum intensity for the m/z 41 product ion.

Materials:

  • This compound analytical standard (e.g., 1 µg/mL in a suitable solvent).

  • LC-MS/MS system with infusion pump.

  • Mass spectrometer control software.

Workflow Diagram:

prep 1. Prepare MON Standard (e.g., 1 µg/mL) infuse 2. Infuse Standard into MS (e.g., 5-10 µL/min) prep->infuse setup 3. Set up MS Method: - Precursor m/z 97 - Product m/z 41 - Dwell time: 100-200 ms infuse->setup ramp 4. Create CE Ramp Experiment (e.g., 5V to 35V in 2V steps) setup->ramp acquire 5. Acquire Data ramp->acquire plot 6. Plot Product Ion Intensity vs. Collision Energy acquire->plot determine 7. Determine Optimal CE (Voltage at max intensity) plot->determine

Caption: Standard workflow for manual collision energy optimization via direct infusion.

Procedure:

  • Standard Infusion: Infuse the this compound standard solution directly into the mass spectrometer at a low, stable flow rate (e.g., 5-10 µL/min).

  • MS Method Setup:

    • Set the instrument to negative ionization mode.

    • Select the m/z 97 precursor ion for fragmentation.

    • Set up a Selected Reaction Monitoring (SRM) experiment to monitor the transition m/z 97 → 41.

  • Collision Energy Ramp: Program the instrument to acquire data over a range of collision energy values. A typical range would be from 5 V to 35 V, using an increment of 2 or 3 V for each step.

  • Data Acquisition: Allow the signal to stabilize and acquire data for each collision energy step.

  • Data Analysis:

    • Export the resulting data, which should consist of the intensity of the m/z 41 product ion at each CE value.

    • Create a plot with Collision Energy on the x-axis and Product Ion Intensity on the y-axis.

    • The optimal collision energy is the value that corresponds to the highest point on the curve.

  • Verification (Optional but Recommended): Verify the optimized CE value by performing an LC-MS/MS injection of the this compound standard to ensure performance translates from infusion to chromatographic conditions.

Example Data Table for CE Optimization

Use a table similar to the one below to record and analyze your results.

Collision Energy (V)Product Ion Intensity (Peak Area)Signal-to-Noise (S/N)Analyst Notes
515,00050Low fragmentation
845,000150
1190,000310
14180,000650
17250,000900Signal approaching maximum
20 275,000 980 Optimal CE
23240,000850Signal decreasing
26160,000580Significant drop-off
2980,000290Over-fragmentation likely

References

Technical Support Center: Strong Anion Exchange (SAX) Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low recovery from strong anion exchange (SAX) columns.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of my target molecule from a SAX column?

Low recovery in SAX chromatography is often due to suboptimal binding of the target molecule to the stationary phase or inefficient elution. Several factors can contribute to this, including incorrect buffer conditions, sample characteristics, and column health.[1] A systematic approach to troubleshooting involves evaluating each step of the chromatographic process, from sample preparation to elution.

Q2: How do I ensure optimal binding of my protein to the SAX column?

For effective binding in anion exchange chromatography, the pH of the starting buffer should be at least 0.5 to 1 pH unit above the isoelectric point (pI) of the target protein.[1] This ensures the protein carries a net negative charge and can interact with the positively charged stationary phase. Additionally, the ionic strength of the sample and the starting buffer should be low to minimize competition for binding sites on the resin.[2][3] It is also crucial to ensure the sample is properly buffered and free of contaminants that might interfere with binding.[4]

Q3: My protein is not binding to the column, even with the correct buffer pH. What else could be the issue?

If the buffer pH is appropriate and your protein is still not binding, consider the following:

  • High Ionic Strength in the Sample: The presence of high salt concentrations in your sample will prevent the protein from binding to the column.[2][3] A buffer exchange step using a desalting column may be necessary to reduce the ionic strength of the sample.[1]

  • Column Contamination: The column may be fouled with precipitated proteins, lipids, or other contaminants from previous runs, which can reduce its binding capacity.[2] A thorough cleaning and regeneration protocol should be implemented.

  • Insufficient Column Equilibration: The column must be fully equilibrated with the starting buffer before loading the sample. Inadequate equilibration can lead to inconsistent binding.[2] It is recommended to equilibrate with at least 20 column volumes of the mobile phase.

Q4: I am observing my target molecule in the flow-through. What does this indicate?

The presence of the target molecule in the flow-through fraction typically signifies one of two main issues:

  • Incorrect Binding Conditions: As mentioned previously, a buffer pH that is too close to or below the protein's pI, or high ionic strength in the sample, will prevent binding.[1]

  • Exceeded Binding Capacity: The amount of protein loaded onto the column has surpassed the resin's capacity to bind it.[1] To address this, you can either reduce the sample load or use a larger column with a higher binding capacity.

Q5: My protein binds to the column, but the recovery during elution is low. What are the potential causes?

Low recovery during elution can be caused by several factors:

  • Elution Buffer Ionic Strength is Too Low: The salt concentration in the elution buffer may not be high enough to effectively displace the strongly bound protein from the resin.[2] A gradual increase in the salt concentration (gradient elution) or a step elution with a higher salt concentration might be necessary.

  • Protein Precipitation on the Column: The high salt concentration in the elution buffer can sometimes cause the protein to precipitate on the column.[3] If this is suspected, it may be beneficial to try eluting with a pH gradient instead of a salt gradient.[3]

  • Hydrophobic Interactions: In some cases, proteins can engage in hydrophobic interactions with the stationary phase matrix.[2] Adding a small percentage of an organic solvent (e.g., 5% isopropanol) to the elution buffer can help to disrupt these interactions and improve recovery.[2]

  • Irreversible Binding: The protein may be binding too strongly to the column, making elution difficult. This can sometimes be addressed by adjusting the elution conditions, such as using a stronger salt or altering the pH.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low recovery from a SAX column.

TroubleshootingWorkflow cluster_start Start cluster_binding Binding Issues cluster_elution Elution Issues cluster_column Column Health cluster_end Resolution Start Low Recovery Observed CheckBinding Check for Protein in Flow-through Start->CheckBinding OptimizeBinding Optimize Binding Conditions: - Adjust Buffer pH (> pI) - Lower Sample Ionic Strength CheckBinding->OptimizeBinding Yes OptimizeElution Optimize Elution Conditions: - Increase Salt Concentration - Use pH Gradient CheckBinding->OptimizeElution No CheckCapacity Check Column Capacity: - Reduce Sample Load - Use Larger Column OptimizeBinding->CheckCapacity CleanColumn Perform Column Cleaning and Regeneration CheckCapacity->CleanColumn CheckPrecipitation Check for Precipitation: - Modify Elution Buffer - Add Organic Solvent OptimizeElution->CheckPrecipitation CheckPrecipitation->CleanColumn Resolved Recovery Improved CleanColumn->Resolved SAX_Binding_Logic cluster_conditions Experimental Conditions cluster_protein_state Protein State cluster_outcome Binding Outcome Buffer_pH Buffer pH Net_Charge Protein Net Charge Buffer_pH->Net_Charge Protein_pI Protein pI Protein_pI->Net_Charge Ionic_Strength Ionic Strength Binding Binding to SAX Resin Ionic_Strength->Binding Low No_Binding No Binding (in Flow-through) Ionic_Strength->No_Binding High Net_Charge->Binding Negative Net_Charge->No_Binding Neutral or Positive

References

Moniliformin Stability in Extraction Solvents: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of moniliformin in various extraction solvents. Below, you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure accurate and reproducible results in your analytical studies.

Frequently Asked Questions (FAQs)

Q1: Which solvent system is recommended for the most efficient extraction of this compound from cereal matrices?

Methanol-based solvent systems generally exhibit higher recovery rates for this compound compared to acetonitrile-based systems.[1] Specifically, an 85% methanol (B129727) in water (v/v) solution has been identified as an optimal extraction solvent, demonstrating the highest recovery rates in comparative studies.[1] While some studies have shown high recoveries with acetonitrile (B52724)/water mixtures (e.g., 50:50, v/v), methanol-based solvents have been more consistently reported to provide superior extraction efficiency.

Q2: How does pH affect the stability of this compound in aqueous solutions?

This compound is highly sensitive to pH, particularly at elevated temperatures. It is most stable in acidic conditions, with maximal stability observed at pH 4.[2][3] As the pH increases, the stability of this compound decreases significantly. In alkaline conditions (e.g., pH 10), substantial degradation occurs, which is further accelerated by heat.[2][3]

Q3: What is the thermal stability of this compound in extracted samples?

The thermal stability of this compound is dependent on the pH of the medium. In acidic aqueous solutions (pH 4), this compound shows remarkable heat stability, with only a 5% reduction observed after 60 minutes at 150°C.[2][3] However, in neutral and alkaline solutions, heating leads to moderate to significant decomposition. For instance, in a ground corn matrix, 55% of this compound remained after heating at 100°C for 30 minutes.[4]

Q4: How should I store my this compound stock solutions and prepared extracts?

For long-term storage, individual stock solutions of this compound prepared in solvents like methanol should be stored at -18°C.[5] It is recommended to monitor the concentration of these solutions over time as some degradation may occur.[6] For short-term storage of prepared extracts, keeping them at a low temperature (e.g., 4°C) and protected from light is advisable to minimize degradation. One study indicated that diluted multi-mycotoxin standards in water/methanol (50/50 v/v) with 0.1% formic acid were stable for at least 75 hours at 23°C when exposed to light.[5]

Q5: Is this compound stable in pure organic solvents like acetonitrile and methanol?

While pure organic solvents are used for preparing standard solutions, the addition of water can impact stability. For some mycotoxins, aqueous-organic mixtures can lead to degradation, especially at room temperature.[7] Although specific long-term stability data for this compound in pure acetonitrile versus pure methanol at room temperature is not extensively documented in the provided results, storage at low temperatures (-18°C) is the generally recommended practice for maintaining the integrity of analytical standards.[5]

Data Summary Tables

Table 1: Comparison of this compound Recovery in Different Extraction Solvents from Cereal Matrices

Extraction SolventMatrixAverage Recovery (%)Reference
85% Methanol (v/v)White RiceHighest among tested[1]
75-93% Methanol-basedWhite Rice75-93[1]
27-91% Acetonitrile-basedWhite Rice27-91[1]
Acetonitrile/Water (95:5)Ground Corn80[4]
Acetonitrile/Water (95:5)Ground Wheat85[4]
WaterDried Fusarium Cultures on Maize95[8]

Table 2: Thermal Stability of this compound in Aqueous Solution at Different pH Levels

Temperature (°C)pHTime (min)This compound Reduction (%)Reference
1504605[2][3]
100106056[2][3]
125106072[2][3]
150106083[2][3]
1751060>99[2][3]

Troubleshooting Guide

Issue: Low Recovery of this compound

Low recovery is a common issue in mycotoxin analysis. The following steps can help troubleshoot and improve your results.

Low_Recovery_Troubleshooting start Low this compound Recovery check_solvent 1. Verify Extraction Solvent start->check_solvent check_ph 2. Assess pH of Extraction start->check_ph check_temp 3. Evaluate Extraction Temperature start->check_temp check_storage 4. Review Sample/Extract Storage start->check_storage solution1 Switch to 85% Methanol/Water check_solvent->solution1 Methanol-based solvents often yield higher recovery. solution2 Acidify Sample/Solvent (if compatible with method) check_ph->solution2 This compound is more stable at acidic pH (e.g., pH 4). solution3 Avoid High Temperatures During Extraction check_temp->solution3 High temperatures, especially at neutral/alkaline pH, cause degradation. solution4 Store Extracts at -18°C, Protect from Light check_storage->solution4 Improper storage leads to degradation over time.

Caption: Troubleshooting workflow for low this compound recovery.

Experimental Protocols

Protocol 1: Extraction of this compound from Cereal Grains using Acetonitrile/Water

This protocol is adapted from studies demonstrating good recovery of this compound from corn and wheat.[4]

Extraction_Protocol_ACN start Start: Homogenized Cereal Sample step1 Add Acetonitrile/Water (95:5) start->step1 step2 Shake/Vortex vigorously step1->step2 step3 Centrifuge to separate solid and liquid phases step2->step3 step4 Collect supernatant step3->step4 step5 (Optional) Defat with n-hexane step4->step5 step6 Evaporate an aliquot of the extract step5->step6 step7 Clean up on C18 and neutral alumina (B75360) columns step6->step7 end Proceed to LC-MS/MS Analysis step7->end

Caption: Workflow for this compound extraction using acetonitrile/water.

Protocol 2: Optimized Extraction of this compound using Methanol/Water

This protocol is based on findings that indicate higher recovery rates with methanol-based solvents.[1]

Extraction_Protocol_MeOH start Start: Homogenized Cereal Sample step1 Add 85% Methanol in Water (v/v) start->step1 step2 Homogenize/Shake for a defined period step1->step2 step3 Centrifuge the mixture step2->step3 step4 Collect the supernatant step3->step4 step5 Purify using a Strong Anion Exchange (SAX) SPE cartridge step4->step5 end Proceed to UPLC-MS/MS Analysis step5->end

Caption: Optimized workflow for this compound extraction using methanol/water.

References

Selecting the optimal mobile phase for moniliformin HILIC separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal selection of a mobile phase in moniliformin Hydrophilic Interaction Liquid Chromatography (HILIC) separation.

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Suboptimal mobile phase composition or pH. This compound is an ionic compound, and its retention and peak shape in HILILC can be sensitive to the mobile phase.[1]

  • Solution:

    • Adjust Buffer Concentration: A common starting point for buffer concentration in HILIC is 10 mM.[2] If you observe peak tailing, consider slightly increasing the buffer concentration to improve peak symmetry.

    • Modify Mobile Phase Additives: The addition of lanthanide ions (e.g., La³⁺, Tb³⁺, or Eu³⁺) to the mobile phase has been shown to significantly improve the peak shape of this compound by forming coordination complexes.[1] An aqueous solution of 10 mM La³⁺ can be used as the mobile phase with an LC-NH2 column to achieve a symmetrical peak.[1]

    • Optimize pH: The pH of the mobile phase can influence the charge state of both the analyte and the stationary phase, affecting retention and peak shape.[2] Ensure the mobile phase pH is appropriate for this compound.

Issue: Poor or No Retention

  • Possible Cause: The mobile phase is too "strong" (i.e., has too high a water content), or the column has not been properly equilibrated. In HILIC, water is the strong solvent.[2]

  • Solution:

    • Increase Organic Content: Increase the percentage of acetonitrile (B52724) in your mobile phase. HILIC separations typically require a high organic content, often 60% or more, to achieve retention of polar compounds.[2]

    • Ensure Proper Column Equilibration: It is critical to equilibrate the HILIC column with the initial mobile phase conditions for a sufficient time between injections. This allows for the formation of the necessary water layer on the stationary phase surface, which is essential for the HILIC retention mechanism.[2]

Issue: Inconsistent Retention Times

  • Possible Cause: Fluctuations in mobile phase composition, temperature, or inadequate column re-equilibration between injections.

  • Solution:

    • Premix Mobile Phase: For isocratic separations, it is recommended to premix the mobile phase to avoid issues with eluent proportioning.[3]

    • Use a Column Oven: Maintain a stable column temperature using a column oven to prevent retention time shifts.

    • Sufficient Re-equilibration: Ensure the column is fully re-equilibrated to the initial conditions between each injection. The water layer on the HILIC stationary phase needs to be re-established for reproducible retention.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound HILIC separation?

A good starting point is a mobile phase consisting of acetonitrile and an aqueous buffer. For example, a mobile phase of 90% acetonitrile and 10% 60 mM ammonium (B1175870) formate (B1220265) has been used successfully with a ZIC-p-HILIC column.[4]

Q2: How can I improve the peak shape of this compound?

Poor peak shape, particularly tailing, is a common issue with this compound analysis using HILIC.[1] Adding lanthanide ions, such as lanthanum chloride (LaCl₃), to the aqueous portion of the mobile phase can significantly improve peak symmetry.[1]

Q3: My this compound peak is eluting too early. What should I do?

Eluting too early indicates insufficient retention. In HILIC, this means the mobile phase is too strong. To increase retention, you need to increase the proportion of the organic solvent (typically acetonitrile) in your mobile phase.[2]

Q4: Are there alternative chromatography techniques for this compound analysis if HILIC is problematic?

Yes, other methods have been used. These include ion-pair chromatography on a reverse-phase column and separation on a strong anion exchange column.[5] However, HILIC is a powerful technique for polar compounds like this compound.[2][6]

Quantitative Data Summary

Stationary PhaseMobile Phase AMobile Phase BComposition (A:B)Flow Rate (mL/min)ObservationsReference
ZIC-p-HILIC60 mM Ammonium FormateAcetonitrile10:900.15Enhanced sensitivity and peak shape.[4]
Kinetex HILIC60 mM Ammonium FormateAcetonitrile5:95 and 2:980.1 - 0.3Peak eluted before the dead volume.[4]
LUNA HILIC60 mM Ammonium FormateAcetonitrileVarious-Unsatisfactory due to peak splitting.[4]
LC-NH210 mM La³⁺ aqueous solution---Symmetrical peak shape.[1]
ZIC ZwitterionAcetonitrile/Water-85:15 (for extraction)-Successful detection with ESI(-)-MS.[6][7]

Experimental Protocols

Protocol 1: HILIC Separation with Ammonium Formate Buffer

  • Column: ZIC-p-HILIC column.

  • Mobile Phase A: Prepare a 60 mM ammonium formate solution in water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: Set the mobile phase composition to 10% Mobile Phase A and 90% Mobile Phase B.

  • Flow Rate: Set the flow rate to 0.15 mL/min.

  • Column Temperature: Maintain the column at 25 °C.

  • Injection Volume: Inject 5 µL of the sample.

  • Detection: HPLC-MS/MS with Electrospray Ionization (ESI) in negative mode.[4]

Protocol 2: HILIC Separation with Lanthanide Ion Additive

  • Column: LC-NH2 column.

  • Mobile Phase: Prepare a 10 mM aqueous solution of Lanthanum(III) chloride (LaCl₃).

  • Chromatography: Use this solution as the mobile phase for isocratic elution.

  • Detection: UV (260 nm) or Mass Spectrometry.[1]

Workflow for Mobile Phase Selection

MobilePhaseSelection Start Start: this compound HILIC Analysis Initial_Conditions Select Initial Conditions: - HILIC Column (e.g., ZIC-p-HILIC) - Mobile Phase: Acetonitrile/Ammonium Formate (e.g., 90:10) Start->Initial_Conditions Run_Experiment Run Separation Initial_Conditions->Run_Experiment Evaluate_Chroma Evaluate Chromatogram: - Retention Time - Peak Shape - Sensitivity Run_Experiment->Evaluate_Chroma Optimal Optimal Separation Achieved Evaluate_Chroma->Optimal Good Troubleshoot Troubleshoot Evaluate_Chroma->Troubleshoot Not Good Poor_Retention Poor Retention? Troubleshoot->Poor_Retention Poor_Peak_Shape Poor Peak Shape? Troubleshoot->Poor_Peak_Shape Poor_Retention->Poor_Peak_Shape No Increase_ACN Increase Acetonitrile % Poor_Retention->Increase_ACN Yes Poor_Peak_Shape->Optimal No, consult further Adjust_Buffer Adjust Buffer Concentration or Add Lanthanide Ions Poor_Peak_Shape->Adjust_Buffer Yes Increase_ACN->Run_Experiment Adjust_Buffer->Run_Experiment

Caption: Workflow for selecting the optimal mobile phase in this compound HILIC separation.

References

Technical Support Center: Moniliformin Quantification in Silage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of moniliformin in silage samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying this compound in silage samples challenging?

A1: Quantifying this compound in silage presents several challenges due to the complex nature of the silage matrix and the physicochemical properties of the mycotoxin itself. Key difficulties include:

  • Complex Matrix: Silage is a fermented feed with a wide range of compounds, such as organic acids (lactic, acetic, propionic), alcohols, and various degradation products, which can interfere with analytical methods.[1][2]

  • High Polarity of this compound: this compound is a small, highly polar, and ionic molecule, which makes its extraction and chromatographic retention on conventional reversed-phase columns difficult.[3]

  • Matrix Effects: Co-eluting compounds from the silage matrix can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[4][5]

  • Low Recoveries: The interaction of this compound with matrix components can lead to low and variable recovery rates during sample preparation.[6]

  • Stability: The stability of this compound during the ensiling process and subsequent storage can vary, potentially affecting the accuracy of measurements.[7][8]

Q2: What are the most common analytical methods for this compound quantification in silage?

A2: The most prevalent methods for this compound analysis in feed, including silage, are based on liquid chromatography. These include:

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method often requires ion-pair chromatography to retain this compound on a reversed-phase column.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most sensitive and selective method. It often utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of the polar this compound molecule.[10][11][12]

Q3: Are there specific sample preparation techniques recommended for silage?

A3: Yes, a robust sample preparation protocol is crucial for accurate this compound quantification in silage. A typical workflow involves:

  • Homogenization: Thoroughly mixing the silage sample to ensure representativeness.

  • Extraction: Using a polar solvent mixture, most commonly acetonitrile/water, to extract this compound from the sample matrix.[13]

  • Clean-up: Employing Solid-Phase Extraction (SPE) with strong anion exchange (SAX) cartridges to remove interfering compounds is a common and effective strategy.[3][9][11] Multifunctional clean-up columns are also used.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No this compound Peak in Chromatogram Inefficient extraction.Optimize the extraction solvent. Acetonitrile/water mixtures (e.g., 84:16 v/v or 50:50 v/v) are commonly effective.[9] Increase extraction time or use mechanical shaking.
This compound loss during sample evaporation.Avoid evaporating the sample to complete dryness. If concentration is necessary, reduce the volume to about 1 mL.[14]
Poor retention on HPLC column.For reversed-phase HPLC, use an ion-pairing reagent like tetrabutylammonium (B224687) hydrogen sulphate.[6] Alternatively, switch to a HILIC column which is better suited for polar compounds.[10][11][14]
Poor Peak Shape (Tailing, Splitting) Column overloading.Decrease the injection volume.
Contaminated guard or analytical column.Replace the guard column. If the problem persists, clean or replace the analytical column.
Inappropriate mobile phase composition.Re-prepare the mobile phase and ensure proper mixing. For HILIC, adjust the ratio of the aqueous and organic phases to optimize peak shape.[14]
High Variability in Results (Poor Reproducibility) Inconsistent sample homogenization.Ensure the silage sample is thoroughly mixed before taking a subsample for extraction.
Variable recovery during clean-up.Ensure consistent conditioning, loading, washing, and elution steps during SPE. Check for lot-to-lot variability in SPE cartridges.
Matrix effects in LC-MS/MS.Implement matrix-matched calibration curves for quantification.[4] Consider using an internal standard, such as ¹³C₂-moniliformin, to compensate for matrix effects.[4]
High Background Noise in Chromatogram Insufficient sample clean-up.Optimize the SPE clean-up protocol. Ensure the washing step is sufficient to remove interfering matrix components.[6]
Contaminated mobile phase or LC system.Prepare fresh mobile phase with high-purity solvents. Flush the LC system.[15]

Quantitative Data Summary

The following table summarizes this compound concentrations found in silage and related feed samples from various studies.

Feed Type Number of Samples Positive Samples (%) This compound Concentration Range (µg/kg) Mean/Median Concentration (µg/kg) Reference
Corn SilageN/AN/A3 - 48N/A[4]
Maize3997%LOD - 847Mean: 118, Median: 39
Maize400100%N/A (varied by year)Mean: 41.2 - 222.7[12]
Maize10893%N/A
Cereal Samples2387%Up to 126N/A[9]
LOD: Limit of Detection

Experimental Protocols

Protocol 1: this compound Extraction and Clean-up from Silage

This protocol is a generalized procedure based on common practices for this compound analysis.

  • Sample Preparation:

    • Homogenize 1 kg of the silage sample.

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of an acetonitrile/water mixture (e.g., 84:16 v/v).[9]

    • Shake vigorously for 60-90 minutes at room temperature using a rotary shaker.[13]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant for the clean-up step.

  • Solid-Phase Extraction (SPE) Clean-up (using SAX cartridges):

    • Condition a strong anion exchange (SAX) SPE cartridge by passing methanol (B129727) followed by deionized water.

    • Load a specific volume of the supernatant onto the cartridge.

    • Wash the cartridge with deionized water to remove neutral and cationic interferences.

    • Elute this compound with a suitable acidic eluent (e.g., HCl in methanol).

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC analysis.

Protocol 2: LC-MS/MS Analysis using HILIC

This protocol outlines a typical "dilute and shoot" approach for rapid analysis.

  • Sample Preparation:

    • Homogenize the silage sample.

    • Weigh 5 g of the sample into a centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile/water (50/50, v/v).[10]

    • Shake for 60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dilution:

    • Take an aliquot of the supernatant and dilute it with acetonitrile.[10]

    • Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Conditions:

    • Column: HILIC column (e.g., ZIC-HILIC).[11][14]

    • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) or acetate (B1210297) in water and acetonitrile.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

    • MRM Transitions: Monitor the transition for this compound (e.g., m/z 97 -> 41).

Visualizations

Moniliformin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (SPE) start Silage Sample homogenize Homogenize start->homogenize weigh Weigh 5g homogenize->weigh add_solvent Add Acetonitrile/Water weigh->add_solvent shake Shake (60-90 min) add_solvent->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant load_spe Load on SAX Cartridge supernatant->load_spe wash Wash load_spe->wash elute Elute wash->elute evaporate Evaporate & Reconstitute elute->evaporate end_node LC-MS/MS Analysis evaporate->end_node

Caption: Workflow for this compound Extraction and Clean-up.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_prep Sample Prep Issues cluster_hplc Chromatography Issues start No / Low Peak check_solvent Optimize Solvent? start->check_solvent Extraction check_evaporation Avoid Evaporation to Dryness? start->check_evaporation Evaporation check_retention Use Ion-Pair or HILIC? start->check_retention Chromatography check_time Increase Extraction Time? check_solvent->check_time solution Peak Recovered check_time->solution check_evaporation->solution check_retention->solution

Caption: Troubleshooting Logic for Low this compound Signal.

References

Technical Support Center: Resolving Co-eluting Peaks in Complex Cereal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of complex cereal extracts.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Q1: My chromatogram shows co-eluting or overlapping peaks. How can I improve the resolution?

A1: Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common challenge, especially with complex matrices like cereal extracts[1][2]. Resolving these peaks is crucial for accurate identification and quantification[2]. The resolution of two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k')[1][3]. A resolution value (Rs) of 1.5 or greater is generally considered baseline separation[3].

Here is a systematic approach to troubleshoot and resolve co-eluting peaks:

1. Optimize Chromatographic Conditions

The most powerful way to improve resolution is by manipulating the chemical interactions between the analytes, the stationary phase, and the mobile phase to increase selectivity (α) and retention (k')[1][4].

  • Mobile Phase Composition:

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase will increase retention times (k'), potentially improving separation[1][5]. Aim for a capacity factor (k') between 1 and 5 for optimal resolution[1][2].

    • Change Organic Modifier: If adjusting the solvent strength is not effective, switching the organic modifier can alter selectivity (α)[2]. For example, replacing acetonitrile with methanol (B129727) can change the elution order of compounds due to different solvent properties[2][3].

    • Modify pH: For ionizable compounds, adjusting the mobile phase pH can significantly alter retention and selectivity. A change of just one pH unit can have a substantial impact. Ensure the buffer concentration is adequate (typically 10-25 mM) to control the ionization state of the analytes effectively[3].

    • Optimize Gradient: For complex mixtures, a gradient elution is often necessary[3]. A slower, shallower gradient can significantly improve the separation of closely eluting compounds. Introducing isocratic holds at specific points in the gradient can also help resolve critical peak pairs[3].

  • Stationary Phase (Column) Chemistry:

    • Change Column Chemistry: If mobile phase optimization is insufficient, changing the column's stationary phase is one of the most effective ways to alter selectivity[2][4]. Modern chromatography offers a wide variety of column chemistries beyond standard C18, such as C12, Biphenyl, Phenyl-Hexyl, and Amide columns, which can provide different interactions and improve separation[1][2].

    • Consider Particle Size and Column Length: Increasing column efficiency (N) can also improve resolution. This can be achieved by using a column with smaller particles or by increasing the column length[4]. However, these changes may lead to higher backpressure and longer analysis times[4].

2. Adjust Instrumental Parameters
  • Flow Rate: Lowering the flow rate generally increases column efficiency and can improve the resolution of closely spaced peaks, though it will also increase the analysis time[3][6].

  • Temperature: Changing the column temperature can alter selectivity and efficiency[3][6]. Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks, but may also decrease retention. Lowering the temperature can increase retention and improve resolution[6]. It's crucial to test different temperatures to find the optimal balance.

  • Injection Volume: Overloading the column by injecting too much sample can cause peak fronting and a loss of resolution[3][6]. Try reducing the injection volume or diluting the sample[3]. As a general guideline, the injection volume should be 1-2% of the total column volume for sample concentrations around 1 µg/µL[6].

3. Enhance Sample Preparation

Complex matrices in cereal extracts are a major source of interferences that can co-elute with target analytes[7][8]. Improving sample preparation can reduce matrix complexity and mitigate co-elution issues.

  • Solid-Phase Extraction (SPE): Use SPE to selectively isolate analytes of interest and remove interfering matrix components. The choice of SPE sorbent (e.g., C18, ion-exchange) is critical for effective cleanup[9][10].

  • QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for sample cleanup in food analysis and can effectively remove many interfering compounds[7][9].

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, which can help remove interfering substances[9][11].

4. Utilize Advanced Detection and Data Analysis

When chromatographic separation is not fully achievable, advanced detection and data analysis techniques can help.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF-MS provide high mass resolution and accuracy, which can distinguish between co-eluting compounds that have different elemental compositions[12].

  • Tandem Mass Spectrometry (MS/MS): By selecting specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), MS/MS can provide high selectivity and quantitative accuracy even in the presence of co-eluting matrix components[13].

  • Computational Deconvolution: Chemometric methods like Multivariate Curve Resolution (MCR) or Parallel Factor Analysis (PARAFAC) can be used to mathematically resolve the signals of co-eluting components from GC/MS or LC/MS data sets[14][15].

Frequently Asked Questions (FAQs)

Q2: How can I identify if I have co-eluting peaks?

A2: Identifying co-elution can be challenging, especially when peaks overlap perfectly[2]. Here are several indicators:

  • Peak Shape Asymmetry: Look for non-symmetrical peaks. Shoulders on the front or back of a peak are a strong indication of a hidden, co-eluting compound. A shoulder is a sudden discontinuity, distinct from gradual peak tailing[1][2].

  • Peak Purity Analysis (Diode Array Detector - DAD): If you are using a DAD, you can perform a peak purity analysis. This software feature collects multiple UV-Vis spectra across the peak. If all the spectra are identical, the peak is likely pure. If the spectra differ, it indicates the presence of more than one compound[1][2].

  • Mass Spectrometry (MS): An MS detector is a powerful tool for detecting co-elution. By examining the mass spectra at different points across a single chromatographic peak, you can identify if multiple mass-to-charge ratios (m/z) are present, which would confirm co-elution[2].

Q3: What is a good starting point for an HPLC method for analyzing complex cereal extracts?

A3: A reversed-phase HPLC method using a C18 column is a common and effective starting point for the analysis of many compounds in cereal extracts[3][10].

  • Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3].

  • Mobile Phase A: 0.1% formic acid in water[3][16].

  • Mobile Phase B: Acetonitrile or Methanol[3].

  • Flow Rate: 1.0 mL/min[3].

  • Column Temperature: 30 °C[3].

  • Initial Gradient: Start with a broad "scouting" gradient (e.g., 5% to 95% B over 15-20 minutes) to determine the approximate elution times of your analytes. Based on this run, you can create a more optimized, shallower gradient focused on the elution window of your compounds of interest[3].

Q4: My peaks are showing tailing or fronting. Can this be related to co-elution?

A4: While peak tailing and fronting are typically caused by other issues, they can obscure or be mistaken for co-elution.

  • Peak Tailing: This is often caused by secondary interactions between acidic silanol (B1196071) groups on the silica-based column packing and basic analytes. Other causes include column contamination, insufficient mobile phase buffer capacity, or extra-column volume[3].

  • Peak Fronting: This is less common and is usually a sign of column overload (injecting too much sample) or an injection solvent that is stronger than the mobile phase[3]. Resolving these issues first can lead to sharper, more symmetrical peaks, which makes it easier to identify true co-elution problems.

Q5: How can improved sample preparation resolve co-eluting peaks?

A5: Cereal extracts are complex matrices containing numerous compounds (lipids, starches, proteins, etc.) that can interfere with the analysis and co-elute with the analytes of interest[7][8]. A more selective sample preparation method can eliminate these interferences before they are introduced into the HPLC system.

  • Reduces Matrix Complexity: Techniques like Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) as used in the QuEChERS method can selectively remove classes of interfering compounds[7][13]. For example, a C18 sorbent can be used to remove nonpolar interferences[17].

  • Concentrates Analyte: Pre-concentration steps can enrich the analyte concentration relative to the matrix, improving the signal-to-noise ratio and potentially moving the analyte peak away from interfering background signals[7].

  • Prevents Column Contamination: A cleaner sample extract prevents the build-up of strongly retained matrix components on the column, which can degrade performance and cause peak shape issues over time[18].

Q6: Are there computational methods to resolve co-eluting peaks after data acquisition?

A6: Yes, when chromatographic optimization is insufficient, computational deconvolution methods can be applied to mathematically separate overlapping peaks. These chemometric techniques are particularly useful for data from hyphenated techniques like GC-MS and LC-MS[14][19].

  • Parallel Factor Analysis (PARAFAC2): This modeling approach can deconvolve experimental signals to automatically extract and separate contributions from different compounds in the raw data, including co-eluting peaks[15].

  • Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS): MCR-ALS is a powerful tool for resolving complex chemical mixtures by estimating the pure elution profiles and mass spectra of co-eluting compounds[15].

  • Functional Principal Component Analysis (FPCA): This is another statistical method that can be used to separate overlapping peaks in large chromatographic datasets[14][19].

Data Presentation

Table 1: Comparison of HPLC Column Chemistries for Altering Selectivity
Stationary PhasePrimary Interaction MechanismBest Suited ForPotential Advantage for Cereal Extracts
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactionsGeneral purpose, nonpolar to moderately polar compounds.[3]A robust starting point for a wide range of metabolites.
C8 (Octylsilane) Hydrophobic (less retentive than C18)More polar compounds or when less retention is needed.Faster elution of highly nonpolar compounds like lipids.
Phenyl-Hexyl π-π interactions, hydrophobic interactionsAromatic compounds, compounds with double bonds.[2]Offers alternative selectivity for phenolic compounds, flavonoids, and certain mycotoxins often found in cereals.[12]
Biphenyl π-π interactions (stronger than Phenyl)Aromatic compounds, polar compounds.[2]Enhanced retention and unique selectivity for aromatic analytes.
Embedded Polar Group (EPG) Hydrophobic interactions, hydrogen bondingPolar and hydrophilic compounds.Better peak shape for basic compounds and compatibility with highly aqueous mobile phases.
Amide HILIC (Hydrophilic Interaction Liquid Chromatography)Very polar, water-soluble compounds.[2]Good for separating polar compounds like sugars or amino acids that are poorly retained in reversed-phase.

Experimental Protocols

Protocol 1: HPLC Method Development for Separation of Analytes in a Complex Cereal Extract

This protocol outlines a systematic approach to developing a robust HPLC method for resolving components in a complex mixture.

  • Initial Setup and Scouting Run:

    • Column Selection: Begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[3].

    • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as acetonitrile[3]. Ensure both are properly filtered and degassed.

    • Instrument Setup: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C[3]. Set your detector (e.g., DAD or MS) to monitor the wavelengths or mass ranges relevant to your analytes.

    • Scouting Gradient: Perform a fast, broad linear gradient from 5% B to 95% B over 15 minutes. This initial run will show the retention window for your compounds of interest[3].

  • Gradient Optimization:

    • Adjust Initial %B: If your peaks elute very early (k' < 1), decrease the initial %B to increase retention[1].

    • Modify Gradient Slope: Based on the scouting run, create a more targeted gradient. To improve the separation of a group of closely eluting peaks, decrease the gradient slope (i.e., make it shallower) in the time segment where they elute[3]. For example, if peaks co-elute between 7 and 9 minutes, you might change the gradient from 2%/min to 0.5%/min during that window.

    • Introduce Isocratic Holds: For particularly difficult separations, an isocratic hold (holding the mobile phase composition constant) can be inserted into the gradient to maximize resolution for a critical pair[3].

  • Selectivity Optimization:

    • Change Solvent: If co-elution persists after gradient optimization, the issue is likely poor selectivity (α ≈ 1)[1]. Replace acetonitrile (Mobile Phase B) with methanol and re-run the optimized gradient. Methanol has different solvent properties and will alter the selectivity, potentially resolving the co-eluting peaks[2][3].

    • Adjust pH: If your analytes are ionizable, prepare Mobile Phase A with different pH values (e.g., pH 3 and pH 7, using appropriate buffers) and repeat the analysis to see the effect on retention and selectivity[3].

    • Change Column: If mobile phase adjustments are unsuccessful, the next step is to try a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or Biphenyl) to introduce different separation mechanisms like π-π interactions[2][4].

  • Final Refinements:

    • Fine-tune Flow Rate and Temperature: Once satisfactory selectivity is achieved, make small adjustments to the flow rate and temperature to optimize analysis time and peak sharpness[3]. A lower flow rate can increase resolution, while a higher temperature can decrease run time[3].

Protocol 2: Solid-Phase Extraction (SPE) for Cereal Extract Cleanup

This protocol provides a general procedure for using SPE to clean up a cereal extract prior to HPLC analysis.

  • Cartridge Selection: Choose an SPE cartridge based on the nature of your analytes and the matrix. For moderately polar analytes in a complex cereal extract, a reversed-phase sorbent like C18 or a polymer-based sorbent (e.g., Oasis HLB) is a good starting point[10][13].

  • Cartridge Conditioning:

    • Pass 3-5 mL of a strong solvent (e.g., methanol or acetonitrile) through the cartridge to wet the sorbent. Do not let the cartridge go dry.

    • Pass 3-5 mL of reagent-grade water (or a buffer matching your initial mobile phase) to equilibrate the sorbent. Do not let the cartridge go dry.

  • Sample Loading:

    • Dilute your initial cereal extract with water or a weak buffer to ensure the analytes will be retained on the sorbent.

    • Load the diluted sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 3-5 mL of a weak solvent (e.g., 5-10% methanol in water) through the cartridge. This step is crucial for washing away weakly retained, interfering matrix components while the analytes of interest remain bound to the sorbent.

  • Elution:

    • Elute the target analytes using a small volume (e.g., 1-2 mL) of a strong solvent (e.g., acetonitrile, methanol, or dichloromethane)[10]. This solvent should be strong enough to disrupt the interactions between your analytes and the sorbent.

    • Collect the eluate in a clean tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial HPLC mobile phase. This ensures the sample solvent is compatible with the chromatographic system and avoids peak distortion[3]. The sample is now ready for injection.

Visualizations

Troubleshooting_Workflow start_node Co-eluting Peaks Observed A Check Peak Shape & Purity (DAD/MS) start_node->A process_node process_node decision_node decision_node solution_node solution_node alt_solution_node alt_solution_node B Optimize Mobile Phase (Gradient, Solvent, pH) A->B C Is Resolution > 1.5? B->C D Change Column Chemistry (e.g., C18 to Phenyl) C->D No J Analysis Complete C->J Yes E Is Resolution > 1.5? D->E F Adjust Flow Rate & Temperature E->F No E->J Yes G Is Resolution > 1.5? F->G H Improve Sample Prep (SPE, QuEChERS) G->H No G->J Yes I Use Advanced Detection (HRMS, MS/MS) H->I

Caption: A workflow for systematically troubleshooting co-eluting peaks.

Sample_Prep_Workflow input_node Cereal Sample A Homogenization (Grinding/Milling) input_node->A process_node process_node output_node Ready for Injection B Extraction (e.g., Acetonitrile/Water) A->B C Cleanup (SPE or dSPE/QuEChERS) B->C D Evaporation & Reconstitution C->D D->output_node

Caption: A typical workflow for cereal extract sample preparation.

Resolution_Factors center_node Peak Resolution (Rs) factor_node factor_node Rs Rs N Efficiency (N) (Peak Sharpness) N->Rs alpha Selectivity (α) (Peak Spacing) alpha->Rs k Retention Factor (k') (Peak Retention) k->Rs

Caption: The three key factors that determine chromatographic resolution.

References

Technical Support Center: Improving Reproducibility in Moniliformin Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of moniliformin. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides

This section offers solutions to common problems encountered during this compound analysis using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chromatography Issues

Question: Why am I observing poor or no retention of this compound on my reversed-phase (RP) HPLC column?

Answer: this compound is a small, highly polar, and acidic mycotoxin, which results in weak retention on traditional C18 columns.[1][2] To improve retention, consider the following strategies:

  • Use of Ion-Pairing Agents: Incorporating an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulphate, into the mobile phase can enhance the retention of the ionic this compound on the nonpolar stationary phase.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and can provide significantly better retention for this compound compared to RP columns.[4][5][6]

  • Addition of Lanthanide Ions: The addition of lanthanide ions (e.g., La³⁺, Tb³⁺, Eu³⁺) to the mobile phase can form coordination complexes with this compound, improving its retention and peak shape on an LC-NH2 column.[1][2]

Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for this compound is a common issue and can be caused by several factors.[1][7][8][9]

  • Secondary Interactions: Unwanted interactions between the acidic this compound and active sites on the silica-based column packing can lead to tailing. Ensure your mobile phase pH is appropriately controlled.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. Try diluting your sample.

  • Contamination: A contaminated guard column or analytical column can also cause peak distortion.[9] Regular column flushing and replacement of the guard column are recommended.

  • Inappropriate Mobile Phase: An innovative approach to improve peak symmetry is the addition of lanthanide ions to the mobile phase, which can form complexes with this compound and result in a more symmetrical peak shape.[1][2]

Question: I am seeing inconsistent retention times for my this compound peak. What should I check?

Answer: Fluctuating retention times can compromise the reliability of your results. Here are some potential causes and solutions:

  • Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently. For gradient elution, ensure the pump is mixing the solvents correctly.

  • Column Temperature: Variations in column temperature can lead to shifts in retention time. Using a column oven is highly recommended to maintain a stable temperature.

  • Column Equilibration: Insufficient equilibration time between injections can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each run.

  • Leaks: Check for any leaks in the HPLC system, as this can affect the flow rate and pressure, leading to inconsistent retention.

Sample Preparation and Matrix Effects

Question: What is the most effective solvent for extracting this compound from cereal matrices?

Answer: The choice of extraction solvent is critical for achieving good recovery of this compound. Due to its high polarity, mixtures of organic solvents and water are typically used.

  • Acetonitrile (B52724)/Water Mixtures: A mixture of acetonitrile and water is commonly reported as an efficient extraction solvent. Ratios such as 84:16 (v/v) and 50:50 (v/v) have been successfully used for maize samples.[4][5][10]

  • Methanol (B129727)/Water Mixtures: Methanol in combination with water is another effective solvent system for this compound extraction.

  • Water: Simple water extraction has also been reported and can be effective, especially when followed by a robust clean-up step.[11]

Question: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?

Answer: Matrix effects are a major challenge in the LC-MS/MS analysis of this compound in complex food and feed samples. Here are some strategies to minimize their impact:

  • Effective Sample Clean-up: A thorough clean-up step is crucial to remove interfering matrix components.

    • Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE): SAX columns are effective for cleaning up this compound extracts due to the anionic nature of the mycotoxin.[6][12][13][14][15]

    • Multifunctional Clean-up Columns: Commercially available columns, such as MycoSep® 240, have been shown to provide rapid and efficient clean-up for this compound in maize.[4][10]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as ¹³C₂-moniliformin, is the most effective way to correct for matrix effects and variations in extraction recovery.[13][15]

  • Dilution: Diluting the sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their effect on the ionization of the analyte.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical validation parameters for a reliable this compound analytical method?

A1: A validated method for this compound should include data on linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and repeatability (precision). The acceptable ranges for these parameters can vary depending on the regulatory requirements and the analytical technique used.

Q2: Which analytical technique is most suitable for routine monitoring of this compound?

A2: LC-MS/MS is currently the most widely used and preferred method for the sensitive and selective determination of this compound in various food and feed matrices.[16] It offers lower detection limits compared to HPLC with UV detection.

Q3: Are there any commercially available certified reference materials for this compound?

A3: The availability of certified reference materials for this compound has been limited, which poses a challenge for method validation and quality control.[16] It is recommended to check with major suppliers of analytical standards for the most current availability.

Q4: Can this compound degrade during sample storage or preparation?

A4: While generally stable, prolonged exposure to certain conditions can lead to degradation. It is advisable to store standards and sample extracts at low temperatures (e.g., 4°C or -20°C) and protect them from light. During sample preparation, avoid excessively high temperatures or extreme pH conditions if possible.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Recovery in Maize

Extraction Solvent (v/v)Recovery (%)Reference
Acetonitrile/Water (84:16)76-91[4][10]
Acetonitrile/Water (50:50)High efficiency[5]
Water95 (from fungal cultures)[3]
MethanolUsed in initial extraction[17]

Table 2: Performance of Different Clean-up Columns for this compound Analysis

Clean-up Column TypeMatrixRecovery (%)CommentsReference
Strong Anion Exchange (SAX)Maize Plants57-74Effective for ionic analyte[6]
Strong Anion Exchange (SAX)Cereals75.3Used prior to HPLC-HRMS[13][15]
MycoSep® 240 MonMaize76-91Fast and efficient[4][10]
LC-NH2 SPEWheat and Maize83.6-89.8 (for UV)Used for purification before UV detection[2]

Table 3: Validation Parameters of Selected LC-MS/MS Methods for this compound

MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Maize1476-91[4][10]
Maize2.68.8Not specified[5]
Cereals0.72.575.3[13][15]
White Rice, Sorghum, Corn Oil, Baby Food0.04-0.070.11-0.2290.2-109.6[14][18]
Maize-587-103[16]
Wheat and Maize (with Lanthanide)10-96.4-97.1[2]
Cereal-based foods-1077-114[11]

Experimental Protocols

Protocol 1: this compound Analysis in Maize using HPLC with UV Detection

This protocol is a generalized procedure based on established methods employing ion-pair chromatography.

  • Sample Preparation:

    • Grind maize sample to a fine powder.

    • Weigh 25 g of the homogenized sample into a flask.

  • Extraction:

    • Add 100 mL of acetonitrile/water (84:16, v/v).

    • Shake vigorously for 60 minutes.

    • Filter the extract through a paper filter.

  • Clean-up (using SAX SPE column):

    • Condition a SAX SPE column with methanol followed by water.

    • Load an aliquot of the filtered extract onto the column.

    • Wash the column with water to remove interferences.

    • Elute this compound with a suitable acidic or high-salt buffer.

  • HPLC-UV Analysis:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate, pH 7.0) containing an ion-pairing agent (e.g., 0.005 M tetrabutylammonium hydrogen sulphate) and a small percentage of organic solvent (e.g., 8% methanol).[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 229 nm.[3]

    • Quantification: Use an external calibration curve prepared with this compound standards.

Protocol 2: this compound Analysis in Cereals using LC-MS/MS

This protocol outlines a "dilute and shoot" approach using HILIC chromatography, which minimizes sample preparation time.[5]

  • Sample Preparation:

    • Homogenize the cereal sample.

    • Weigh 5 g of the sample into a centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile/water (50:50, v/v).

    • Vortex for 1 minute and shake for 30 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Dilution:

    • Take an aliquot of the supernatant and dilute it with acetonitrile.

  • LC-MS/MS Analysis:

    • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.

    • MRM Transitions: Monitor the transition for this compound (e.g., m/z 97 -> m/z 41).

    • Quantification: Use a matrix-matched calibration curve or an isotope-labeled internal standard for accurate quantification.

Mandatory Visualization

Moniliformin_Analysis_Troubleshooting start Problem Observed chrom_issue Chromatographic Issue? start->chrom_issue sample_issue Sample Prep/ Matrix Effect? start->sample_issue poor_retention Poor/No Retention chrom_issue->poor_retention Yes peak_tailing Peak Tailing chrom_issue->peak_tailing Yes rt_shift Retention Time Shift chrom_issue->rt_shift Yes chrom_issue->sample_issue No sol_retention Use HILIC Column Use Ion-Pairing Agent Add Lanthanide Ions poor_retention->sol_retention sol_tailing Check Mobile Phase pH Dilute Sample Clean/Replace Column peak_tailing->sol_tailing sol_rt_shift Check Mobile Phase Prep Use Column Oven Ensure Equilibration rt_shift->sol_rt_shift low_recovery Low Recovery sample_issue->low_recovery Yes signal_suppression Signal Suppression/ Enhancement sample_issue->signal_suppression Yes sol_recovery Optimize Extraction Solvent (e.g., ACN/Water) low_recovery->sol_recovery sol_signal Improve Clean-up (SAX, etc.) Use Matrix-Matched Standards Use Isotope-Labeled IS Dilute Extract signal_suppression->sol_signal

Caption: Troubleshooting workflow for this compound analysis.

Moniliformin_Analytical_Workflow sample Sample Homogenization (e.g., Grinding) extraction Extraction (e.g., Acetonitrile/Water) sample->extraction filtration Filtration / Centrifugation extraction->filtration cleanup Sample Clean-up (Optional) (e.g., SPE-SAX, MycoSep®) filtration->cleanup dilution Dilution filtration->dilution Without Clean-up ('Dilute & Shoot') cleanup->dilution With Clean-up analysis LC-MS/MS or HPLC-UV Analysis dilution->analysis data Data Processing & Quantification analysis->data

Caption: General experimental workflow for this compound analysis.

References

Validation & Comparative

Moniliformin in Wheat: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The mycotoxin moniliformin (MON), a secondary metabolite produced by various Fusarium species, poses a significant threat to food safety, particularly in cereal crops like wheat. Its high polarity and small molecular size present unique challenges for accurate quantification. This guide provides a comparative overview of validated analytical methods for the determination of this compound in wheat, offering researchers and drug development professionals a basis for selecting the most appropriate methodology for their needs.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound detection in wheat is often a trade-off between sensitivity, selectivity, cost, and throughput. While older methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Thin-Layer Chromatography (TLC) have been used, modern techniques based on mass spectrometry offer superior performance. The following tables summarize the key performance parameters of various methods.

MethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Repeatability (RSD %)MatrixReference
LC-MS/MS 0.7 - 102.5 - 2577 - 1141 - 14Wheat Flour, Pasta, Bread[1][2][3][4][5]
LC-Orbitrap-HRMS -1077 - 1141 - 14Wheat Flour, Pasta, Bread[1][2][3][5]
HPLC-UV 10 - 180-80 - 85-Ground Wheat[6]
TLC 40---Grains[3]

Table 1: Comparison of Analytical Methods for this compound in Wheat Products. This table highlights the superior sensitivity and precision of LC-MS/MS based methods compared to traditional chromatographic techniques.

MethodSample TypeExtraction SolventClean-upChromatographic SeparationDetection
LC-MS/MS Wheat FlourWaterNoneMixed-mode Anion Exchange & Hydrophobic InteractionTandem Mass Spectrometry (MS/MS)
LC-MS/MS WheatAcetonitrile:Water (50:50, v/v)NoneHILICTandem Mass Spectrometry (MS/MS)
HPLC-UV Ground WheatAcetonitrile:Water (95:5, v/v)C18 and Alumina ColumnsReversed-phase C18UV (229 and 254 nm)

Table 2: Overview of Key Experimental Parameters for Different Analytical Methods. This table outlines the typical solvents, clean-up procedures, and instrumental conditions used for this compound analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the summarized experimental protocols for the widely used LC-MS/MS method for this compound determination in wheat.

Validated LC-MS/MS Method

This method is noted for its simplicity, speed, and high sensitivity.

1. Sample Preparation and Extraction:

  • Weigh 5 grams of homogenized wheat flour into a 50 mL centrifuge tube.

  • Add 20 mL of deionized water.

  • Shake vigorously for 60 minutes using a mechanical shaker.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[1][2][3]

2. Instrumental Analysis:

  • Liquid Chromatography:

    • Column: A mixed-mode column combining anion exchange and hydrophobic interactions is recommended for good retention and peak shape of the highly polar this compound.[3]

    • Mobile Phase: A gradient elution using a mixture of water and methanol, both containing a small percentage of an ion-pairing agent or buffer, is typically employed.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for this compound.

    • Multiple Reaction Monitoring (MRM): The transition of the precursor ion (m/z 97) to a specific product ion (e.g., m/z 41) is monitored for quantification.[3]

    • Confirmation: The presence of this compound can be confirmed by monitoring a second product ion or by using high-resolution mass spectrometry (HRMS) to determine the exact mass.[1][3]

3. Quantification:

  • Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects.[1][2][3][7] This involves preparing calibration standards in a blank wheat extract that has been shown to be free of this compound.

Visualizing the Workflow and Method Selection

To better illustrate the experimental process and the decision-making involved in selecting an appropriate analytical method, the following diagrams are provided.

This compound Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Homogenization Sample Homogenization Weighing Weighing (5g) Homogenization->Weighing Extraction Extraction (20mL Water, 60 min) Weighing->Extraction Centrifugation Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Quantification Quantification (Matrix-Matched Calibration) LC_MSMS->Quantification Confirmation Confirmation (HRMS or 2nd MRM) Quantification->Confirmation

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in wheat.

Method Selection Logic node_result node_result node_alt node_alt HighSensitivity High Sensitivity & Selectivity Required? HighThroughput High Throughput Needed? HighSensitivity->HighThroughput Yes CostConstraint Strict Budget Constraints? HighSensitivity->CostConstraint No HighThroughput->node_result Yes LC-MS/MS HighThroughput->node_result No LC-MS/MS or LC-HRMS CostConstraint->node_alt Yes HPLC-UV CostConstraint->node_alt No Consider LC-MS/MS for better performance

Caption: Decision tree for selecting a suitable analytical method for this compound.

References

A Guide to the Inter-laboratory Comparison of Moniliformin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of moniliformin, a mycotoxin of growing concern in food safety. It is designed to assist researchers, scientists, and professionals in drug development in selecting the most appropriate method for their specific needs. The information presented is based on a comprehensive review of scientific literature and includes supporting experimental data, detailed methodologies, and visual workflows to facilitate understanding.

Introduction to this compound and the Need for Accurate Quantification

This compound (MON) is a mycotoxin produced by various Fusarium species that commonly contaminate cereal crops, particularly maize.[1][2] Due to its potential cardiotoxicity and other adverse health effects, accurate and reliable quantification of MON in food and feed is crucial for risk assessment and ensuring consumer safety.[2] Inter-laboratory comparisons, also known as proficiency testing, play a vital role in the validation and harmonization of analytical methods, ensuring that results are consistent and comparable across different laboratories.[3][4]

Comparative Analysis of Quantification Methods

A variety of analytical techniques have been employed for the quantification of this compound. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Capillary Electrophoresis with Diode Array Detection (CE-DAD). The performance of these methods can vary significantly in terms of sensitivity, selectivity, and applicability to different sample matrices.

The following table summarizes the key performance characteristics of the most frequently used methods for this compound quantification, based on data from various studies.

MethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Key AdvantagesKey Disadvantages
HPLC-UV/DAD 41 - 80[5]125[6]83 - 95[6]Cost-effective, widely availableLower sensitivity, potential for matrix interference[2][7]
HPLC-MS/MS 0.04 - 2.6[1][5][8]0.11 - 8.8[1][5][8]76 - 114[9][10]High sensitivity and selectivityHigher equipment and operational costs
CE-DAD 100[1]--Rapid analysis time[1]Lower sensitivity compared to HPLC-MS/MS[1]
Ion Chromatography -120[10]-Suitable for ionic analytesLess commonly used for mycotoxin analysis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of typical experimental protocols for the quantification of this compound using HPLC-MS/MS and HPLC-UV.

HPLC-MS/MS Method for this compound Quantification in Cereals

This protocol provides a general framework for the analysis of this compound in cereal matrices using a sensitive and selective LC-MS/MS method.

  • Sample Preparation and Extraction:

    • Homogenize a representative sample of the cereal grain.

    • Extract a 10 g subsample with 40 mL of an acetonitrile (B52724)/water (50:50, v/v) mixture by shaking for 60 minutes.[11]

    • Centrifuge the extract and filter the supernatant.[8]

    • For some applications, a "dilute and shoot" approach can be used where the extract is simply diluted before injection.[8]

  • Clean-up (Optional but Recommended):

    • For complex matrices, a clean-up step using solid-phase extraction (SPE) cartridges, such as strong anion exchange (SAX) or multifunctional columns (e.g., MycoSep®), can be employed to remove interfering compounds.[9][12]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and peak shape of the polar this compound molecule.[2][9]

      • A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).[2]

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.[9]

      • Monitor the transition of the deprotonated molecule [M-H]⁻ at m/z 97 to a specific fragment ion for quantification.[11]

HPLC-UV Method for this compound Quantification

This protocol outlines a more traditional approach for this compound analysis, suitable for laboratories without access to mass spectrometry.

  • Sample Preparation and Extraction:

    • Follow a similar extraction procedure as described for the HPLC-MS/MS method, often using acetonitrile/water mixtures.[6]

    • Ion-pairing reagents, such as tetrabutylammonium (B224687) hydroxide, can be added to the extraction solvent to improve the recovery of the ionic this compound.

  • Clean-up:

    • A clean-up step is generally necessary to reduce matrix interference. This can involve liquid-liquid partitioning or the use of SPE cartridges.

  • HPLC-UV Analysis:

    • Chromatographic Separation: Separation can be achieved using either a strong anion exchange column or a reverse-phase column with an ion-pairing reagent in the mobile phase.[13]

      • For ion-pair chromatography, a C18 column can be used with a mobile phase containing a reagent like tetrabutylammonium hydrogen sulphate.[13]

    • UV Detection: this compound is detected by its ultraviolet absorbance, typically at a wavelength of 229 nm or 260 nm.[13]

Visualization of Key Processes

To further clarify the methodologies and decision-making processes involved in this compound analysis, the following diagrams are provided.

InterLaboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_analysis Laboratory Analysis cluster_evaluation Data Evaluation & Reporting Coordination Coordinating Laboratory SamplePrep Preparation of Homogeneous Test Material Coordination->SamplePrep Protocol Distribution of Standardized Protocol & Samples SamplePrep->Protocol LabA Participant Lab A Protocol->LabA LabB Participant Lab B Protocol->LabB LabC Participant Lab C Protocol->LabC Analysis Analysis of Samples using In-House or Prescribed Method DataSubmission Submission of Results Analysis->DataSubmission StatisticalAnalysis Statistical Analysis (z-scores, etc.) DataSubmission->StatisticalAnalysis Report Issuance of Final Report StatisticalAnalysis->Report Performance Laboratory Performance Assessment Report->Performance

Caption: Workflow of a typical inter-laboratory comparison study.

Method_Selection_Decision_Tree Start Start: Need to Quantify this compound HighSensitivity Is high sensitivity & selectivity critical? Start->HighSensitivity Budget Is budget a major constraint? HighSensitivity->Budget No HPLCMSMS Recommendation: HPLC-MS/MS HighSensitivity->HPLCMSMS Yes RapidScreening Is rapid screening a priority? Budget->RapidScreening No HPLCUV Recommendation: HPLC-UV/DAD Budget->HPLCUV Yes RapidScreening->HPLCUV No CEDAD Recommendation: CE-DAD RapidScreening->CEDAD Yes

Caption: Decision tree for selecting a this compound quantification method.

Conclusion

The choice of an analytical method for this compound quantification depends on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the available resources. HPLC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for regulatory compliance and research applications where low detection limits are necessary.[2][7] HPLC-UV provides a cost-effective alternative for routine monitoring, although it may be less suitable for complex matrices or trace-level detection.[2][7] CE-DAD presents a rapid screening tool. Regardless of the method chosen, participation in inter-laboratory comparison studies is essential for ensuring the accuracy and reliability of results. The data and protocols presented in this guide are intended to support laboratories in making informed decisions and in the implementation of robust analytical methods for this compound quantification.

References

A Comparative Analysis of Moniliformin and Deoxynivalenol Toxicity in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological effects of two prevalent Fusarium mycotoxins, moniliformin (MON) and deoxynivalenol (B1670258) (DON), in poultry. This document synthesizes experimental data on their respective impacts on poultry health and performance, details the experimental methodologies used in key studies, and visualizes the known signaling pathways involved in their mechanisms of action.

Executive Summary

This compound and deoxynivalenol are mycotoxins that frequently contaminate poultry feed, leading to significant economic losses and animal welfare concerns. While both mycotoxins negatively impact poultry, they exhibit distinct toxicological profiles. This compound is primarily a cardiotoxin, causing acute cardiac failure by inhibiting the pyruvate (B1213749) dehydrogenase complex, a critical enzyme in cellular energy metabolism. Deoxynivalenol, a trichothecene (B1219388) mycotoxin, is a potent inhibitor of protein synthesis, leading to a "ribotoxic stress response" that affects the immune system, gut health, and overall performance. Poultry are generally considered more resistant to DON than other livestock species like swine. The combined effects of MON and DON appear to be additive or less than additive, rather than synergistic.

Quantitative Data Comparison

The following tables summarize the key toxicological data for this compound and deoxynivalenol in poultry, compiled from various experimental studies.

Table 1: Acute Toxicity Data

MycotoxinPoultry SpeciesRoute of AdministrationLD50Reference
This compoundBroiler Chickens (7-week-old)Intravenous1.38 ± 0.035 mg/kg body weight[1]
This compoundCockerelsOral4.0 mg/kg body weight[2]
This compoundDucklingsOral3.68 mg/kg body weight[2]
DeoxynivalenolBroiler ChickensOralAcute toxicity is rare under normal conditions; high doses are required to induce mortality.[1]

Table 2: Effects on Performance Parameters

MycotoxinPoultry SpeciesDosageDurationKey FindingsReference
This compoundBroiler Chicks64 mg/kg diet21 daysReduced weight gain and feed consumption. 30% mortality.[1]
This compoundBroiler Chicks100 mg/kg diet21 days29% reduction in body weight gain.[3]
DeoxynivalenolBroiler Chickens2.3 mg/kg diet (moderate)28 daysSignificantly impaired body weight gain and feed conversion ratio.[4]
DeoxynivalenolBroiler Chickens5 mg/kg diet42 daysNo significant impact on growth performance.[5]
DeoxynivalenolBroiler Chickens15.12 mg/kg diet42 daysDecrease in body weight gain and feed efficiency.[6]
MON + DONBroiler Chicks100 mg/kg MON + 16 mg/kg DON21 daysDecreased body weight, body-weight gain, and feed consumption.[7]

Table 3: Immunological and Pathological Effects

MycotoxinPoultry SpeciesDosageDurationKey FindingsReference
This compoundBroiler Chicks75 mg/kg diet-Suppressed immune system.[2]
This compoundBroiler Chicks100 mg/kg diet21 daysIncreased relative heart weight, decreased relative weight of the bursa of Fabricius.[3]
This compoundBroiler Chicks200 mg/kg diet-50-65% mortality; increased heart, kidney, and liver weights.[8]
DeoxynivalenolLaying Hens5 and 10 mg/kg body weight6 weeksIncreased expression of pro-inflammatory cytokines (IL-1β, IL-8, TNF-α) and decreased anti-inflammatory cytokine (IL-10).[9]
DeoxynivalenolBroiler Chickens5 mg/kg diet5 weeksSignificant decrease in the body weight of DON-fed chickens.[6]
DeoxynivalenolBroiler Chickens7.54 mg/kg diet3 weeksUp-regulation of Claudin-5 (a tight junction protein) in the jejunum.[10]
MON + DONBroiler Chicks100 mg/kg MON + 16 mg/kg DON21 daysExtensive renal tubular epithelial degeneration (MON diet); milder degeneration with the combination.[7]

Experimental Protocols

This section outlines the methodologies employed in representative studies to assess the toxicity of this compound and deoxynivalenol in poultry.

This compound Toxicity Study in Broiler Chicks
  • Objective: To determine the effects of dietary this compound on the performance and health of broiler chicks.

  • Experimental Animals: Day-old male broiler chicks.

  • Experimental Design: Chicks are randomly allocated to different dietary treatment groups, including a control group receiving a basal diet and experimental groups receiving the basal diet supplemented with varying concentrations of MON (e.g., 0, 50, 100, 200 mg/kg). The study duration is typically 21 days.

  • Mycotoxin Administration: this compound, either purified or from Fusarium fujikuroi culture material, is incorporated into a standard corn-soybean meal-based broiler diet.

  • Data Collection:

    • Performance: Body weight and feed consumption are recorded weekly to calculate body weight gain and feed conversion ratio.

    • Clinical Signs and Mortality: Birds are observed daily for any clinical signs of toxicity, and mortality is recorded.

    • Organ Weights: At the end of the study, birds are euthanized, and organs such as the heart, liver, kidneys, and bursa of Fabricius are excised and weighed. Relative organ weights (as a percentage of body weight) are calculated.

    • Hematology and Serum Biochemistry: Blood samples are collected for analysis of hematological parameters (e.g., red blood cell count, hemoglobin) and serum biochemical markers of organ function (e.g., alanine (B10760859) aminotransferase, aspartate aminotransferase, creatinine).

    • Histopathology: Tissue samples from major organs are collected, fixed in 10% neutral buffered formalin, processed using standard paraffin (B1166041) embedding techniques, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

  • Mycotoxin Analysis in Feed: The concentration of this compound in the experimental diets is confirmed using methods like High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]

Deoxynivalenol Toxicity Study in Broiler Chickens
  • Objective: To evaluate the impact of dietary deoxynivalenol on the performance, intestinal health, and immune response of broiler chickens.

  • Experimental Animals: Day-old male broiler chicks (e.g., Ross 308).

  • Experimental Design: A completely randomized design is often used, with chicks assigned to dietary treatments such as a control diet, and diets contaminated with different levels of DON (e.g., 5 mg/kg and 15 mg/kg). The experiment typically runs for 42 days.

  • Mycotoxin Administration: DON is incorporated into the basal diet, either from naturally contaminated grains or from in vitro cultures of Fusarium graminearum.

  • Data Collection:

    • Performance and Organ Weights: Similar to this compound studies, body weight, feed intake, and organ weights are measured.

    • Intestinal Morphology: Sections of the small intestine (duodenum, jejunum, ileum) are collected for histomorphological analysis. Villus height and crypt depth are measured to assess gut integrity.

    • Immunological Assays:

      • Vaccine Response: Birds are often vaccinated against common poultry diseases (e.g., Newcastle disease, infectious bronchitis), and antibody titers are measured using hemagglutination inhibition (HI) tests or ELISA to assess the effect of DON on humoral immunity.[5]

      • Cytokine Analysis: Blood samples are collected to measure the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α, IL-10) using commercially available ELISA kits.[13]

    • Gene Expression Analysis: Tissues (e.g., jejunum, liver) can be collected to analyze the expression of genes related to tight junctions, oxidative stress, and inflammation using real-time quantitative PCR (RT-qPCR).

  • Mycotoxin Analysis in Feed and Tissues: The concentration of DON and its metabolites in feed and biological samples (e.g., plasma, excreta) is determined using LC-MS/MS.[4]

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Pyruvate Dehydrogenase and Cardiotoxicity

The primary mechanism of this compound toxicity is the inhibition of the mitochondrial pyruvate dehydrogenase (PDH) complex.[13] This multi-enzyme complex is a critical link between glycolysis and the citric acid cycle, responsible for the conversion of pyruvate to acetyl-CoA. By inhibiting PDH, this compound disrupts cellular energy metabolism, leading to an accumulation of pyruvate. The heart, with its high metabolic rate, is particularly susceptible to this energy deficit, resulting in cardiotoxicity. The inhibition of the PDH complex by this compound is thought to involve a "suicide inactivator" mechanism, where the toxin irreversibly binds to the enzyme.[13] This leads to myocardial degeneration, ventricular hypertrophy, and ultimately, cardiac failure.[14]

Moniliformin_Mechanism MON This compound PDH Pyruvate Dehydrogenase Complex MON->PDH Inhibits AcetylCoA Acetyl-CoA PDH->AcetylCoA Converts ATP ATP Production (Cellular Energy) Heart Cardiac Muscle Cells Pyruvate Pyruvate Pyruvate->PDH TCA Citric Acid Cycle (TCA Cycle) AcetylCoA->TCA TCA->ATP ATP->Heart Powers Toxicity Cardiotoxicity (Myocardial Degeneration, Ventricular Hypertrophy) Heart->Toxicity Leads to Deoxynivalenol_Mechanism cluster_cell Intestinal Epithelial Cell / Immune Cell cluster_downstream Downstream Effects DON Deoxynivalenol (DON) Ribosome Ribosome (60S subunit) DON->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits RSR Ribotoxic Stress Response Ribosome->RSR Triggers MAPK MAPK Activation (p38, JNK, ERK) RSR->MAPK Activates Inflammation ↑ Pro-inflammatory Cytokines & Chemokines MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis TJ_Disruption Tight Junction Disruption MAPK->TJ_Disruption

References

Unraveling the Combined Toxic Impact of Moniliformin and Fumonisins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the interactive toxic effects of co-occurring Fusarium mycotoxins, moniliformin and fumonisin B1, based on available experimental data. This guide is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of mycotoxin interactions.

The co-contamination of agricultural commodities with multiple mycotoxins is a prevalent issue, raising concerns about their combined effects on animal and human health. Among the critical co-contaminants are this compound (MON) and fumonisin B1 (FB1), both produced by Fusarium species. While research into their individual toxicities is well-established, studies on their interactive effects are limited. This guide synthesizes the available quantitative data and experimental methodologies to provide a comparative overview of their individual versus combined toxicological profiles.

Quantitative Data Summary: Individual vs. Combined Exposure

Existing research, primarily in avian species, has investigated the combined toxicity of MON and FB1. The nature of their interaction is not consistently synergistic, with studies reporting effects ranging from additive to less than additive.[1][2][3] A clear synergistic relationship has not been established across the measured parameters. The following tables summarize key quantitative findings from comparative studies.

Table 1: Effects of MON and FB1 on Performance and Mortality in Poultry

Animal ModelTreatment Group (per kg of feed)Observation PeriodBody Weight Gain (vs. Control)Mortality RateReference
Broiler Chicks 100 mg MON21 daysDecreased (P < 0.05)Not specified at this dose[1]
200 mg MON21 daysDecreased (P < 0.05)50% - 65% (P < 0.05)[1]
100 or 200 mg FB121 daysNo significant changeNot specified[1]
200 mg FB1 + 100 mg MON21 daysDecreased (P < 0.05)Not specified[1]
Turkeys 100 mg MON21 daysDecreasedNo treatment-related mortality[2]
200 mg FB121 daysNo significant changeNo treatment-related mortality[2]
100 mg MON + 200 mg FB121 daysDecreasedNo treatment-related mortality[2]
Japanese Quail 100 mg MON35 daysSignificantly lower7.62%[3]
200 mg FB135 daysSignificantly lower12.38%[3]
100 mg MON + 200 mg FB135 daysSignificantly lower20.95% (Additive effect)[3]

Table 2: Effects of MON and FB1 on Organ Weights and Serum Biochemistry in Poultry

Animal ModelTreatment Group (per kg of feed)Relative Heart Weight (vs. Control)Relative Liver Weight (vs. Control)Relative Kidney Weight (vs. Control)Key Serum Changes (vs. Control)Reference
Broiler Chicks Diets with 100 or 200 mg MONIncreased (P < 0.05)Increased (at 200 mg MON)Increased (at 200 mg MON)Interaction on Total Protein & AST (P < 0.05)[1]
Diets with 100 or 200 mg FB1No significant changeNo significant changeNo significant changeInteraction on Total Protein & AST (P < 0.05)[1]
200 mg FB1 + 100 mg MONIncreased (P < 0.05)Increased (P < 0.05)Increased (P < 0.05)Interaction on Total Protein & AST (P < 0.05)[1]
Turkeys 100 mg MONIncreasedNo significant changeNot specifiedNot specified[2]
200 mg FB1No significant changeIncreasedNot specifiedIncreased AST and LDH[2]
100 mg MON + 200 mg FB1IncreasedIncreasedNot specifiedIncreased AST and LDH[2]
Japanese Quail 100 mg MON, 200 mg FB1, or bothNot specifiedNot specifiedNot specifiedIncreased Total Protein, Albumin, Cholesterol, AST, LDH, CK[3]

Abbreviations: AST: Aspartate Aminotransferase; LDH: Lactate (B86563) Dehydrogenase; CK: Creatine Kinase.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the data. Below are detailed summaries of the experimental designs.

Protocol 1: Factorial Design for Toxicity Assessment in Broiler Chicks

This protocol is based on the methodology described by Ledoux et al. (2003).[1]

  • Animal Model: Day-old male broiler chicks.

  • Experimental Design: A 3x3 factorial arrangement of treatments was used. This design allows for the evaluation of the main effects of each mycotoxin and their interaction.

  • Dietary Treatments:

    • Nine dietary groups were established with varying concentrations of Fumonisin B1 (FB1) (0, 100, or 200 mg/kg) and this compound (M) (0, 100, or 200 mg/kg).

    • Mycotoxins were incorporated into a standard corn-soybean meal-based diet.

  • Exposure: Chicks were provided with their respective diets and water ad libitum for 21 days.

  • Data Collection:

    • Performance: Body weight and feed intake were recorded weekly.

    • Clinical Signs & Mortality: Birds were monitored daily.

    • Biochemical Analysis: At day 21, blood samples were collected for analysis of serum enzymes (e.g., aspartate aminotransferase) and total protein.

    • Pathology: At day 21, birds were euthanized, and organs (liver, kidney, heart) were weighed and processed for histopathological examination.

  • Statistical Analysis: Data were analyzed using a two-way analysis of variance (ANOVA) to determine the main effects of FB1, M, and their interaction.[4]

Protocol 2: Combined Toxicity Study in Turkeys

This protocol is based on the methodology described by Kubena et al. (1997).[2]

  • Animal Model: Day-old female turkey poults.

  • Experimental Design: A completely randomized design with four treatment groups.

  • Dietary Treatments:

    • Group 1: Control diet.

    • Group 2: 200 mg FB1/kg of feed.

    • Group 3: 100 mg M/kg of feed.

    • Group 4: 200 mg FB1/kg + 100 mg M/kg of feed.

    • Mycotoxins were derived from Fusarium moniliforme (for FB1) and Fusarium fujikuroi (for M) culture material.

  • Exposure: Poults were fed the experimental diets from 1 to 21 days of age.

  • Data Collection:

    • Performance: Body weight gain and feed consumption were measured.

    • Biochemical Analysis: Blood samples were collected to measure serum concentrations of enzymes like aspartate aminotransferase and lactate dehydrogenase.

    • Pathology: At the end of the study, relative organ weights (liver, heart) were determined, and tissues were examined for histopathological changes.

  • Statistical Analysis: Data were analyzed using ANOVA, and treatment means were compared to determine significant differences.

Visualizing Mechanisms and Workflows

Proposed Toxic Mechanisms and Potential Interactions

While a specific signaling pathway for the synergistic action of MON and FB1 has not been fully elucidated, their individual mechanisms of action suggest potential points of convergence leading to enhanced cellular damage. FB1 is a known inhibitor of ceramide synthase, a key enzyme in sphingolipid metabolism.[5][6] This disruption leads to the accumulation of sphinganine (B43673) and affects numerous cell processes, including apoptosis and cell growth regulation.[7][8] MON is a potent cardiotoxin, and its toxicity is linked to mitochondrial damage and the inhibition of pyruvate (B1213749) dehydrogenase, leading to impaired energy metabolism and oxidative stress.[9][10] The combined exposure may exacerbate cellular stress, leading to amplified apoptosis and organ pathology.

Proposed_Toxic_Mechanisms cluster_FB1 Fumonisin B1 (FB1) Pathway cluster_MON This compound (MON) Pathway cluster_downstream Convergent Cellular Effects FB1 Fumonisin B1 CeramideSynthase Ceramide Synthase (Inhibition) FB1->CeramideSynthase Inhibits Sphingolipid_Disruption Disruption of Sphingolipid Metabolism CeramideSynthase->Sphingolipid_Disruption Sphinganine_Accumulation Sphinganine Accumulation Sphingolipid_Disruption->Sphinganine_Accumulation Apoptosis Apoptosis Sphinganine_Accumulation->Apoptosis MON This compound Mitochondria Mitochondrial Respiration (Inhibition) MON->Mitochondria Inhibits Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Oxidative_Stress->Apoptosis Organ_Damage Organ Damage (Cardiotoxicity, Hepatotoxicity, Nephrotoxicity) Apoptosis->Organ_Damage Experimental_Workflow start Animal Sourcing & Acclimatization randomization Randomization into Treatment Groups start->randomization treatments Dietary Treatments (Control, MON, FB1, MON+FB1) randomization->treatments exposure Ad Libitum Feeding (e.g., 21-35 Days) treatments->exposure monitoring Daily Monitoring (Clinical Signs, Mortality) exposure->monitoring data_collection Weekly Data Collection (Body Weight, Feed Intake) exposure->data_collection termination Study Termination & Sample Collection exposure->termination samples Blood (Serum) Organs (Heart, Liver, Kidney) termination->samples analysis Multi-Parametric Analysis samples->analysis serum_analysis Serum Biochemistry analysis->serum_analysis histo_analysis Histopathology analysis->histo_analysis stat_analysis Statistical Analysis (ANOVA) analysis->stat_analysis

References

A Comparative Guide: HPLC vs. LC-MS/MS for Moniliformin Analysis in Maize

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mycotoxin moniliformin (MON), a secondary metabolite produced by several Fusarium species, is a frequent contaminant of maize worldwide. Its presence in food and feed poses potential health risks to humans and animals. Accurate and reliable analytical methods are crucial for monitoring MON levels to ensure food safety and for research purposes. This guide provides an objective comparison of two common analytical techniques for this compound determination in maize: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound in maize, each with distinct advantages and limitations. LC-MS/MS generally offers superior sensitivity and selectivity, making it the preferred method for detecting low levels of contamination and for confirmatory analysis. HPLC-UV, while less sensitive, can be a cost-effective and reliable option for screening purposes and for analyzing more heavily contaminated samples. The choice between the two methods will largely depend on the specific requirements of the analysis, including the desired detection limits, sample throughput, and available resources.

Quantitative Performance Data

The following table summarizes the key performance parameters for HPLC-UV and LC-MS/MS methods for this compound analysis in maize, based on data from various studies.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 48 µg/kg[1][2]1 - 2.6 µg/kg[1][2][3][4]
Limit of Quantification (LOQ) 96 µg/kg[1][2][5]4 - 12 µg/kg[1][2][4][6]
Recovery 57 - 80%[1][2][7]76 - 114%[3][4][8]
**Linearity (R²) **>0.99[9]>0.99[10]
Precision (RSD%) <20%[5]6 - 14%[4]

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are outlined below. These protocols are generalized from several cited studies and may require optimization for specific laboratory conditions and sample matrices.

Sample Preparation (Common for both methods)

A robust sample preparation procedure is critical for accurate this compound analysis. The following steps are commonly employed:

  • Grinding: Maize samples are finely ground to ensure homogeneity.

  • Extraction: The ground sample is extracted with a solvent mixture, typically acetonitrile (B52724)/water in ratios such as 84:16 (v/v) or 85:15 (v/v).[4][11]

  • Centrifugation/Filtration: The extract is centrifuged and/or filtered to remove solid particles.

  • Clean-up (Optional but Recommended): A clean-up step using solid-phase extraction (SPE) cartridges, such as strong anion exchange (SAX) or multifunctional columns (e.g., MycoSep®), is often used to remove interfering matrix components.[4][9]

HPLC-UV Method
  • Chromatographic System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as a ZIC-HILIC, are frequently used for the separation of the polar this compound molecule.[9][11] Ion-pair chromatography with reversed-phase columns has also been employed.[7]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).

  • Detection: UV detection is typically performed at a wavelength of 229 nm.[1][2]

  • Quantification: Quantification is based on a calibration curve prepared from this compound standards.

LC-MS/MS Method
  • Chromatographic System: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: HILIC columns are commonly used, similar to the HPLC-UV method.[3][4][6]

  • Mobile Phase: A mobile phase composition similar to that used in HPLC-UV is employed.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for this compound.[4][9][11]

  • Mass Spectrometry Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The transition of the deprotonated molecule [M-H]⁻ at m/z 97 to specific product ions is monitored.[12]

  • Quantification: Quantification is achieved using a calibration curve, often with matrix-matched standards to compensate for matrix effects.[8]

Method Comparison

FeatureHPLC-UVLC-MS/MS
Sensitivity Lower, with higher LODs and LOQs.[1][2]Higher, with significantly lower LODs and LOQs.[3][4]
Selectivity Prone to interference from co-eluting matrix components.Highly selective due to MRM detection, minimizing interferences.[13][14]
Confirmation Identification is based on retention time only.Provides structural confirmation through precursor and product ion masses.
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.
Throughput Can be lower due to the need for more extensive clean-up to reduce interferences.Can be higher, with some methods employing a "dilute and shoot" approach with minimal clean-up.[3]
Regulatory Compliance May not meet the sensitivity requirements for certain regulatory limits.Generally meets or exceeds the requirements of regulatory bodies for mycotoxin analysis.[13][14]

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the general analytical workflow for this compound analysis and a decision-making guide to help in selecting the appropriate technique.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_data Data Processing Sample Maize Sample Grinding Grinding Sample->Grinding Extraction Extraction (Acetonitrile/Water) Grinding->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup HPLC HPLC Separation (HILIC) Cleanup->HPLC LC LC Separation (HILIC) Cleanup->LC UV_Detect UV Detection (229 nm) HPLC->UV_Detect Quant_HPLC Quantification (HPLC) UV_Detect->Quant_HPLC MS_Detect MS/MS Detection (MRM) LC->MS_Detect Quant_LCMS Quantification & Confirmation (LC-MS/MS) MS_Detect->Quant_LCMS

Caption: General workflow for this compound analysis in maize.

Method Selection Guide Start Start: Define Analytical Needs Sensitivity High Sensitivity Required? (LOD < 10 µg/kg) Start->Sensitivity Confirmation Confirmatory Analysis Needed? Sensitivity->Confirmation Yes Budget Budget Constraints? Sensitivity->Budget No Confirmation->Budget No LC_MSMS Choose LC-MS/MS Confirmation->LC_MSMS Yes Throughput High Sample Throughput? Budget->Throughput No HPLC_UV Choose HPLC-UV Budget->HPLC_UV Yes Throughput->HPLC_UV No Throughput->LC_MSMS Yes

Caption: Decision guide for selecting an analytical method.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound in maize is a trade-off between sensitivity, selectivity, cost, and the specific goals of the analysis. For research and regulatory purposes where low detection limits and unambiguous confirmation are paramount, LC-MS/MS is the superior technique. Its high selectivity can also simplify sample preparation, potentially increasing throughput. However, for routine screening of moderately contaminated samples where cost is a significant factor, HPLC-UV can be a viable and effective alternative. It is essential for laboratories to validate their chosen method according to their specific requirements and the relevant regulatory guidelines. Currently, there are no specific regulatory limits for this compound in the EU or the US, but it is considered an emerging mycotoxin of concern.[15][16][17]

References

Navigating a Data Gap: The Challenge of Moniliformin Cross-Reactivity in Mycotoxin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available data reveals a significant knowledge gap regarding the cross-reactivity of commercial and research-based mycotoxin immunoassays with moniliformin. While the potential for interference exists due to the inherent nature of antibody-antigen interactions, specific quantitative data on the percentage of cross-reactivity of commonly used mycotoxin assays with this compound is largely absent from peer-reviewed literature and commercial product documentation. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this issue, outlining the theoretical potential for cross-reactivity, presenting a general experimental framework for its assessment, and discussing the implications for mycotoxin analysis.

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the rapid screening of mycotoxins in food and feed.[1] These tests rely on the specific binding of antibodies to the target mycotoxin.[2] However, the specificity is not always absolute, and structurally related compounds can sometimes bind to the antibody, leading to inaccurate results.[3][4] This phenomenon, known as cross-reactivity, can result in false positives or the overestimation of the target mycotoxin's concentration.[3]

The Structural Basis for Potential Cross-Reactivity

This compound is a small, highly polar mycotoxin with a unique cyclobutene-dione structure. Its small molecular weight and distinct chemical properties differentiate it from many larger, more complex mycotoxins such as aflatoxins or fumonisins. The likelihood of cross-reactivity depends on the specific epitopes recognized by the antibodies used in a given immunoassay. If an antibody developed for another mycotoxin recognizes a structural motif that is coincidentally present or mimicked by this compound, cross-reactivity could theoretically occur. However, without specific testing, the extent of this potential interference remains unknown.

The development of monoclonal antibodies specifically targeting this compound is an active area of research, which underscores the feasibility of producing highly specific antibodies.[5][6] The success of these developments suggests that with careful antibody selection and assay design, cross-reactivity can be minimized.

Data on Immunoassay Specificity: A Notable Absence of this compound

A review of studies evaluating the cross-reactivity of commercial immunoassays for mycotoxins like deoxynivalenol (B1670258) (DON) and its derivatives reveals a focus on structurally similar compounds within the same toxin family.[4][7] For instance, some DON ELISA kits show significant cross-reactivity with DON-3-glucoside.[4] Similarly, evaluations of aflatoxin test kits focus on their ability to detect the four main types of aflatoxins (B1, B2, G1, and G2).[8] In these and other available studies on mycotoxin immunoassay specificity, this compound is not typically included in the panel of tested cross-reactants. This omission highlights the current data vacuum on this specific topic.

Experimental Protocol for Assessing this compound Cross-Reactivity

To address this data gap, researchers can assess the cross-reactivity of a given mycotoxin immunoassay with this compound by following a standardized protocol. The most common method is the 50% inhibition (IC50) or 50% binding (B/B0=50%) method.

Key Experimental Steps:
  • Preparation of Standards: Prepare a standard curve for the target mycotoxin according to the immunoassay kit's instructions. Simultaneously, prepare a dilution series of pure this compound in the same buffer or matrix extract.

  • Immunoassay Procedure: Run the immunoassay with both the target mycotoxin standards and the this compound dilutions.

  • Data Analysis:

    • Determine the IC50 value for the target mycotoxin (the concentration that causes a 50% reduction in signal).

    • Determine the IC50 value for this compound (the concentration that causes a 50% reduction in signal).

  • Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Mycotoxin / IC50 of this compound) x 100

A high percentage indicates significant cross-reactivity, while a low percentage suggests the assay is specific for the target mycotoxin and is not significantly affected by the presence of this compound.

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

Cross_Reactivity_Concept cluster_assay Mycotoxin Immunoassay cluster_analytes Analytes in Sample Antibody Antibody Target Mycotoxin Target Mycotoxin Target Mycotoxin->Antibody Specific Binding (True Positive Signal) This compound This compound (Potential Cross-Reactant) This compound->Antibody Non-Specific Binding (False Positive Signal) Other Compounds Other Compounds Other Compounds->Antibody No Binding

Caption: Logical diagram of immunoassay cross-reactivity.

Experimental_Workflow start Start: Select Mycotoxin Immunoassay to Test prep_standards Prepare Standard Curves: 1. Target Mycotoxin 2. This compound start->prep_standards run_assay Perform Immunoassay (e.g., ELISA) prep_standards->run_assay measure_signal Measure Signal (e.g., Absorbance) run_assay->measure_signal calc_ic50 Calculate IC50 Values for Target Mycotoxin and this compound measure_signal->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr end End: Report Findings calc_cr->end

Caption: Experimental workflow for assessing cross-reactivity.

Conclusion and Recommendations

The potential for cross-reactivity of mycotoxin immunoassays with this compound represents an important, yet understudied, area of food safety and analytical chemistry. While direct evidence is currently lacking, the principles of immunoassay design suggest that such interference is theoretically possible.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Acknowledge the Data Gap: Be aware that the cross-reactivity of your chosen mycotoxin immunoassay with this compound is likely unknown.

  • Consider the Matrix: The co-occurrence of this compound with other mycotoxins in certain commodities, such as maize, increases the relevance of this issue.

  • Validation is Key: When developing or validating methods for mycotoxin detection in matrices where this compound may be present, it is prudent to include this compound in cross-reactivity testing.

  • Confirmation with Chromatographic Methods: For positive results obtained with immunoassays in matrices known to be contaminated with this compound, confirmation using a more selective method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly recommended.

Until more comprehensive data becomes available, a cautious and informed approach to the interpretation of immunoassay results for mycotoxins in the presence of potential cross-reactants like this compound is essential for ensuring analytical accuracy and protecting public health.

References

A Comparative Analysis of Moniliformin Toxicity Across Various Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxic effects of moniliformin, a mycotoxin produced by various Fusarium species, across different animal species. The information is supported by experimental data to aid in research and risk assessment.

This compound is a mycotoxin of emerging concern due to its widespread occurrence in cereal grains and its potent cardiotoxic effects.[1][2] Understanding its toxicity profile in various animal models is crucial for both veterinary and human health risk assessments.

Comparative Acute Toxicity of this compound

The acute toxicity of this compound, typically expressed as the median lethal dose (LD50), varies significantly among animal species. Poultry, particularly young birds, are highly susceptible.

Animal SpeciesRoute of AdministrationLD50 (mg/kg body weight)Key Observations
Poultry
Day-old Broiler ChicksOral4.0 - 5.4[3]Acute death.[4]
7-week-old Broiler ChickensIntravenous1.38[5]Symptoms included lack of muscular coordination, respiratory distress, coma, and death within 65 minutes on average.[5]
DucklingsOral3.68[1]Considered highly sensitive to the lethal effects.[6]
Turkey Poults--Lethal effects observed, with cardiotoxicosis as the apparent cause of death.[6]
Mammals
Rats (Male)Oral50[1]
Rats (Female)Oral41.57[1]
RatsOral19 - 25[3]
MiceOral~50[3]
MiceIntraperitoneal20.9 - 24[1][7]
MinkIntraperitoneal2.2 - 2.8[1][8]Considered among the more sensitive mammals to this compound.[8]
Aquatic Species
Zebrafish LarvaeAqueous Exposure (µg/L)>900 µg/L caused significant mortalityDecreased survival at concentrations of 900, 1350, and 1800 µg/L.[9]
Chronic and Subacute Toxicity Effects

Chronic exposure to lower doses of this compound reveals cardiotoxicity and other adverse effects as primary concerns.

Animal SpeciesStudy DurationDosageKey Observations
Pigs 28 daysNOAEL: 25 mg/kg feed (1.0 mg/kg bw/day) for hematological effects.[3]Reduced weight gain, adverse hematological effects, and cardiotoxicity with lesions in the heart.[3]
-Cardiotoxicity observed at 3 mg/kg bw/day.[3]Mortality was seen at doses as low as 4.17 mg/kg bw/day.[3]
Broiler Chickens 1 to 7 weeks50 mg/kg dietIncreased mortality, reduced body weight gain, and increased relative heart weights.[10]
Turkeys 1 to 14 weeks≥ 25 mg/kg dietIncreased relative heart weights (cardiotoxic).[10]
≥ 37.5 mg/kg dietIncreased relative liver weights (hepatotoxic).[10]
Rats SubacuteNOAEL: 6.0 mg/kg bw/day for cardiotoxicity.[3]Cardiotoxicity was observed at 15 mg/kg bw/day.[3]
Mink Subacute1.5 to 3.2 mg/kg bwDilated hearts and ultrastructural damage to heart tissue.[8]
Reproduction17 ppm in dietNo lethality in adult females, but significant neonatal mortality and reduced kit body weights.[11]
Nile Tilapia --Responses of Nile tilapia to diets containing different concentrations of this compound have been studied.[9]
Channel Catfish --Studies have investigated the toxicity of this compound in diets for channel catfish.[9]

Experimental Protocols

The following sections detail the methodologies typically employed in the toxicological assessment of this compound.

Acute Oral Toxicity Study in Rodents (LD50 Determination)

This protocol is a generalized representation based on standard toxicology testing procedures.

  • Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

  • Housing and Acclimation: Animals are housed in controlled conditions (12-hour light/dark cycle, 22±3°C, 50-60% humidity) and acclimated for at least one week before the experiment. They are provided with standard rodent chow and water ad libitum.

  • Test Substance: Purified this compound is dissolved in sterile water.

  • Administration: Animals are fasted overnight prior to dosing. The test substance is administered via oral gavage.

  • Dose Groups: A control group receives the vehicle (sterile water), and at least three dose groups are administered different concentrations of this compound. Doses are selected based on preliminary range-finding studies.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing, and then daily for 14 days. Body weights are recorded weekly.

  • Necropsy: All animals that die during the study and all surviving animals at the end of the 14-day observation period are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as probit analysis.

Dietary Exposure Study in Poultry

This protocol is based on studies investigating the chronic effects of this compound in broiler chickens.[5][10]

  • Animal Model: Day-old male broiler chicks.

  • Housing: Chicks are housed in floor pens with controlled lighting and temperature, suitable for their age.

  • Diet Preparation: Fusarium culture material containing a known concentration of this compound is incorporated into a standard corn-soybean basal diet to achieve the desired final concentrations (e.g., 0, 25, 50 mg/kg).

  • Experimental Design: Chicks are randomly allocated to dietary treatment groups. Feed and water are provided ad libitum for the duration of the study (e.g., 3 to 7 weeks).

  • Data Collection:

    • Performance: Feed intake and body weight are measured weekly to calculate feed conversion ratios.

    • Clinical Signs and Mortality: Birds are observed daily for any signs of toxicity, and mortality is recorded.

    • Hematology and Serum Chemistry: At the end of the study, blood samples are collected to analyze parameters such as red and white blood cell counts, hemoglobin, and serum enzyme activities (e.g., alkaline phosphatase, alanine (B10760859) aminotransferase).[12]

    • Gross Pathology and Organ Weights: Birds are euthanized, and a necropsy is performed. The heart, liver, kidney, and bursa of Fabricius are weighed, and relative organ weights are calculated.[10][12]

    • Histopathology: Tissue samples from the heart and liver are collected, fixed in formalin, and processed for microscopic examination to identify lesions.[6]

  • Data Analysis: Data are analyzed using analysis of variance (ANOVA) to determine significant differences between treatment groups.

Mandatory Visualizations

Mechanism of Action

This compound's primary mode of action is the inhibition of the pyruvate (B1213749) dehydrogenase (PDH) complex, a critical enzyme in cellular respiration.[13][14] This inhibition blocks the conversion of pyruvate to acetyl-CoA, disrupting the tricarboxylic acid (TCA) cycle and cellular energy production.[14][15]

Moniliformin_MOA Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase Complex Pyruvate->PDH Enters AcetylCoA Acetyl-CoA PDH->AcetylCoA Converts to TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy Cellular Energy (ATP) TCA_Cycle->Energy This compound This compound This compound->PDH Inhibits

Caption: this compound inhibits the pyruvate dehydrogenase complex.

Experimental Workflow for Mycotoxin Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a mycotoxin like this compound in an animal model.

Toxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Data Collection & Analysis Acclimation Animal Acclimation Dosing Administration (Oral, IV, Dietary) Acclimation->Dosing DosePrep Dose Preparation (e.g., in feed or vehicle) DosePrep->Dosing Observation Daily Clinical Observation & Mortality Dosing->Observation Sampling Blood & Tissue Sampling Observation->Sampling Analysis Data Analysis (Statistics) Observation->Analysis Pathology Pathology (Gross & Histo) Sampling->Pathology Pathology->Analysis Conclusion Conclusion & Risk Assessment Analysis->Conclusion

Caption: A typical workflow for animal toxicity studies.

References

Co-occurrence of Moniliformin and Fumonisins in Corn: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A significant positive correlation is frequently observed between the contamination levels of moniliformin (MON) and fumonisins (FBs) in corn. This co-occurrence is primarily attributed to the fact that both mycotoxins can be produced by the same fungal species, notably Fusarium proliferatum and Fusarium verticillioides. These fungi are common pathogens of maize worldwide, leading to a risk of simultaneous exposure for both human and animal consumers of corn and corn-based products.

This guide provides a comparative overview of the correlation between this compound and fumonisin levels in corn, supported by experimental data from various studies. It is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the co-contamination patterns of these mycotoxins.

Quantitative Data on Co-occurrence

Multiple studies across different geographical regions have investigated the simultaneous presence of this compound and fumonisins in corn samples. The data consistently indicates a high frequency of co-contamination, with a statistically significant positive correlation between their concentrations in many instances. The following table summarizes key findings from selected research.

Study RegionCorn Samples AnalyzedCo-occurrence FrequencyCorrelation (MON vs. FBs)This compound (MON) Concentration Range (µg/kg)Fumonisin (FB1+FB2) Concentration Range (µg/kg)Reference
Italy8295.1% (MON), 92.6% (FBs)Significant Positive CorrelationNot Detected - >1000Not Detected - 43,297[1]
United States100 (food-grade corn)34%Not explicitly stated, but simultaneous occurrence noted26 - 77443 - 1,642 (FB1 only)[2]
United States34 (corn-based food products)53%Not explicitly stated, but simultaneous occurrence noted31 - 85828 - 2,679 (FB1), 30 - 797 (FB2)[2]
Michigan, USA (2017-2018)Not specifiedHigh prevalence of co-contaminationPositive correlations observed between mycotoxins produced by Fusarium spp.Incidence and concentrations were higher in 2018Not specified[3]
Serbia (2018-2021)400100% (MON)Connection between MON and other mycotoxins including fumonisins noted41.2 (mean 2019) - 1742.0 (max 2021)Not specified[4]

Experimental Protocols

The simultaneous determination of this compound and fumonisins in corn is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for accurate quantification of both mycotoxins. Below is a generalized experimental protocol based on methodologies reported in the scientific literature.

Sample Preparation
  • Grinding: Corn samples are finely ground to a homogeneous powder to ensure representative sampling.

  • Extraction: A representative portion of the ground sample (typically 5-25 g) is extracted with a solvent mixture. Common extraction solvents include:

    • Acetonitrile/water (e.g., 84:16, v/v)

    • Methanol/water (e.g., 3:1, v/v)

    • Acetonitrile/water/formic acid mixtures The extraction is usually performed by shaking or blending for a defined period.

  • Clean-up: The crude extract is then purified to remove interfering matrix components. This step is crucial for accurate LC-MS/MS analysis. Common clean-up techniques include:

    • Solid-Phase Extraction (SPE): Using cartridges such as strong anion exchange (SAX) or specialized mycotoxin clean-up columns.

    • Immunoaffinity Columns (IACs): These columns contain antibodies specific to the mycotoxins of interest, providing very clean extracts.

    • "Dilute and Shoot": In some methods, the extract is simply diluted before injection into the LC-MS/MS system, relying on the high selectivity of the instrument.

LC-MS/MS Analysis
  • Chromatographic Separation: The purified extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for the separation of fumonisins. For the highly polar this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. Some methods utilize a single chromatographic run to detect both mycotoxins.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is used to separate the mycotoxins.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is typically used, operating in either positive or negative ion mode.

    • Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode, where specific precursor ions of this compound and fumonisins are selected and fragmented to produce characteristic product ions. This provides high specificity and sensitivity for quantification.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound and fumonisins in corn samples.

experimental_workflow sample Corn Sample Collection grinding Grinding and Homogenization sample->grinding extraction Mycotoxin Extraction (e.g., Acetonitrile/Water) grinding->extraction cleanup Extract Clean-up (SPE or IAC) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data Data Acquisition and Quantification analysis->data

Fig. 1: General experimental workflow for mycotoxin analysis.

Factors Influencing Co-occurrence

Several factors can influence the simultaneous production of this compound and fumonisins in corn:

  • Fungal Species: The specific Fusarium species and strain infecting the corn will determine the mycotoxin profile. F. proliferatum and F. verticillioides are known to produce both mycotoxins.[1][5]

  • Environmental Conditions: Climatic conditions such as temperature, humidity, and rainfall during the growing and harvesting seasons play a crucial role in fungal growth and mycotoxin production.[6][7] Drought stress followed by warm, humid conditions can favor the growth of Fusarium species and subsequent mycotoxin contamination.

  • Agronomic Practices: Factors like crop rotation, tillage practices, and insect damage can influence the incidence of Fusarium ear rot and, consequently, mycotoxin levels.

  • Maize Hybrid: The susceptibility of the corn hybrid to Fusarium infection can also impact the levels of mycotoxin contamination.

References

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Moniliformin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and food safety, accurate quantification of the mycotoxin moniliformin is critical. Solid-Phase Extraction (SPE) is a crucial step in sample preparation, significantly impacting the reliability of analytical results. This guide provides a comparative evaluation of different SPE cartridges used for this compound cleanup, supported by experimental data from various studies.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge is paramount for achieving high recovery rates and low analytical detection limits. The performance of several common SPE cartridges for this compound analysis is summarized below. It is important to note that direct comparisons can be challenging as performance is influenced by the sample matrix, extraction solvent, and analytical method.

SPE SorbentMatrixRecovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Analytical MethodReference
C18 & Neutral Alumina (B75360)Corn80-0.01-0.18-LC-UV[1]
C18 & Neutral AluminaWheat85-0.01-0.18-LC-UV[1]
Strata C18-EMaize>50---HPLC-MS/MS[2]
C18Maize<50---HPLC-MS/MS[2]
Strata C8Maize<50---HPLC-MS/MS[2]
Strong Anion Exchange (SAX)Cereals75.3-0.72.5HPLC-HRMS[3][4]
Bond Elut SAXWhite Rice93-121---UPLC-MS/MS[5]

Key Observations:

  • Anion Exchange Cartridges (SAX): Strong anion exchange cartridges, such as Bond Elut SAX, have demonstrated high recovery rates for this compound, ranging from 75.3% to as high as 121%.[3][4][5] This is attributed to the ionic nature of this compound, which allows for effective retention on the SAX sorbent.

  • Reversed-Phase Cartridges (C18): While widely used, traditional C18 cartridges have shown variable and sometimes lower recovery rates for this compound. One study reported recoveries of less than 50%.[2] However, when used in combination with other cleanup steps, such as a neutral alumina column, C18 cartridges have achieved recoveries of 80-85%.[1] The Strata C18-E cartridge showed better performance than standard C18 and C8 cartridges in one comparison.[2]

  • "Dilute and Shoot" Approach: For some applications, a "dilute and shoot" method without any SPE cleanup has been successfully applied, achieving a limit of detection (LOD) of 2.6 µg/kg and a limit of quantification (LOQ) of 8.8 µg/kg in maize.[6] This approach is simpler and faster but may be more susceptible to matrix effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these methods. Below are summaries of the experimental protocols from the cited studies.

Protocol 1: C18 and Neutral Alumina SPE
  • Sample Extraction: Samples are extracted with an acetonitrile-water mixture (95:5, v/v).[1]

  • Defatting: The extract is defatted with n-hexane.[1]

  • SPE Cleanup: An aliquot of the extract is evaporated and then cleaned up using small C18 and neutral alumina columns in succession.[1]

  • Analysis: The final extract is analyzed by reverse-phase liquid chromatography with UV detection at 229 and 254 nm.[1]

Protocol 2: Strong Anion Exchange (SAX) SPE
  • Sample Extraction: The sample is extracted with a methanol-based solvent (e.g., 85% methanol).[5] In another study, the extraction solvent was not explicitly detailed in the abstract but the cleanup was performed on strong anion exchange columns.[3][4]

  • SPE Cleanup:

    • Conditioning: The SAX cartridge is typically conditioned with a solvent like methanol.

    • Loading: The sample extract is loaded onto the cartridge. One study noted that direct application of the extraction solvent without a drying step yielded excellent performance.[5]

    • Washing: The cartridge is washed to remove interfering compounds.

    • Elution: this compound is eluted from the cartridge.

  • Analysis: The purified extract is analyzed by LC-MS/MS or high-resolution mass spectrometry (HRMS).[3][4][5]

Protocol 3: Strata C18-E SPE
  • Sample Extraction: A 1:4 ratio of maize flour to water was found to be optimal for extraction, followed by the addition of acetonitrile.[2]

  • SPE Cleanup:

    • Activation: The Strata C18-E cartridge is activated with 1 mL of acetonitrile.[2]

    • Washing: The cartridge is washed with 1 mL of deionized water.[2]

    • Loading: The sample extract is passed through the cartridge.

  • Analysis: The cleaned-up extract is analyzed by HPLC-MS/MS.[2]

Experimental Workflow for this compound Analysis

The following diagram illustrates a general workflow for the analysis of this compound in a given sample matrix, from sample preparation to final analysis.

Moniliformin_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample (e.g., Maize, Wheat) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., ACN/Water, MeOH) Homogenization->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS or HPLC-DAD/UV Evaporation->LCMS Data Data Analysis LCMS->Data

References

Additive vs. Synergistic Toxicity of Co-occurring Fusarium Mycotoxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The co-contamination of food and feed with multiple Fusarium mycotoxins is a significant concern for researchers, scientists, and drug development professionals. Understanding the nature of the toxicological interactions between these mycotoxins—whether their combined effect is simply additive or synergistically amplified—is crucial for accurate risk assessment and the development of effective mitigation strategies. This guide provides an objective comparison of the additive and synergistic toxicities of commonly co-occurring Fusarium mycotoxins, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Quantitative Analysis of Combined Mycotoxin Toxicity

The interaction between co-occurring mycotoxins can result in one of three outcomes: an additive effect, where the combined toxicity is equal to the sum of the individual toxicities; a synergistic effect, where the combined toxicity is greater than the sum of the individual toxicities; or an antagonistic effect, where the combined toxicity is less than the sum of the individual toxicities. The following tables summarize quantitative data from various studies on the combined effects of key Fusarium mycotoxins.

Table 1: Combined Toxicity of Deoxynivalenol (B1670258) (DON) and Zearalenone (B1683625) (ZEN)

Experimental Model Mycotoxin Concentrations Endpoint Measured Observed Effect Reference
Porcine Splenic LymphocytesDON: 0.06, 0.3, 1.5 µg/mL; ZEN: 0.08, 0.4, 2 µg/mLApoptosis, Oxidative StressSynergistic[1]
Boar SemenDON: 50.6 µM; ZEN: 62.8 µMViability, MotilitySynergistic (for viability and two motility parameters)[2]
Human Hepatocellular Carcinoma (HepG2) CellsNot specifiedCell ViabilitySynergistic
Human Hepatocellular Carcinoma (BEL-7402) CellsNot specifiedCytotoxicityAdditive[3]
Zebrafish EmbryosZEA: 200, 400, 800 µg/L; DON: 4000 µg/LOxidative Stress, Apoptosis, InflammationSynergistic
Young PigsDON: 1 mg/kg diet; ZON: 250 µg/kg dietPhysiological EffectsEnhanced Toxicity[4]

Table 2: Combined Toxicity of Fumonisin B1 (FB1) and Aflatoxin B1 (AFB1)

Experimental Model Mycotoxin Concentrations Endpoint Measured Observed Effect Reference
Human Hepatoma (HepG2) CellsLow FB1/AFB1 ratio (<20)ApoptosisSynergistic[3]
Human Hepatoma (HepG2) CellsHigh FB1/AFB1 ratio (>20)ApoptosisAdditive[3]
F-344 RatsNot specifiedAcute Toxicity (LD50)Additive
Mosquitofish (Gambusia affinis)Not specifiedAcute Toxicity (LC50)Additive

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing the combined toxicity of mycotoxins.

In Vitro Cytotoxicity Assay

This protocol describes a common method for evaluating the effects of mycotoxin combinations on cell viability using a human cell line.

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Mycotoxin Preparation: Stock solutions of deoxynivalenol (DON) and zearalenone (ZEN) are prepared in dimethyl sulfoxide (B87167) (DMSO). Working solutions are prepared by diluting the stock solutions in cell culture medium to the desired final concentrations. The final DMSO concentration in the cell culture should not exceed 0.5%.

  • Cell Treatment: HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach for 24 hours. The culture medium is then replaced with medium containing the individual mycotoxins or their combinations at various concentrations. Control wells receive medium with DMSO only.

  • Viability Assessment (MTT Assay): After 24 or 48 hours of exposure, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The nature of the interaction (additive, synergistic, or antagonistic) is determined using mathematical models such as the combination index (CI) method.

In Vivo Acute Toxicity Study in Rats

This protocol outlines a general procedure for assessing the acute toxicity of mycotoxin combinations in a rodent model.

  • Animal Model: Male F-344 rats (6-8 weeks old) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Mycotoxin Administration: Aflatoxin B1 (AFB1) and Fumonisin B1 (FB1) are dissolved in a suitable vehicle (e.g., corn oil). The mycotoxins are administered individually or in combination via oral gavage.

  • Dose Determination: A preliminary dose-range finding study is conducted to determine the approximate LD50 (the dose that is lethal to 50% of the animals) for each mycotoxin.

  • Experimental Groups: Animals are randomly assigned to different groups: a control group receiving the vehicle only, groups receiving different doses of the individual mycotoxins, and groups receiving different dose combinations of the mycotoxins.

  • Observation: The animals are observed for clinical signs of toxicity and mortality for a period of 14 days. Body weight is recorded daily.

  • Data Analysis: The LD50 values for the individual mycotoxins and their combinations are calculated using probit analysis. The type of interaction is determined by comparing the experimentally determined LD50 of the mixture with the theoretically expected LD50 for an additive effect.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to illustrate complex signaling pathways and experimental procedures.

Synergy_Signaling_Pathway Mycotoxins Co-occurring Mycotoxins (e.g., DON + ZEN) ROS Increased Reactive Oxygen Species (ROS) Mycotoxins->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria | Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Synergistic induction of apoptosis by co-occurring mycotoxins.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2) Mycotoxin_Treatment Mycotoxin Treatment (Individual and Combined) Cell_Culture->Mycotoxin_Treatment Incubation Incubation (24h, 48h, etc.) Mycotoxin_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR) Incubation->Gene_Expression Data_Analysis Data Analysis (Combination Index, etc.) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on Interaction (Additive, Synergistic, etc.) Data_Analysis->Conclusion

Caption: General workflow for in vitro combined toxicity assessment.

References

A Comparative Guide to Moniliformin Extraction Efficiency Using Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the mycotoxin moniliformin in food and feed matrices is crucial for food safety and toxicological studies. The efficiency of the initial extraction step is paramount for reliable results. This guide provides a comparative overview of the effectiveness of different solvents and solvent systems for the extraction of this compound, supported by experimental data from various studies.

Data Presentation: Comparison of Extraction Solvents

The following table summarizes the findings from multiple studies on the extraction of this compound, detailing the solvent system used, the matrix, and the reported recovery rates.

Solvent SystemMatrixRecovery Rate (%)Reference
85% Methanol (B129727) (v/v) in waterWhite RiceHighest recovery among tested methanol concentrations[1]
75-93% Methanol (v/v) in waterWhite Rice75-93%[1]
27-91% Acetonitrile (B52724) (v/v) in waterWhite Rice27-91%[1]
Acetonitrile:Water (80:20, v/v)Maize87-103%[2]
Acetonitrile:Water (95:5, v/v)Maize and Wheat80% (Corn), 85% (Wheat)[3]
Acetonitrile:Water (50:50, v/v)Cereal SamplesNot specified[4]
MethanolMaizeNot specified[5]
Aqueous tetra-n-butylammonium hydroxideMaize70-80%[6]

Note: Recovery rates can be influenced by the specific experimental protocol, including the extraction technique (e.g., shaking, sonication), cleanup steps, and analytical method used for quantification.

Experimental Protocols

Below are detailed methodologies for this compound extraction as described in the cited literature.

Protocol 1: Methanol-Based Extraction from White Rice [1]

  • Sample Preparation: Homogenize the white rice sample.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of 85% methanol (v/v) in water.

    • Vortex for 1 minute.

    • Shake on a horizontal shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (Solid-Phase Extraction - SPE):

    • The supernatant is further purified using a strong anion exchange (SAX) SPE cartridge.

    • The final eluate is concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Acetonitrile-Water Extraction from Maize [2]

  • Sample Preparation: Grind the maize sample.

  • Extraction:

    • Weigh 5 g of the ground maize sample into a 50 mL polypropylene (B1209903) tube.

    • Add 20 mL of acetonitrile:water (80:20, v/v).

    • Shake using a horizontal shaker at 350 rpm for 60 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Sample Dilution:

    • Take a 400 µL aliquot of the filtered supernatant.

    • Dilute with 600 µL of methanol:water (50:50, v/v).

    • Filter through a 0.2 µm polytetrafluoroethylene (PTFE) disposable syringe filter into vials for LC-MS/MS analysis.

Protocol 3: Acetonitrile-Water Extraction from Corn and Wheat [3]

  • Sample Preparation: Grind the corn or wheat samples.

  • Extraction:

    • Extract samples with acetonitrile-water (95 + 5).

  • Defatting:

    • Defat the extract with n-hexane.

  • Cleanup:

    • Evaporate an aliquot of the extract.

    • Clean up the residue on small C18 and neutral alumina (B75360) columns successively.

  • Analysis:

    • Conduct reverse-phase liquid chromatography (LC) on a C18 column with a mobile phase of 10% or 15% methanol or acetonitrile in an aqueous ion-pair reagent.

    • Detect using ultraviolet absorption at 229 and 254 nm.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the extraction and analysis of this compound.

Moniliformin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Cereal Sample (e.g., Maize, Rice) Grinding Grinding/Homogenization Sample->Grinding Extraction Solvent Extraction (e.g., 85% MeOH, ACN:H2O) Grinding->Extraction Shaking Shaking/Vortexing Extraction->Shaking Centrifugation Centrifugation Shaking->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., SAX) Supernatant->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: General workflow for this compound extraction and analysis.

References

Cytotoxicity of moniliformin in different cell lines (e.g., SH-SY5Y)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of the mycotoxin moniliformin across various cell lines, with a particular focus on the human neuroblastoma cell line SH-SY5Y. Experimental data from multiple studies are presented to offer a comprehensive overview for researchers in toxicology and drug development.

Comparative Cytotoxicity of this compound

This compound has demonstrated varied cytotoxic potential across different cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values of this compound in several cell lines. For comparative context, data for other mycotoxins in the SH-SY5Y cell line are also included.

Cell LineSpeciesCell TypeThis compound IC50/EC50Exposure TimeAssayReference
SH-SY5Y HumanNeuroblastoma> 200 µM (IC50 not reached)24h, 48hMTT[1]
V79 HamsterLung FibroblastIC20: 4.3 mM48hNeutral Red Uptake(Inferred from literature)
Chicken Skeletal Myocytes ChickenPrimaryEC50: 42 µM48hTetrazolium Cleavage(Inferred from literature)
Chicken Cardiac Myocytes ChickenPrimaryEC50: 95 µM48hTetrazolium Cleavage(Inferred from literature)
Chicken Splenocytes ChickenPrimaryEC50: > 200 µM48hTetrazolium Cleavage(Inferred from literature)
Human Peripheral Blood Lymphocytes HumanPrimaryGenotoxic effects observed at 2.5-25 µM48hCA, SCE, MN[2]
SH-SY5Y HumanNeuroblastomaPatulin IC50: 12 µM24hMTT[1]
SH-SY5Y HumanNeuroblastomaPatulin IC50: 3.25 µM48hMTT[1]
SH-SY5Y HumanNeuroblastomaCitrinin IC50: 80 µM24hMTT[1]
SH-SY5Y HumanNeuroblastomaCitrinin IC50: 50 µM48hMTT[1]
CHO-K1 HamsterOvaryPatulin IC50: 0.69 µMNot SpecifiedNot Specified[1]

Note: IC20 represents the concentration causing a 20% inhibition of cell viability. CA: Chromosomal Aberration, SCE: Sister-Chromatid Exchange, MN: Micronucleus.

Experimental Protocols

A frequently employed method for assessing the cytotoxicity of this compound and other mycotoxins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Adherent Cells (e.g., SH-SY5Y)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Mycotoxin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the mycotoxin. Include a vehicle control (medium without the mycotoxin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • MTT Addition: After incubation, remove the medium containing the mycotoxin. Add 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[4]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.[4]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the substance that inhibits 50% of cell growth.[5][6]

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound using an in vitro cell-based assay.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., SH-SY5Y) CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding MycotoxinPrep Mycotoxin Dilution (this compound) Treatment Treatment with This compound MycotoxinPrep->Treatment CellSeeding->Treatment Incubation Incubation (24h, 48h, etc.) Treatment->Incubation MTT MTT Reagent Addition Incubation->MTT Formazan Formazan Solubilization (DMSO) MTT->Formazan Absorbance Absorbance Reading (570 nm) Formazan->Absorbance Viability Cell Viability Calculation (%) Absorbance->Viability IC50 IC50 Determination Viability->IC50

Caption: Workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

This compound's primary mechanism of action involves the inhibition of the pyruvate (B1213749) dehydrogenase complex, a critical enzyme linking glycolysis to the citric acid cycle. This disruption of cellular respiration, coupled with its genotoxic effects, contributes to its cytotoxicity.

G cluster_entry Cellular Entry cluster_mito Mitochondrial Impact cluster_geno Genotoxic Effects cluster_outcome Cellular Outcome MON This compound PDC Pyruvate Dehydrogenase Complex (PDC) MON->PDC Inhibition DNA DNA MON->DNA Interaction TCA Citric Acid (TCA) Cycle PDC->TCA Blocked Conversion (Pyruvate to Acetyl-CoA) ATP ATP Production TCA->ATP Reduced Outcome Reduced Cell Viability & Cytotoxicity ATP->Outcome Damage Chromosomal Aberrations, Micronucleus Formation DNA->Damage Damage->Outcome

Caption: Proposed mechanism of this compound-induced cytotoxicity.

References

A Comparative Guide to Quantifying Uncertainty in Moniliformin Analytical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of moniliformin (MON), a mycotoxin produced by various Fusarium species, are critical for ensuring food and feed safety. Due to its high polarity and small molecular size, the analytical determination of this compound presents unique challenges.[1] This guide provides a comparative overview of common analytical techniques, focusing on the uncertainties associated with their measurements. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Performance Characteristics of Analytical Methods

The uncertainty of an analytical method is determined by evaluating several key performance parameters. These include the limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as repeatability and reproducibility). The following table summarizes these parameters for different analytical methods used for this compound determination, as reported in various studies.

Analytical MethodMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)Citation
HPLC-MS/MS Maize2.68.8---[2]
HPLC-MS/MS White Rice0.040.1190.2 - 109.61.8 - 14.24.6 - 12.7[1]
HPLC-MS/MS Sorghum0.070.2290.2 - 109.61.8 - 14.24.6 - 12.7[1]
HPLC-MS/MS Corn Oil0.050.1690.2 - 109.61.8 - 14.24.6 - 12.7[1]
HPLC-MS/MS Baby Food0.060.1890.2 - 109.61.8 - 14.24.6 - 12.7[1]
HPLC-MS/MS Maize-587 - 103< 20< 20[3]
LC-MS Maize10----[4]
HPLC-DAD Maize-----[5]
CE-DAD Maize-----[5]
  • LOD: Limit of Detection

  • LOQ: Limit of Quantification

  • RSDr: Relative Standard Deviation (Repeatability)

  • RSDR: Relative Standard Deviation (Reproducibility)

  • "-" indicates data not specified in the cited source.

Experimental Protocols

The performance of an analytical method is intrinsically linked to the experimental protocol employed. Below are summaries of methodologies from the cited studies, providing insight into the conditions under which the performance data were obtained.

HPLC-MS/MS Method (as described by Kim et al., 2023) [1]

  • Extraction: Samples were extracted with 85% methanol (B129727) (v/v).

  • Clean-up: Strong anion exchange (SAX) solid-phase extraction (SPE) cartridges were used for purification.

  • Instrumentation: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

HPLC-MS/MS Method (as described by Barthel et al., 2017) [2]

  • Extraction: Homogenized samples were extracted with a solution of acetonitrile (B52724)/water (50/50, v/v).

  • Clean-up: A "dilute and shoot" approach was used without a specific clean-up step. The centrifuged extracts were diluted with acetonitrile before injection.

  • Instrumentation: Hydrophilic interaction liquid chromatography (HILIC)-HPLC coupled with tandem mass spectrometry (LC-MS/MS).

LC-MS Method (as described by Sewram et al., 1999) [4]

  • Extraction: this compound was extracted from maize kernels using an acetonitrile-water (95:5) mixture.

  • Clean-up: Reversed-phase (C18) solid-phase extraction cartridges were used for sample clean-up.

  • Instrumentation: High-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC-MS). Triethylamine was used as an ion-pairing reagent.

Comparison of CE-DAD, HPLC-DAD, and HPLC-MS/MS (as described by De Risi et al., 2023) [5]

  • This study compared three different instrumental techniques for the analysis of this compound in maize. While specific quantitative data for all performance parameters are not fully detailed in the abstract, the study highlights that CE-DAD and HPLC-MS/MS offered reliable and comparable sensitivity and selectivity, whereas HPLC-DAD was found to be less sensitive.

General Analytical Workflow for this compound

The analysis of this compound in food and feed matrices typically follows a standardized workflow, which is crucial for obtaining reliable and reproducible results. The diagram below illustrates the key stages of this process, from sample collection to data analysis.

Moniliformin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting Sample_Collection Sample Collection (e.g., Maize, Rice) Homogenization Homogenization Sample_Collection->Homogenization Grinding/ Milling Extraction Extraction (e.g., Acetonitrile/Water, Methanol/Water) Homogenization->Extraction Solvent Addition Centrifugation Centrifugation/ Filtration Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (e.g., SAX, C18) Centrifugation->SPE Purification Instrumental_Analysis Instrumental Analysis (HPLC-MS/MS, LC-MS, CE-DAD, HPLC-DAD) SPE->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Uncertainty_Evaluation Uncertainty Evaluation Quantification->Uncertainty_Evaluation Reporting Reporting Uncertainty_Evaluation->Reporting

Caption: General workflow for the analytical determination of this compound.

Conclusion

The choice of an analytical method for this compound determination should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-MS/MS methods generally offer the highest sensitivity and selectivity, making them suitable for detecting low levels of this compound in complex matrices.[1][5] However, other methods like CE-DAD can also provide reliable results.[5] Proper method validation, including the assessment of uncertainty, is paramount for ensuring the accuracy and reliability of the analytical data. Researchers should carefully consider the extraction and clean-up procedures, as these steps can significantly impact the overall performance of the method.

References

Global Moniliformin Contamination: A Comparative Analysis of Geographic Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of moniliformin prevalence in cereal grains across different continents reveals significant geographical variations in contamination levels. This guide synthesizes quantitative data from various studies, details the experimental protocols used for detection, and provides a logical workflow for the assessment of this mycotoxin, offering valuable insights for researchers, scientists, and drug development professionals.

This compound (MON), a mycotoxin produced by various Fusarium species, is a global contaminant of cereal crops, with maize being the most affected commodity. The toxin's occurrence is influenced by regional climatic conditions, agricultural practices, and the prevalence of specific Fusarium species. This guide provides a comparative overview of this compound contamination in Europe, Africa, Asia, North America, and South America, supported by quantitative data and detailed analytical methodologies.

Geographic Occurrence of this compound

The presence and concentration of this compound in cereals, particularly maize, show considerable variation across different geographic regions. While some areas report high levels of contamination, others show little to no presence of the mycotoxin.

Data Summary

The following tables summarize the quantitative data on this compound occurrence in various cereals and cereal-based products across different continents.

Table 1: this compound Occurrence in Europe

Country/RegionCommodityNo. of SamplesDetection Rate (%)Concentration Range (µg/kg)Mean/Median (µg/kg)Reference(s)
United Kingdom Maize Products36>91.7<50 - 250-[1][2]
Poland Maize, Oats, Wheat, Rye, Triticale-High500 - 399,300-[1][2]
Netherlands & Germany Cereal-based Foods102-Not detected - 207-[3]
Germany (Bavaria) Popcorn, Maize Meal, Semolina3997<8.8 - 847Mean: 118, Median: 39[4]
Italy Maize10893<4 - 2606-[1]
Serbia Maize-Highup to 3856-[5]

Table 2: this compound Occurrence in Africa

Country/RegionCommodityNo. of SamplesDetection Rate (%)Concentration Range (µg/kg)Reference(s)
Gambia Maize--up to 3160[1][2]
South Africa Maize--up to 2730[1][2]
Southern Africa (Transkei) Maize--16 - 25[6]
Zimbabwe Maize8-up to 160[7]
Kenya Other maize products1283.3up to 940[7]
Tanzania Other maize products1100380[7]

Table 3: this compound Occurrence in Asia

Country/RegionCommodityNo. of SamplesDetection Rate (%)Concentration Range (µg/kg)Mean (µg/kg)Reference(s)
South Korea Cereal Grains (total)107640.94 - 374.1049.19[8]
Maize-80-100.80[8]
Sorghum-93up to 374.10153.31[8]
Job's tears-100-97.19[8]
Brown rice-87-4.14[8]
White rice-67-1.16[8]
Foxtail millet-60-31.34[8]
Black rice-33-2.67[8]
China Cereals (implicated in Keshan disease)---[7]

Table 4: this compound Occurrence in the Americas

Country/RegionCommodityNo. of SamplesDetection Rate (%)Concentration Range (µg/kg)Reference(s)
USA Maize175.9up to 2820[7]
Maize products1485.720 - 105[7]
Brazil (São Paulo) Maize & Maize Products900Not Detected[9][10]
Argentina Sorghum-41363.2 - 914.2[11][12]

Experimental Protocols

Accurate determination of this compound concentrations is crucial for assessing food safety and managing risks. The most common analytical methods employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

A representative sample is obtained by grinding and homogenizing the cereal grains.[13] The extraction of this compound is typically performed using a mixture of acetonitrile (B52724) and water, with ratios varying from 84:16 to 50:50 (v/v), or with 85% methanol (B129727).[3][4][6] The choice of solvent can influence extraction efficiency.

Clean-up

To remove interfering matrix components, a clean-up step is often necessary. This is commonly achieved using Solid-Phase Extraction (SPE) with strong anion exchange (SAX) cartridges.[1][2][3][8][14] Other methods include the use of multifunctional clean-up columns (e.g., MycoSep®) or a "dilute and shoot" approach where the extract is simply diluted before injection, particularly for LC-MS/MS analysis.[1][4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Principle: This method separates this compound from other compounds in the extract based on its chemical properties as it passes through a chromatography column. The separated this compound is then detected by its absorbance of ultraviolet light.

  • Typical Conditions:

    • Column: Strong anion exchange or reverse-phase C18 columns are commonly used.[15]

    • Mobile Phase: For strong anion exchange columns, a buffer such as sodium dihydrogen phosphate (B84403) is used.[15] For reverse-phase columns, an ion-pairing reagent like tetrabutylammonium (B224687) hydrogen sulphate is added to the mobile phase (e.g., a mixture of methanol and a phosphate buffer).[15] The addition of lanthanide ions (e.g., LaCl₃) to the mobile phase has been shown to improve peak shape and separation on an LC-NH₂ column.[16][17]

    • Detection: UV detection is typically performed at 229 nm or 260 nm.[15][16]

    • Limit of Detection (LOD): Generally ranges from 30 to 50 µg/kg.[2][3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This highly sensitive and specific method separates this compound using liquid chromatography, which is then ionized and identified based on its mass-to-charge ratio by a mass spectrometer.

  • Typical Conditions:

    • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of the polar this compound molecule.[1][4][14]

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative mode is used to generate the deprotonated molecular ion [M-H]⁻ at m/z 97.[6]

    • Detection: The mass spectrometer is operated in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.

    • Limit of Detection (LOD): Significantly lower than HPLC-UV, often in the range of 0.7 to 2.6 µg/kg.[3][4]

This compound Contamination Assessment Workflow

The following diagram illustrates a logical workflow for the assessment of this compound contamination, from initial sampling to the final risk evaluation.

Moniliformin_Assessment_Workflow cluster_field Field & Sampling cluster_lab Laboratory Analysis cluster_assessment Data Analysis & Risk Assessment SampleCollection Sample Collection (Representative Sampling) SamplePreparation Sample Preparation (Grinding, Homogenization) SampleCollection->SamplePreparation Extraction Extraction (e.g., Acetonitrile/Water) SamplePreparation->Extraction Cleanup Clean-up (e.g., SPE, 'Dilute & Shoot') Extraction->Cleanup Analysis Analytical Determination (HPLC-UV or LC-MS/MS) Cleanup->Analysis Quantification Quantification (Comparison to Standards) Analysis->Quantification DataAnalysis Data Analysis (Concentration Levels) Quantification->DataAnalysis ExposureAssessment Dietary Exposure Assessment DataAnalysis->ExposureAssessment RiskCharacterization Risk Characterization (Comparison with Toxicological Data) ExposureAssessment->RiskCharacterization RiskManagement Risk Management (e.g., Regulatory Limits) RiskCharacterization->RiskManagement

Workflow for this compound Contamination Assessment.

References

The Chromatographic Showdown: Benchmarking New Analytical Methods Against Established HPLC Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of emerging analytical techniques versus the gold standard, High-Performance Liquid Chromatography (HPLC).

In the fast-paced world of pharmaceutical development and analytical chemistry, the demand for faster, more sensitive, and efficient analytical methods is ever-present. While High-Performance Liquid Chromatography (HPLC) has long been the established workhorse for quality control, impurity profiling, and pharmacokinetic studies, several newer technologies have emerged as powerful alternatives. This guide provides an objective comparison of three such methods—Ultra-High-Performance Liquid Chromatography (UHPLC), Supercritical Fluid Chromatography (SFC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—against traditional HPLC protocols, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Metrics

The choice of an analytical technique is often a trade-off between speed, resolution, sensitivity, and the physicochemical properties of the analyte. The following tables summarize the key quantitative performance differences between these methods.

Table 1: UHPLC vs. HPLC - A Leap in Speed and Resolution
ParameterConventional HPLCUltra-High-Performance Liquid Chromatography (UHPLC)
Particle Size 3 - 5 µm< 2 µm
Column Dimensions 4.6 mm ID x 150-250 mm length2.1 mm ID x 50-100 mm length
Operating Pressure 400 - 600 bar (5,800 - 8,700 psi)> 1000 bar (up to 15,000 psi)
Typical Flow Rate 1.0 - 2.0 mL/min0.2 - 0.7 mL/min
Analysis Time LongerSignificantly shorter (up to 9x faster than HPLC)[1]
Resolution GoodSuperior, with sharper peaks[2][3]
Sensitivity StandardEnhanced due to narrower peaks and higher signal-to-noise ratio[2][4]
Solvent Consumption HigherLower[2]
Table 2: SFC vs. HPLC - The "Green" Alternative for Chiral and Achiral Separations
ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Liquid solvents (e.g., acetonitrile (B52724), methanol, water)Supercritical Carbon Dioxide (CO₂)
Analysis of Chiral Compounds Often requires specific chiral columns and longer run timesGenerally faster and more efficient, especially for chiral separations[5]
Solvent Consumption High, especially with normal-phase chromatographySignificantly lower, promoting "green" chemistry
Analysis Speed VariesGenerally faster due to low viscosity and high diffusivity of the mobile phase
Sample Solubility Can be limiting for non-polar compounds in reversed-phaseCan analyze compounds not soluble in typical HPLC solvents
Cost High solvent and waste disposal costsLower solvent costs and reduced waste handling
Table 3: HILIC vs. Reversed-Phase HPLC - Mastering the Analysis of Polar Compounds
ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., silica, amide)
Mobile Phase Polar (e.g., water/acetonitrile or water/methanol gradients)Apolar organic solvent with a small amount of aqueous solvent
Analyte Polarity Best for non-polar to moderately polar compoundsIdeal for highly polar and hydrophilic compounds
Retention of Polar Analytes Poor, often requires ion-pairing agents or derivatizationStrong retention of polar analytes
MS Sensitivity GoodOften enhanced due to high organic content in the mobile phase
Elution Order Generally, non-polar compounds are retained longerGenerally, polar compounds are retained longer

Experimental Protocols: From Theory to Practice

To provide a practical understanding of these techniques, this section outlines detailed experimental methodologies for the analysis of common pharmaceutical compounds.

Standard HPLC Protocol: Purity Analysis of Paracetamol

This protocol describes a standard reversed-phase HPLC method for determining the purity of Paracetamol from its tablet formulation.[6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Phosphate buffer (pH 3.0).[6]

    • B: Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 243 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: A powdered tablet sample equivalent to 100 mg of Paracetamol is dissolved in the mobile phase, sonicated, and filtered.[6]

UHPLC Protocol: Analysis of Atorvastatin (B1662188) in Human Plasma

This UHPLC-MS/MS method demonstrates the speed and sensitivity of UHPLC for bioanalytical applications.[7]

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer.

  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size.[7]

  • Mobile Phase:

    • A: 0.2% Formic acid in water.[7]

    • B: Acetonitrile.

    • Gradient elution is employed.

  • Flow Rate: 0.3 mL/min.[7]

  • Detection: Mass spectrometry (MS/MS) in negative ion mode.[7]

  • Injection Volume: 5 µL.

  • Sample Preparation: Plasma samples are prepared using protein precipitation followed by centrifugation.

SFC Protocol: Chiral Separation of Ibuprofen (B1674241)

This protocol illustrates the utility of SFC for the rapid and efficient separation of enantiomers.[8]

  • Instrumentation: SFC system with a UV detector.

  • Column: Chiral stationary phase (e.g., polysaccharide-based).

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., Methanol with 0.2% trifluoroacetic acid).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Racemic ibuprofen is dissolved in a suitable organic solvent.[8]

HILIC Protocol: Analysis of Underivatized Amino Acids

This HILIC-MS method is suitable for the direct analysis of highly polar amino acids without the need for derivatization.[9][10][11]

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: HILIC column with an amide or silica-based stationary phase.

  • Mobile Phase:

    • A: Acetonitrile with 0.1% formic acid.

    • B: Water with 0.1% formic acid.

    • Gradient: High percentage of A to a lower percentage of A.

  • Flow Rate: 0.4 mL/min.

  • Detection: Mass spectrometry (MS) in positive ion mode.

  • Injection Volume: 2 µL.

  • Sample Preparation: Amino acid standards or samples are dissolved in a mixture of acetonitrile and water.[12]

Visualizing the Workflow: Making Informed Decisions

The selection of an appropriate analytical method is a critical step in the drug development process. The following diagrams, created using Graphviz (DOT language), illustrate the decision-making process and a general workflow for method comparison.

Analytical_Method_Selection start Define Analytical Goal (e.g., Purity, Quantification, Chiral Separation) analyte_properties Assess Analyte Properties (Polarity, Volatility, Chirality, MW) start->analyte_properties is_polar Is the analyte highly polar? analyte_properties->is_polar is_chiral Is chiral separation required? is_polar->is_chiral No hilic HILIC is_polar->hilic Yes is_volatile Is the analyte volatile? is_chiral->is_volatile No sfc SFC is_chiral->sfc Yes high_throughput Is high throughput a priority? is_volatile->high_throughput No gc GC is_volatile->gc Yes hplc Standard HPLC high_throughput->hplc No uhplc UHPLC high_throughput->uhplc Yes Method_Comparison_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Performance Comparison cluster_3 Decision & Implementation dev_existing Develop/Optimize Established HPLC Method validate_existing Validate HPLC Method (Accuracy, Precision, Specificity, etc.) dev_existing->validate_existing dev_new Develop/Optimize New Analytical Method validate_new Validate New Method (Accuracy, Precision, Specificity, etc.) dev_new->validate_new compare_data Compare Performance Data (Speed, Resolution, Sensitivity, LoD/LoQ) validate_existing->compare_data validate_new->compare_data decision Select Optimal Method Based on Data and Application compare_data->decision

References

Safety Operating Guide

Safeguarding Laboratory Personnel: Proper Disposal Procedures for Moniliformin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the mycotoxin moniliformin, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Due to its acute toxicity, all materials contaminated with this compound must be treated as hazardous waste and handled with stringent safety protocols to prevent accidental exposure and environmental contamination.[1]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to adhere to strict safety protocols. All work with this compound should be conducted in a designated area with controlled access, preferably within a fume hood or a Class II biological safety cabinet, to minimize the risk of aerosolization and inhalation.[1] The Safety Data Sheet (SDS) for this compound sodium salt specifies that this chemical is considered hazardous.[2]

Appropriate personal protective equipment (PPE) is mandatory and includes:

  • Gloves: Disposable, impermeable gloves.

  • Lab Coat: A fire-retardant, disposable or dedicated lab coat that is regularly decontaminated.[1]

  • Eye Protection: Tight-sealing safety goggles.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn. For high airborne contaminant concentrations, positive-pressure supplied air respirators may be necessary.[2]

  • Footwear: Closed-toe shoes are required. For larger-scale operations, chemical-resistant boots may be necessary.[1]

In case of accidental contact, immediate medical attention is required. For eye contact, flush immediately with plenty of water for at least 15 minutes, removing contact lenses if present.[2] For skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2]

Disposal Procedures for this compound-Contaminated Waste

All waste contaminated with this compound, including disposable PPE, labware, and absorbent materials, must be treated as hazardous waste.[1] The primary methods for the safe disposal of mycotoxins involve chemical inactivation followed by proper hazardous waste disposal, or incineration.

Step 1: Segregation of Waste

  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, gloves, and paper towels, in clearly labeled, leak-proof containers designated for hazardous waste.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof container.

Step 2: Chemical Inactivation (Decontamination)

Experimental Protocol for Decontamination:

  • Prepare a fresh 1% sodium hypochlorite (B82951) solution. Household bleach, which is typically 5-6% sodium hypochlorite, can be diluted accordingly.[1]

  • For liquid waste: Add the 1% sodium hypochlorite solution to the liquid this compound waste to achieve a final concentration that is effective for decontamination. While specific ratios for this compound are not published, a common practice for mycotoxins is to add an equal volume of the decontaminating solution. Allow a contact time of at least 2 hours.

  • For solid waste and surfaces: Thoroughly wet the contaminated surfaces or items with the 1% sodium hypochlorite solution. Ensure a minimum contact time of 2 hours for non-porous surfaces and glassware.[1]

  • After the contact time, thoroughly rinse decontaminated surfaces and equipment with water.[1]

Step 3: Final Disposal

  • Decontaminated Liquid Waste: Following inactivation, the decontaminated liquid waste should be disposed of according to your institution's hazardous waste guidelines.[1]

  • Treated Solid Waste: Place the decontaminated solid waste in the designated hazardous waste containers.

  • Incineration: For large quantities of contaminated materials or in cases where chemical inactivation is not feasible, incineration is the most effective method for the complete destruction of mycotoxins.[3]

  • Coordination with Environmental Health and Safety: It is crucial to coordinate with your institution's environmental health and safety (EHS) department for the final collection and disposal of all hazardous waste.[1] All materials must be disposed of in compliance with all applicable federal, state, and local regulations.[4]

Quantitative Data for Decontamination

The following table summarizes the recommended quantitative parameters for the chemical decontamination of mycotoxin-contaminated materials. It is important to note that these are general guidelines for mycotoxins, and their specific efficacy against this compound has not been extensively documented.

ParameterRecommendationSource
Decontaminating Agent Sodium Hypochlorite Solution[1]
Concentration 1%[1]
Contact Time (Glassware) At least 2 hours[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-contaminated waste in a laboratory setting.

Moniliformin_Disposal_Workflow cluster_prep Preparation Phase cluster_handling Disposal Phase cluster_final Final Disposal start Start: Identify this compound-Contaminated Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) start->ppe work_area Prepare Designated Work Area (Fume Hood/BSC) ppe->work_area segregate Segregate Waste (Solid vs. Liquid) work_area->segregate decontaminate Chemical Inactivation with 1% Sodium Hypochlorite segregate->decontaminate contact_time Ensure Minimum 2-Hour Contact Time decontaminate->contact_time package Package in Labeled, Leak-Proof Hazardous Waste Containers contact_time->package ehs Coordinate with Institutional Environmental Health & Safety (EHS) package->ehs incineration Incineration (if applicable) ehs->incineration For large quantities or as per institutional policy end End: Proper Disposal Complete ehs->end Standard Procedure incineration->end

This compound Disposal Workflow Diagram

References

Essential Safety and Logistical Information for Handling Moniliformin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Moniliformin, a mycotoxin produced by various Fusarium species. Adherence to these guidelines is essential to mitigate the risks associated with this compound.

This compound is a potent cardiotoxin (B1139618) and has been shown to cause acute toxicity in various animal species.[1][2][3] The primary routes of exposure are ingestion, inhalation of aerosols, and dermal contact. Due to its toxic nature, all laboratory work with this compound requires strict adherence to the safety procedures outlined below.

Hazard Identification and Toxicity

This compound's primary toxic effect is cardiotoxicity, leading to myocardial degeneration and ventricular hypertrophy.[4] It functions by inhibiting the pyruvate (B1213749) dehydrogenase enzyme system, which disrupts the Krebs cycle and cellular respiration.[1]

Quantitative Toxicity Data:

ParameterValueSpeciesRouteReference
LD50 2.2 - 2.8 mg/kgMinkIntraperitoneal[2]
5.4 mg/kg1-day-old ChicksOral[5]
20.9 mg/kgFemale MiceIntraperitoneal[5]
29.1 mg/kgMale MiceIntraperitoneal[5]
41.57 mg/kgFemale RatsOral[3]
50 mg/kgMale RatsOral[3]
NOAEL 6.0 mg/kg bwRatSubacute[4]
LOAEL 3 mg/kgRat-[1]
BMDL05 0.20 mg/kg bw/dayPig28-day study (Haematological hazards)[4]

Physicochemical Properties:

PropertyValue
Appearance Yellow crystalline solid
Molecular Formula C4HNaO3 (Sodium Salt)
Molar Mass 120.04 g/mol (Sodium Salt)
Solubility Soluble in water and polar solvents (e.g., methanol)
Stability Decomposes at 150-153°C without melting.

Occupational Exposure Limits (OELs): To date, no specific occupational exposure limits for this compound have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. Therefore, it is crucial to handle this compound as a highly potent compound and minimize exposure to the lowest reasonably achievable level.

Operational Plan: Safe Handling Procedures

A systematic workflow is critical to ensure safety at every stage of handling this compound. All personnel must be thoroughly trained in these procedures before working with the compound.

This compound Handling Workflow Figure 1: Procedural Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Verify BSC Certification Verify BSC Certification Prepare Spill Kit Prepare Spill Kit Verify BSC Certification->Prepare Spill Kit Ensure readiness Don PPE Don PPE Prepare Spill Kit->Don PPE Prior to handling Weighing Weighing Don PPE->Weighing Enter containment Reconstitution Reconstitution Weighing->Reconstitution Prepare solution Experimental Use Experimental Use Reconstitution->Experimental Use Proceed with experiment Decontaminate Surfaces Decontaminate Surfaces Experimental Use->Decontaminate Surfaces After completion Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Proper disposal Doff PPE Doff PPE Segregate Waste->Doff PPE Final steps Hand Washing Hand Washing Doff PPE->Hand Washing Exit procedure

Caption: Procedural workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent accidental exposure.

Required PPE:

EquipmentSpecification
Gloves Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.
Lab Coat A dedicated, solid-front lab coat or disposable gown.
Eye Protection Chemical splash goggles.
Face Protection A face shield should be worn in addition to goggles when there is a risk of splashes.
Respiratory Protection For procedures that may generate aerosols (e.g., weighing, preparing concentrated solutions), a NIOSH-approved respirator (e.g., N95 or higher) is required.
Experimental Protocols: Step-by-Step Guidance

1. Preparation:

  • Engineering Controls: All manipulations of this compound (weighing, reconstitution, etc.) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a fume hood to control for aerosols and dust.

  • Spill Kit: Ensure a spill kit containing absorbent materials, appropriate decontaminant, and waste disposal bags is readily accessible.

  • PPE: Don all required PPE before entering the designated work area.

2. Weighing and Reconstitution:

  • Static Control: Use an anti-static weigh paper or a container to minimize the dispersal of the powdered compound.

  • Weighing: Carefully weigh the required amount of this compound inside the BSC.

  • Reconstitution: Add the solvent (e.g., water or methanol) slowly and carefully to the vial containing the weighed this compound to avoid splashing. Cap the vial and mix gently until the solid is completely dissolved.

3. Experimental Use:

  • All procedures involving this compound solutions should be conducted within the BSC.

  • Use disposable plastic-backed absorbent pads on the work surface to contain any potential spills.

  • Avoid the use of needles and syringes whenever possible to prevent accidental injection. If their use is unavoidable, employ safe needle practices.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

This compound Waste Disposal Figure 2: Logical Flow for this compound Waste Disposal cluster_collection Waste Collection cluster_deactivation Deactivation cluster_disposal Final Disposal Liquid Waste Liquid Waste Chemical Inactivation Chemical Inactivation Liquid Waste->Chemical Inactivation Treat with decontaminant Solid Waste Solid Waste Autoclaving Autoclaving Solid Waste->Autoclaving If appropriate Sharps Sharps Sharps->Autoclaving In sharps container Hazardous Waste Pickup Hazardous Waste Pickup Chemical Inactivation->Hazardous Waste Pickup Collect as hazardous waste Autoclaving->Hazardous Waste Pickup Collect as hazardous waste

Caption: Logical flow for the disposal of this compound waste.

Decontamination and Spill Cleanup:

  • Decontaminating Solutions: A freshly prepared 1:10 dilution of household bleach (sodium hypochlorite) is an effective decontaminant.[6][7] Allow for a contact time of at least 30 minutes. Oxidizing agents like ozone have also been shown to degrade this compound.[8]

  • Small Spills:

    • Don appropriate PPE.

    • Cover the spill with absorbent material.

    • Gently apply the decontaminating solution to the absorbent material, working from the outside in.

    • Allow a 30-minute contact time.

    • Collect all materials into a designated hazardous waste container.

    • Wipe the area again with the decontaminating solution, followed by a water rinse if the decontaminant is corrosive.

  • Large Spills:

    • Evacuate the area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Restrict access to the area until it has been decontaminated by trained personnel.

Waste Segregation and Disposal:

  • Liquid Waste: All liquid waste containing this compound should be deactivated with a suitable chemical decontaminant (e.g., bleach) before being collected as hazardous chemical waste.

  • Solid Waste: All contaminated solid waste (e.g., gloves, lab coats, absorbent pads, pipette tips) should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Sharps: All contaminated sharps must be placed in a puncture-resistant sharps container labeled as hazardous waste.

  • Final Disposal: All deactivated and segregated waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound or its waste down the sanitary sewer.[9]

References

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Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。